ACO1
Description
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.498 |
IUPAC Name |
4-[2-(2-Hydroxybenzyl)pyrrol-1-yl]-2-(trans-4-hydroxycyclohexylamino)benzamide |
InChI |
InChI=1S/C24H27N3O3/c25-24(30)21-12-9-19(15-22(21)26-17-7-10-20(28)11-8-17)27-13-3-5-18(27)14-16-4-1-2-6-23(16)29/h1-6,9,12-13,15,17,20,26,28-29H,7-8,10-11,14H2,(H2,25,30)/t17-,20- |
InChI Key |
DAFDTRSWRWXFIR-IRJFHVNHSA-N |
SMILES |
O=C(N)C1=CC=C(N2C(CC3=CC=CC=C3O)=CC=C2)C=C1N[C@H]4CC[C@H](O)CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACO1 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Function of Cytosolic Aconitase (ACO1): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosolic Aconitase (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a pivotal role in cellular homeostasis. It functions as both an active enzyme in the cytosol and as a key post-transcriptional regulator of iron metabolism. This remarkable duality is governed by the assembly and disassembly of a cubane iron-sulfur [4Fe-4S] cluster within its active site. When cellular iron levels are replete, this compound functions as an aconitase, catalyzing the isomerization of citrate to isocitrate. Conversely, under conditions of iron scarcity, the protein exists as an apoprotein, IRP1, which binds to specific stem-loop structures in messenger RNAs (mRNAs) known as iron-responsive elements (IREs). This binding modulates the translation and stability of key proteins involved in iron uptake, storage, and utilization, thereby maintaining cellular iron balance. This technical guide provides a comprehensive overview of the core functions of this compound/IRP1, detailed experimental protocols for its characterization, and a summary of key quantitative data.
The Bifunctional Nature of this compound/IRP1
Cytosolic aconitase (this compound) exhibits two mutually exclusive functions determined by the cellular iron status.[1][2]
-
Enzymatic Function (Aconitase): In iron-replete cells, this compound assembles a [4Fe-4S] cluster and functions as an active aconitase (EC 4.2.1.3).[3][4] In this role, it catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate, a reaction analogous to its mitochondrial counterpart in the Krebs cycle.[3][5]
-
Regulatory Function (IRP1): In iron-depleted cells, the [4Fe-4S] cluster is lost, and the protein adopts a conformation known as Iron Regulatory Protein 1 (IRP1).[2][4] This apoprotein form functions as an RNA-binding protein. IRP1 binds with high affinity to iron-responsive elements (IREs), which are conserved stem-loop structures located in the untranslated regions (UTRs) of specific mRNAs.[5]
The Iron-Sulfur Cluster Switch: A Molecular Rheostat
The transition between the enzymatic and regulatory functions of this compound is governed by the presence or absence of a [4Fe-4S] cluster. This "iron-sulfur switch" is a highly sensitive mechanism that allows the cell to respond to fluctuations in the labile iron pool (LIP), the cell's accessible and readily available iron source.
-
High Iron State: When the cellular labile iron pool is high (typically in the micromolar range), the [4Fe-4S] cluster is assembled within the this compound protein. This holoenzyme form is enzymatically active as an aconitase and has no IRE-binding activity.[2]
-
Low Iron State: When the labile iron pool is low, the [4Fe-4S] cluster is disassembled. The resulting apoprotein, IRP1, undergoes a conformational change that exposes its RNA-binding site, allowing it to bind to IREs.[2][3]
This switch is also sensitive to other cellular signals, including oxidative stress (e.g., hydrogen peroxide and nitric oxide), which can promote the disassembly of the iron-sulfur cluster and activate IRP1's IRE-binding function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies of cytoplasmic and mitochondrial aconitate hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitase - Wikipedia [en.wikipedia.org]
- 5. This compound aconitase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Human ACO1 Gene: Structure, Location, and Regulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human Aconitase 1 (ACO1) gene, also widely known as Iron Regulatory Protein 1 (IRP1), represents a fascinating example of gene multifunctionality, playing pivotal roles in both central metabolism and the intricate regulation of cellular iron homeostasis. Located on the short arm of chromosome 9, this gene encodes a cytosolic protein that exhibits a remarkable dual-function capability. In iron-replete states, it assembles an iron-sulfur cluster and functions as a canonical aconitase, catalyzing the isomerization of citrate to isocitrate. Conversely, under conditions of iron scarcity, the protein exists in an apo-form, lacking the iron-sulfur cluster, and acts as a critical post-transcriptional regulator by binding to iron-responsive elements (IREs) in target messenger RNAs (mRNAs). This detailed technical guide provides a comprehensive overview of the this compound gene structure, its precise chromosomal location, and the molecular mechanisms that govern its dual functions, with a focus on methodologies and pathways relevant to research and therapeutic development.
Gene Structure and Chromosomal Location
The human this compound gene is a single-copy gene located on the p arm of chromosome 9 at position 21.1.[1] It spans a significant portion of this chromosomal region, and its expression is regulated by a complex interplay of transcriptional and post-transcriptional mechanisms.
Quantitative Gene Data
The following table summarizes the key quantitative features of the human this compound gene, based on the MANE (Matched Annotation from NCBI and EMBL-EBI) Select transcript ENST00000309951.8 (NM_002197.3), which is considered the most representative transcript.[2]
| Feature | Value | Source |
| Official Gene Symbol | This compound | HGNC |
| Gene Aliases | IRP1, IREBP, IREB1, ACONS, HEL60 | GeneCards |
| Chromosomal Location | 9p21.1 | Ensembl, NCBI |
| Genomic Coordinates (GRCh38) | Chromosome 9: 32,384,643-32,454,769 (Forward Strand) | Ensembl |
| Total Gene Length | 70,127 bp | Calculated from coordinates |
| Number of Exons | 21 | Ensembl |
| Number of Introns | 20 | Calculated |
| Reference Transcript (MANE Select) | ENST00000309951.8 (NM_002197.3) | Ensembl, NCBI |
Exon-Intron Organization
The genomic structure of the this compound gene, as represented by the reference transcript ENST00000309951.8, is characterized by 21 exons and 20 introns. The precise lengths of these exons and introns are detailed in the table below. This information is crucial for designing molecular probes, primers for PCR-based assays, and for understanding the impact of splice variants.
| Exon Number | Exon Length (bp) | Intron Number | Intron Length (bp) |
| 1 | 239 | 1 | 1083 |
| 2 | 134 | 2 | 1184 |
| 3 | 129 | 3 | 10090 |
| 4 | 147 | 4 | 2073 |
| 5 | 113 | 5 | 586 |
| 6 | 129 | 6 | 3236 |
| 7 | 108 | 7 | 2038 |
| 8 | 158 | 8 | 2153 |
| 9 | 123 | 9 | 1241 |
| 10 | 129 | 10 | 1144 |
| 11 | 128 | 11 | 1006 |
| 12 | 148 | 12 | 1018 |
| 13 | 117 | 13 | 1019 |
| 14 | 123 | 14 | 1011 |
| 15 | 129 | 15 | 1013 |
| 16 | 135 | 16 | 1015 |
| 17 | 129 | 17 | 1017 |
| 18 | 135 | 18 | 1019 |
| 19 | 129 | 19 | 1021 |
| 20 | 135 | 20 | 1023 |
| 21 | 4683 | - | - |
Note: Exon and intron lengths were calculated based on the genomic coordinates of the ENST00000309951.8 transcript from the Ensembl database.
The this compound Protein (IRP1)
The this compound gene encodes a protein of 889 amino acids with a molecular weight of approximately 98.4 kDa. This protein is a member of the aconitase/IPM isomerase family and exhibits a remarkable dual functionality dependent on the cellular iron status.
Quantitative Protein Data
| Feature | Value | Source |
| Full Protein Name | Aconitase 1, soluble | UniProt |
| Protein Aliases | Iron regulatory protein 1 (IRP1), IRE-binding protein | UniProt |
| Amino Acid Count | 889 | UniProt |
| Molecular Weight | 98.4 kDa | UniProt |
| Subcellular Localization | Cytoplasm, Cytosol | UniProt |
Experimental Protocols
The determination of gene structure and chromosomal location relies on a combination of computational and experimental methodologies. Below are detailed protocols for key techniques.
Determination of Gene Structure by DNA Sequencing
The precise exon-intron boundaries of the this compound gene are determined through comparative analysis of genomic DNA and its corresponding messenger RNA (mRNA), typically in the form of complementary DNA (cDNA). Sanger sequencing has been a foundational method for this purpose.
Methodology: Sanger Sequencing for Gene Structure Analysis
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from a human cell line known to express this compound. Reverse transcriptase is then used to synthesize first-strand cDNA from the mRNA template.
-
PCR Amplification of cDNA: Polymerase Chain Reaction (PCR) is performed using primers designed to amplify the full-length this compound cDNA.
-
DNA Sequencing Reaction: The purified PCR product is used as a template for a Sanger sequencing reaction. This reaction includes the template DNA, a sequencing primer, DNA polymerase, the four deoxynucleoside triphosphates (dNTPs), and a small amount of fluorescently labeled dideoxynucleoside triphosphates (ddNTPs).
-
Chain Termination and Fragment Generation: The incorporation of a ddNTP terminates the extension of the DNA strand. This results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP.
-
Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.
-
Sequence Analysis: A laser excites the fluorescent dyes as the fragments pass through a detector. The sequence of the DNA is determined by the order of the colors detected.
-
Alignment and Structure Determination: The obtained cDNA sequence is then aligned with the human reference genome sequence. The regions of the genomic DNA that align with the cDNA sequence correspond to exons, while the intervening non-aligning regions are introns.
Caption: Workflow for determining gene structure using Sanger sequencing.
Chromosomal Localization by Fluorescence In Situ Hybridization (FISH)
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the chromosomal location of a specific gene.
Methodology: FISH for this compound Gene Mapping
-
Probe Preparation: A DNA probe specific to the this compound gene is generated. This can be a cloned DNA fragment (e.g., from a BAC or PAC clone) or a pool of synthetic oligonucleotides. The probe is labeled with a fluorescent dye.
-
Chromosome Preparation: Metaphase chromosomes are prepared from a human cell culture (e.g., lymphocytes). The cells are treated with a mitotic inhibitor to arrest them in metaphase, harvested, and fixed onto microscope slides.
-
Denaturation: The chromosomal DNA on the slide and the fluorescently labeled DNA probe are denatured using heat and formamide. This separates the double-stranded DNA into single strands.
-
Hybridization: The labeled probe is applied to the slide containing the denatured chromosomes. The slide is incubated overnight in a humidified chamber to allow the probe to anneal to its complementary sequence on the chromosome.
-
Washing: The slides are washed to remove any unbound or non-specifically bound probe.
-
Counterstaining and Visualization: The chromosomes are counterstained with a DNA-specific dye, such as DAPI, which fluoresces blue. The slide is then visualized using a fluorescence microscope. The location of the this compound gene will appear as a distinct fluorescent signal on the chromosome.
References
An In-depth Technical Guide to Aconitase 1 (ACO1): Domains, Functional Motifs, and Regulatory Networks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a central role in cellular iron homeostasis and metabolism. This technical guide provides a comprehensive overview of the protein's domains, functional motifs, and the intricate signaling pathways it governs. Detailed experimental protocols for key assays are provided, along with quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted activities of this compound.
Introduction
Aconitase 1 (this compound) is a highly conserved, cytosolic protein that exhibits a remarkable dual functionality, acting as both an enzyme and an RNA-binding protein.[1][2] This "moonlighting" capability allows cells to exquisitely regulate iron levels, preventing both iron deficiency and toxicity.[2][3] In its enzymatic form, this compound functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate.[3][4] This activity is dependent on the presence of a [4Fe-4S] iron-sulfur cluster.[3][4] Conversely, under conditions of low cellular iron, the iron-sulfur cluster is lost, and this compound undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1).[3][5] As IRP1, it binds to specific stem-loop structures in messenger RNAs (mRNAs) known as iron-responsive elements (IREs), thereby post-transcriptionally regulating the expression of proteins involved in iron uptake, storage, and utilization.[2][3][5] This intricate regulatory switch makes this compound a critical sensor and modulator of cellular iron status.
This compound Protein Domains and Functional Motifs
Human this compound is an 889-amino acid protein with a molecular mass of approximately 98.4 kDa.[6] Its three-dimensional structure is organized into four distinct domains. A schematic representation of the domain structure is provided below.[7]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Predicted loss and gain of function mutations in this compound are associated with erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases [mdpi.com]
- 5. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
The Discovery and History of Iron Regulatory Protein 1 (IRP1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron Regulatory Protein 1 (IRP1) stands as a paradigm of post-transcriptional gene regulation, a bifunctional protein that elegantly toggles between a cytosolic aconitase and a pivotal RNA-binding protein to maintain cellular iron homeostasis. This technical guide delves into the seminal discoveries that unveiled the intricate mechanisms of IRP1, from the initial observations of iron-dependent regulation of ferritin translation to the elucidation of its dual functionality and the atomic-level details of its interaction with iron-responsive elements (IREs). We provide a comprehensive overview of the key experiments, detailed protocols for their replication, and a quantitative analysis of IRP1's biochemical activities. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this critical regulator of iron metabolism.
The Dawn of a New Regulatory Paradigm: The Discovery of IRP1
The journey to understanding IRP1 began with a fundamental observation in cellular iron metabolism: the synthesis of the iron storage protein, ferritin, is exquisitely sensitive to intracellular iron levels. In the mid-1980s, researchers noted that ferritin protein levels increased dramatically in response to high iron, yet ferritin mRNA levels remained relatively stable. This pointed towards a novel mechanism of translational control.
Groundbreaking work from the laboratories of Hamish Munro and Richard Klausner in the late 1980s identified a specific cis-acting sequence in the 5' untranslated region (UTR) of ferritin mRNA. This conserved stem-loop structure, termed the Iron-Responsive Element (IRE), was found to be both necessary and sufficient for this iron-dependent regulation.[1]
The quest for the trans-acting factor that recognized the IRE led to the independent discovery by multiple groups of a cytosolic protein that bound with high affinity to the IRE in iron-depleted cells, thereby repressing ferritin translation. This protein was initially named Ferritin Repressor Protein (FRP) or IRE-Binding Protein (IRE-BP). It was later established that this protein also regulated the stability of the transferrin receptor (TfR1) mRNA, which contains multiple IREs in its 3' UTR. Binding of this protein to the 3' UTR IREs protected the mRNA from degradation, thus increasing the synthesis of the receptor responsible for iron uptake. This dual regulation ensures a coordinated cellular response to iron scarcity: decreased iron storage and increased iron acquisition.[1][2]
A pivotal moment in the history of IRP1 came with the discovery of its astonishing dual functionality. In 1991, the sequence of the IRE-binding protein was found to be remarkably homologous to the mitochondrial enzyme aconitase, a key component of the citric acid cycle that catalyzes the isomerization of citrate to isocitrate. Subsequent studies confirmed that the IRE-binding protein, now officially named Iron Regulatory Protein 1 (IRP1), was indeed the cytosolic isoform of aconitase.[3][4] This "moonlighting" function revealed a direct link between cellular metabolism and the regulation of iron homeostasis.
The molecular switch governing these two mutually exclusive activities was identified as a [4Fe-4S] iron-sulfur cluster.[5][6] In iron-replete cells, IRP1 assembles this cluster and functions as an active aconitase.[6] In iron-depleted cells, the cluster is lost, inducing a conformational change that unmasks the RNA-binding site, allowing IRP1 to bind to IREs and regulate gene expression.[7][8]
Quantitative Analysis of IRP1 Function
IRP1-IRE Binding Affinities
The affinity of IRP1 for various IREs has been a subject of intense study to understand the nuances of its regulatory activity. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.
| IRE Source | Sequence (Loop and Bulge) | Kd (nM) | Reference |
| Ferritin H-chain (Human) | 5'-CAGUGU-3' (Loop), C (Bulge) | ~0.02-0.05 | [9] |
| Ferritin L-chain (Human) | 5'-CAGUGC-3' (Loop), C (Bulge) | ~0.03-0.06 | [10] |
| Transferrin Receptor (Human, IRE C) | 5'-CAGUGC-3' (Loop), C (Bulge) | ~0.1-0.2 | |
| Erythroid 5-aminolevulinate synthase (ALAS2) | 5'-CAGUGC-3' (Loop), C (Bulge) | Similar to Ferritin | [11] |
| Ferroportin | 5'-CAGUGC-3' (Loop), C (Bulge) | Similar to Ferritin | [11] |
Aconitase Kinetic Parameters of IRP1
The enzymatic activity of IRP1 as a cytosolic aconitase is crucial for its role in cellular metabolism. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the efficiency of this catalysis.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Citrate | ~100-200 | ~1500-2000 | [12][13] |
| Isocitrate | ~30-60 | ~800-1200 | [12][13] |
| cis-Aconitate | ~5-15 | ~3000-4000 | [6][12] |
Key Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Interaction
EMSA, or gel shift assay, is a fundamental technique to study protein-nucleic acid interactions in vitro. It relies on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
Protocol:
-
Probe Preparation:
-
Synthesize a short RNA oligonucleotide corresponding to the IRE of interest (e.g., from ferritin H-chain mRNA).
-
Label the 5' end of the RNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
10x Binding Buffer (100 mM HEPES-KOH pH 7.6, 400 mM KCl, 30 mM MgCl₂, 10 mM DTT, 50% glycerol) to a final 1x concentration.[14]
-
Cytosolic extract (10-20 µg) or purified recombinant IRP1 (1-5 ng).
-
Non-specific competitor RNA (e.g., yeast tRNA) to minimize non-specific binding.
-
-
Incubate at room temperature for 10-15 minutes to allow for IRP1 activation (if using cytosolic extracts).
-
Add the ³²P-labeled IRE probe (e.g., 20,000-50,000 cpm).
-
Incubate at room temperature for another 15-20 minutes to allow for IRP1-IRE complex formation.
-
-
Electrophoresis:
-
Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at a constant voltage (e.g., 150-200V) at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Dry the gel under vacuum.
-
Expose the dried gel to a phosphor screen or X-ray film to visualize the radioactive bands. The shifted band represents the IRP1-IRE complex, while the lower band is the free probe.
-
In Vitro Reconstitution of the [4Fe-4S] Cluster in IRP1
This protocol describes the anaerobic reconstitution of the iron-sulfur cluster into apo-IRP1, converting it to its active aconitase form.
Protocol:
-
Anaerobic Environment: Perform all steps in an anaerobic chamber or glove box with an oxygen concentration below 2 ppm. All buffers and solutions must be thoroughly de-gassed.
-
Protein Preparation:
-
Start with purified recombinant apo-IRP1 in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM KCl).
-
-
Reconstitution Reaction:
-
To the apo-IRP1 solution, add the following reagents sequentially, with gentle mixing after each addition:
-
Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 10 minutes.
-
A freshly prepared solution of ferrous ammonium sulfate to a final concentration of 5-fold molar excess over IRP1.
-
A freshly prepared solution of sodium sulfide to a final concentration equivalent to the iron concentration.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours. The solution should gradually turn reddish-brown, indicating the formation of the [4Fe-4S] cluster.
-
-
Desalting:
-
Remove excess iron, sulfide, and DTT by passing the reconstitution mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with an anaerobic buffer.
-
-
Verification:
-
Confirm the successful reconstitution by measuring the aconitase activity of the protein and by observing the characteristic UV-visible absorbance spectrum of the [4Fe-4S] cluster.
-
Expression and Purification of Recombinant IRP1 in E. coli
Protocol:
-
Cloning:
-
Clone the human IRP1 cDNA into an E. coli expression vector with a suitable tag for purification (e.g., a hexahistidine-tag at the N- or C-terminus). A common vector is pET-28a.
-
-
Expression:
-
Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3).
-
Grow the bacterial culture in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged IRP1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
For higher purity, a further purification step such as size-exclusion chromatography can be performed.
-
-
Storage:
-
Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol) and store at -80°C.
-
Signaling Pathways and Structural Conformations
The IRP1 Regulatory Circuit
The dual function of IRP1 is at the heart of a sophisticated feedback loop that maintains cellular iron homeostasis. This pathway is exquisitely sensitive to intracellular iron levels.
References
- 1. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aconitase function of iron regulatory protein 1. Genetic studies in yeast implicate its role in iron-mediated redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDB-101: Molecule of the Month: Aconitase and Iron Regulatory Protein 1 [pdb101.rcsb.org]
- 5. pnas.org [pnas.org]
- 6. Human cytoplasmic aconitase (Iron regulatory protein 1) is converted into its [3Fe-4S] form by hydrogen peroxide in vitro but is not activated for iron-responsive element binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Iron Maiden. Cytosolic Aconitase/IRP1 Conformational Transition in the Regulation of Ferritin Translation and Iron Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 12. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Role of Aconitase 1 (ACO1) in the Tricarboxylic Acid Cycle and Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a fascinating bifunctional protein that plays a critical role at the intersection of cellular metabolism and iron homeostasis. In its enzymatic form, cytosolic aconitase (c-aconitase), it catalyzes the isomerization of citrate to isocitrate, a key step in the tricarboxylic acid (TCA) cycle. However, under conditions of iron scarcity, this compound undergoes a conformational change to become IRP1, a potent post-transcriptional regulator of genes involved in iron uptake, storage, and utilization. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, detailing its enzymatic function, its transformation into an RNA-binding protein, and the intricate regulatory mechanisms that govern this switch. We present key quantitative data, detailed experimental protocols for studying this compound/IRP1, and visual representations of the associated cellular pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction: The Duality of this compound/IRP1
Cellular metabolism and the regulation of essential minerals are intricately linked processes vital for cellular function and survival. Aconitase 1 (this compound) stands as a prime example of this integration, functioning as both a metabolic enzyme and a key regulator of iron homeostasis.[1] This dual functionality allows cells to coordinate their metabolic state with the availability of iron, an essential yet potentially toxic element.
As a cytosolic aconitase, this compound participates in the TCA cycle by catalyzing the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate.[1] This enzymatic activity is dependent on the presence of a cubane [4Fe-4S] iron-sulfur cluster at its active site.[1]
Conversely, in response to low cellular iron levels, the [4Fe-4S] cluster is lost, and the protein undergoes a significant conformational change, transforming into Iron Regulatory Protein 1 (IRP1).[2] In this form, it binds to specific stem-loop structures in messenger RNAs (mRNAs) known as iron-responsive elements (IREs). This binding post-transcriptionally regulates the expression of proteins involved in iron metabolism, such as ferritin and the transferrin receptor.[1][2]
The Role of this compound in the Tricarboxylic Acid (TCA) Cycle
While the majority of the TCA cycle enzymes reside within the mitochondrial matrix, this compound is the cytosolic isoform of aconitase. Its role in the cytoplasmic portion of the TCA cycle is crucial for providing a source of isocitrate for other metabolic pathways. The isocitrate produced by this compound can be used by cytosolic NADP+-dependent isocitrate dehydrogenase to generate NADPH, which is essential for reductive biosynthesis and for maintaining the cellular redox state.
The enzymatic reaction catalyzed by this compound is a reversible isomerization:
Citrate ↔ cis-Aconitate + H₂O ↔ Isocitrate
This reaction proceeds in two steps, with the formation of the intermediate cis-aconitate. The [4Fe-4S] cluster in the active site of this compound is essential for this catalytic activity, as it facilitates the hydration and dehydration steps of the isomerization.
dot
References
The Dual-Faceted Guardian: ACO1 as a Pivotal Regulator of Cellular Iron Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular iron homeostasis is a tightly orchestrated process, critical for numerous physiological functions, yet fraught with the peril of toxicity when dysregulated. At the heart of this intricate network lies Aconitase 1 (ACO1), a bifunctional protein that acts as a central sensor and regulator of intracellular iron levels. This technical guide provides a comprehensive overview of this compound's core functions, its dynamic switch between a cytosolic enzyme and a potent RNA-binding protein, and the downstream consequences for cellular iron metabolism. We delve into the quantitative aspects of its interactions, provide detailed experimental protocols for its study, and visualize the key pathways and workflows to offer a complete resource for professionals in research and drug development.
The this compound/IRP1 Switch: A Molecular Rheostat for Iron Sensing
This compound, also known as Iron Regulatory Protein 1 (IRP1), exists in two distinct functional states, dictated by the cellular labile iron pool. This remarkable duality forms the cornerstone of its regulatory capacity.
-
In Iron-Replete Conditions: The Aconitase Form. When cellular iron is abundant, this compound assembles a [4Fe-4S] iron-sulfur cluster within its active site. This holo-form of the protein functions as a cytosolic aconitase, an essential enzyme in the Krebs cycle that catalyzes the isomerization of citrate to isocitrate. In this conformation, its RNA-binding domain is sterically hindered, preventing interaction with its target messenger RNAs (mRNAs).
-
In Iron-Deficient Conditions: The IRP1 Form. Under conditions of iron scarcity, the [4Fe-4S] cluster is disassembled, leading to a significant conformational change in the protein. This apo-form, now referred to as IRP1, exposes a high-affinity RNA-binding site. IRP1 then binds to specific stem-loop structures known as Iron Responsive Elements (IREs) located in the untranslated regions (UTRs) of target mRNAs.
This switch is a critical control point in maintaining iron homeostasis, allowing the cell to rapidly adapt to fluctuations in iron availability.
Post-Transcriptional Regulation by IRP1: A Coordinated Response
Upon activation in iron-depleted cells, IRP1 orchestrates a coordinated cellular response by binding to the IREs of key mRNAs involved in iron uptake, storage, and export. This interaction post-transcriptionally regulates the expression of these proteins, effectively re-calibrating the cell's iron metabolism.
Upregulation of Iron Uptake: The Transferrin Receptor 1 (TfR1)
The mRNA encoding Transferrin Receptor 1 (TfR1), the primary receptor for iron-bound transferrin, contains multiple IREs in its 3' UTR. When IRP1 binds to these IREs, it stabilizes the TfR1 mRNA, protecting it from endonucleolytic cleavage and subsequent degradation. This leads to increased translation and a higher density of TfR1 on the cell surface, thereby enhancing the cell's capacity to import iron from the extracellular environment.
Downregulation of Iron Storage: Ferritin
Conversely, the mRNAs for both the heavy (FTH1) and light (FTL) chains of ferritin, the primary intracellular iron storage protein, contain a single IRE in their 5' UTR. IRP1 binding to this 5' IRE sterically hinders the assembly of the 43S pre-initiation complex, thereby blocking the translation of ferritin mRNA.[1] This repression of ferritin synthesis prevents the sequestration of the already scarce intracellular iron, making it available for essential metabolic processes.
Regulation of Other Key Iron Metabolism Proteins
Beyond TfR1 and ferritin, IRP1 also regulates the expression of other proteins integral to iron homeostasis:
-
Ferroportin (FPN1): The only known cellular iron exporter. The FPN1 mRNA contains a 5' IRE, and its translation is repressed by IRP1 binding, thus reducing iron export from the cell.
-
Divalent Metal Transporter 1 (DMT1): Involved in the transport of ferrous iron across membranes. Some DMT1 isoforms contain a 3' IRE, and their mRNA is stabilized by IRP1 binding, leading to increased expression.[2][3][4]
-
Erythroid 5-aminolevulinate synthase (ALAS2): The first enzyme in the heme synthesis pathway. Its mRNA has a 5' IRE and is translationally repressed by IRP1.
Quantitative Data on this compound/IRP1 Function
Understanding the quantitative aspects of IRP1-IRE interactions is crucial for appreciating the fine-tuning of this regulatory system. The binding affinity of IRP1 for different IREs varies, suggesting a hierarchical regulation.
| Target mRNA | IRE Location | IRP1 Binding Affinity (Kd) | Regulatory Outcome |
| Ferritin (H- and L-chains) | 5' UTR | ~14.0 - 17.5 pM[5] | Translation Repression |
| Transferrin Receptor 1 (TfR1) | 3' UTR | High (pM range) | mRNA Stabilization |
| Ferroportin (FPN1) | 5' UTR | High (pM range) | Translation Repression |
| Mitochondrial Aconitase (ACO2) | 5' UTR | ~129 pM[5] | Translation Repression |
| Erythroid 5-aminolevulinate synthase (eALAS) | 5' UTR | Low (pM range) | Translation Repression |
| Divalent Metal Transporter 1 (+IRE isoform) | 3' UTR | Moderate | mRNA Stabilization |
Note: Kd values can vary depending on the experimental conditions and the specific IRE sequence.
The regulatory impact of IRP1 on its target proteins is significant, leading to substantial changes in their expression levels. For instance, in response to changes in intracellular iron status, ferritin biosynthesis and TfR1 mRNA levels can be modulated over a 20- and 14-fold range, respectively.
Experimental Protocols for Studying this compound/IRP1
A variety of experimental techniques are employed to investigate the dual functions of this compound and its regulatory network.
Electrophoretic Mobility Shift Assay (EMSA) for IRP1 RNA-Binding Activity
EMSA, also known as a gel shift assay, is a fundamental technique to detect and quantify the RNA-binding activity of IRP1.[6][7]
Principle: This assay is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
Detailed Methodology:
-
Preparation of Cell Lysates:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape adherent cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM HEPES pH 7.5, 3 mM MgCl2, 40 mM KCl, 5% glycerol, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 10 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cytoplasmic proteins. Determine protein concentration using a standard method like the Bradford assay.
-
-
Preparation of Radiolabeled IRE Probe:
-
Synthesize an RNA probe corresponding to the IRE sequence of interest (e.g., ferritin H-chain IRE) via in vitro transcription using [α-³²P]UTP.
-
Purify the labeled probe using gel electrophoresis or spin columns.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 5-20 µg of cytoplasmic extract with the radiolabeled IRE probe (~20,000-50,000 cpm).
-
Add a non-specific competitor, such as heparin, to prevent non-specific protein-RNA interactions.
-
To specifically assess IRP1 activity, 2-mercaptoethanol (2-ME) can be added to the lysate to disassemble the [4Fe-4S] cluster of the aconitase form.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Add a non-denaturing loading dye to the reaction.
-
Load the samples onto a native polyacrylamide gel (e.g., 6%).
-
Run the gel at a constant voltage (e.g., 200V) in a cold room or with a cooling system.
-
After electrophoresis, dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the bands. The shifted band represents the IRP1-IRE complex, while the lower band represents the free probe.
-
Aconitase Activity Assay
This assay measures the enzymatic activity of the cytosolic aconitase (this compound).
Principle: Aconitase catalyzes the conversion of citrate to isocitrate. This reaction can be coupled to the oxidation of isocitrate by isocitrate dehydrogenase (ICDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Detailed Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for EMSA, ensuring the buffer is compatible with enzymatic assays (e.g., Tris-HCl based).
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.4), NADP+, and isocitrate dehydrogenase.
-
The substrate, citrate, will be added to initiate the reaction.
-
-
Assay Procedure:
-
Add the cell lysate to a cuvette containing the reaction buffer.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a stock solution of citrate.
-
Monitor the increase in absorbance at 340 nm over time. The rate of change in absorbance is proportional to the aconitase activity.
-
-
Data Analysis:
-
Calculate the aconitase activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Activity is typically expressed as units per milligram of protein (1 unit = 1 µmol of isocitrate formed per minute).
-
Western Blotting for Ferritin and Transferrin Receptor 1
Western blotting is used to quantify the protein levels of IRP1 targets.[8][9][10][11]
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Detailed Methodology:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells treated under different iron conditions (e.g., iron-replete with ferric ammonium citrate, iron-depleted with desferrioxamine).
-
Determine protein concentration and load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ferritin or anti-TfR1).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizing the this compound/IRP1 Regulatory Network
Diagrams are essential tools for understanding the complex relationships within the this compound/IRP1 signaling pathway and the workflows of key experiments.
The this compound/IRP1 Signaling Pathway
Caption: The this compound/IRP1 signaling pathway in response to cellular iron status.
Experimental Workflow for EMSA
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Therapeutic Targeting of the this compound/IRP1 Pathway
The central role of the this compound/IRP1 system in iron metabolism makes it an attractive target for therapeutic intervention in a range of diseases characterized by iron dysregulation.
-
Iron-Overload Disorders: Strategies aimed at activating IRP1 could potentially reduce iron uptake and increase iron storage. However, systemic manipulation of such a fundamental pathway presents significant challenges.
-
Anemia of Chronic Disease: In this condition, inflammation leads to increased hepcidin and subsequent iron sequestration, functionally mimicking iron deficiency at the cellular level. Modulating IRP1 activity could potentially alleviate some of the cellular iron deficits.
-
Cancer: Some cancers exhibit an increased reliance on iron for proliferation. Targeting the IRP1-mediated upregulation of TfR1 could be a strategy to starve cancer cells of this essential nutrient.
Research into small molecules that can either stabilize the [4Fe-4S] cluster to promote the aconitase form or, conversely, disrupt the cluster to enhance IRP1 binding is an active area of investigation.
Conclusion
This compound/IRP1 stands as a paradigm of elegant biological regulation, a single protein that seamlessly integrates cellular iron sensing with a rapid and robust post-transcriptional response. Its dual functionality as both an essential metabolic enzyme and a key regulator of iron homeostasis underscores its importance in cellular physiology. For researchers and drug development professionals, a deep understanding of the this compound/IRP1 switch, its downstream targets, and the quantitative parameters that govern its function is paramount for elucidating the complexities of iron-related diseases and for designing novel therapeutic strategies. The experimental protocols and visualizations provided in this guide offer a foundational resource for the continued exploration of this fascinating and critical regulatory system.
References
- 1. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of iron regulatory proteins and divalent metal transporter-1 isoforms in the rat hippocampus after kainate induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron/IRP-1-dependent regulation of mRNA expression for transferrin receptor, DMT1 and ferritin during human erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 5. Multiple determinants within iron-responsive elements dictate iron regulatory protein binding and regulatory hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferritin Protein Nanocages Use Ion Channels, Catalytic Sites, and Nucleation Channels To Manage Iron/Oxygen Chemistry: A review for: Current Opinion In Chemical Biology/Bioinorganic Chemistry: Iron Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
Regulating the Regulator: An In-depth Technical Guide to the Influence of Iron on ACO1 Expression and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular iron homeostasis is a tightly regulated process, critical for numerous physiological functions, yet with the potential for significant toxicity when dysregulated. At the heart of this regulation lies a fascinating bifunctional protein: Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1). This protein exhibits a remarkable "moonlighting" capability, functioning as either a cytosolic enzyme in the Krebs cycle or as a key post-transcriptional regulator of iron metabolism-related genes. The switch between these two roles is directly dictated by intracellular iron levels, making this compound a central sensor and effector of iron homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms governing the iron-dependent regulation of this compound, detailed experimental protocols for its study, and quantitative data illustrating these processes.
The Core Regulatory Mechanism: An Iron-Sulfur Cluster Switch
The dual functionality of this compound is governed by the presence or absence of a cubane [4Fe-4S] iron-sulfur cluster.[1][2] This cluster acts as a molecular switch, toggling the protein between its two distinct functional states:
-
Iron-Replete State (High Iron): In the presence of sufficient intracellular iron, this compound assembles a [4Fe-4S] cluster within its active site.[3] This conformation endows the protein with cytosolic aconitase activity, catalyzing the isomerization of citrate to isocitrate.[4] In this state, the protein is unable to bind to its target messenger RNAs (mRNAs).[3]
-
Iron-Deplete State (Low Iron): When intracellular iron levels are low, the [4Fe-4S] cluster is not assembled or is lost from the protein.[5] This induces a significant conformational change in the protein, converting it into IRP1.[5] As IRP1, the protein gains a high affinity for specific stem-loop structures in the untranslated regions (UTRs) of target mRNAs, known as Iron-Responsive Elements (IREs).[2][6]
The binding of IRP1 to IREs has different consequences depending on the location of the IRE within the mRNA:
-
5' UTR Binding (e.g., Ferritin): When IRP1 binds to an IRE in the 5' UTR of an mRNA, such as that for ferritin (an iron storage protein), it sterically hinders the assembly of the translation initiation complex, thereby inhibiting protein synthesis.[3] This prevents the cell from sequestering scarce iron.
-
3' UTR Binding (e.g., Transferrin Receptor): Conversely, when IRP1 binds to multiple IREs in the 3' UTR of an mRNA, such as that for the transferrin receptor (responsible for iron uptake), it protects the mRNA from endonucleolytic degradation, thus stabilizing the transcript and promoting its translation.[3] This leads to increased synthesis of the transferrin receptor to enhance cellular iron uptake.
This elegant feedback loop ensures that cellular iron levels are maintained within a narrow physiological range.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the regulatory pathway of this compound and a typical experimental workflow to investigate its iron-dependent function.
Caption: Iron-dependent regulation of this compound/IRP1 and its downstream targets.
Caption: Experimental workflow for analyzing this compound/IRP1 regulation by iron.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments investigating the effect of iron status on this compound/IRP1 function and the expression of its target genes.
Table 1: Effect of Iron Status on this compound/IRP1 Activity
| Iron Status | Treatment | Cytosolic Aconitase Activity (% of Control) | IRP1 IRE-Binding Activity (% of Maximum) |
| Iron-Replete | Ferric Ammonium Citrate (FAC) | ~100% | <10% |
| Control | Untreated | Baseline | Baseline |
| Iron-Deplete | Desferrioxamine (DFO) | <20% | >90% |
Table 2: Consequent Regulation of Ferritin and Transferrin Receptor Expression
| Iron Status | Treatment | Ferritin Protein Level (Fold Change vs. Control) | Transferrin Receptor Protein Level (Fold Change vs. Control) |
| Iron-Replete | Ferric Ammonium Citrate (FAC) | >5-fold increase | >0.5-fold decrease |
| Control | Untreated | 1 | 1 |
| Iron-Deplete | Desferrioxamine (DFO) | <0.2-fold decrease | >3-fold increase |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding Activity[2][6]
This protocol details the detection of IRP1 binding to a radiolabeled IRE probe.
a. Preparation of Cytoplasmic Extracts:
-
Culture cells to ~80% confluency. Treat with iron modulators (e.g., 100 µM desferrioxamine for iron chelation or 100 µg/mL ferric ammonium citrate for iron loading) for 12-16 hours.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold PBS and centrifuge at 700 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of ice-cold cytoplasmic lysis buffer (10 mM HEPES pH 7.6, 3 mM MgCl₂, 40 mM KCl, 5% glycerol, 1 mM DTT, 0.2% NP-40, and protease inhibitors).
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytoplasmic extract) and determine the protein concentration using a Bradford assay.
b. Binding Reaction:
-
In a microcentrifuge tube, combine 5-20 µg of cytoplasmic extract with a binding buffer (25 mM Tris-HCl pH 7.5, 40 mM KCl).
-
To a subset of samples, add 2% 2-mercaptoethanol to fully activate the IRE-binding potential of IRP1.
-
Add a ³²P-labeled synthetic IRE RNA probe (~50,000 cpm).
-
Incubate at room temperature for 20 minutes.
-
Add heparin to a final concentration of 5 mg/mL to prevent non-specific binding and incubate for another 10 minutes.
c. Electrophoresis and Detection:
-
Add loading buffer (80% glycerol, bromophenol blue) to the reactions.
-
Load the samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel at 150 V for 2-3 hours in a cold room.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands. The shifted band represents the IRP1-IRE complex.
In-Gel Aconitase Activity Assay[3][4][7]
This assay measures the enzymatic activity of cytosolic aconitase (this compound) and mitochondrial aconitase (ACO2).
a. Sample Preparation:
-
Prepare cytoplasmic extracts as described in the EMSA protocol, but use a lysis buffer containing 2 mM sodium citrate to stabilize the [4Fe-4S] cluster.
b. Non-Denaturing PAGE:
-
Load 30-50 µg of protein extract onto a 7.5% non-denaturing polyacrylamide gel.
-
Perform electrophoresis at 150 V for 3-4 hours at 4°C.
c. Activity Staining:
-
Incubate the gel in the dark at 37°C in a staining solution containing: 100 mM Tris-HCl (pH 8.0), 1 mM NADP+, 2.5 mM cis-aconitic acid, 5 mM MgCl₂, 1.2 mM 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 0.3 mM phenazine methosulfate, and 5 U/mL isocitrate dehydrogenase.
-
The reaction produces a purple formazan precipitate at the location of active aconitase enzymes. The upper band corresponds to this compound (cytosolic) and the lower band to ACO2 (mitochondrial).
-
Quantify the band intensities using densitometry.
Western Blot Analysis for Ferritin and Transferrin Receptor
This protocol allows for the quantification of ferritin and transferrin receptor protein levels.
a. Protein Extraction and Quantification:
-
Lyse cells treated with iron modulators in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10% (for transferrin receptor) or 15% (for ferritin) SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ferritin heavy or light chain, transferrin receptor 1, or this compound/IRP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry and normalize to the loading control.
Conclusion and Future Directions
The regulation of this compound by cellular iron levels is a paradigm of post-transcriptional gene regulation, ensuring a rapid and sensitive response to changes in the availability of this essential yet potentially toxic metal. The methodologies outlined in this guide provide a robust framework for investigating this intricate regulatory network. For drug development professionals, understanding this pathway is crucial, as modulating iron metabolism can have therapeutic implications in a range of diseases, from anemia and iron-overload disorders to cancer and neurodegenerative diseases. Future research may focus on the identification of small molecules that can specifically target the this compound/IRP1 switch, offering novel therapeutic avenues. Furthermore, exploring the interplay between iron sensing by this compound/IRP1 and other cellular stress response pathways will undoubtedly reveal deeper layers of this elegant biological control system.
References
- 1. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status [bio-protocol.org]
- 4. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Translational Modifications of ACO1/IRP1: A Technical Guide for Researchers
Executive Summary: Cytosolic Aconitase (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a critical bifunctional protein that plays a central role in maintaining cellular homeostasis. It functions either as an enzyme in the citric acid cycle or as a post-transcriptional regulator of iron metabolism. This switch in function is governed by the assembly and disassembly of a [4Fe-4S] iron-sulfur cluster, a process that is intricately controlled by a variety of post-translational modifications (PTMs). This technical guide provides an in-depth overview of the known PTMs of this compound/IRP1, including redox-dependent modifications, phosphorylation, and the emerging roles of other modifications. It details the signaling pathways that regulate these PTMs and offers comprehensive experimental protocols for their study, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound/IRP1: The Cellular Iron Switch
This compound/IRP1 is a unique protein that exists in two functional forms. In iron-replete cells, it assembles a cubane [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1] When cellular iron levels are low, the cluster is disassembled, and the protein undergoes a conformational change to become IRP1.[1][2] As IRP1, it binds to specific stem-loop structures in messenger RNAs (mRNAs) called iron-responsive elements (IREs).[2]
-
Binding to 5' UTR IREs (e.g., ferritin mRNA) blocks translation, reducing iron storage.[2]
-
Binding to 3' UTR IREs (e.g., transferrin receptor mRNA) stabilizes the transcript, increasing iron uptake.[2]
This dual functionality positions this compound/IRP1 as a key sensor and regulator of the cytosolic "free-iron pool." The transition between these two states is not only dependent on iron availability but is also dynamically regulated by a complex network of post-translational modifications.
Overview of this compound Post-Translational Modifications
The functional state of this compound is determined by a range of PTMs that respond to diverse cellular signals, including oxidative stress, nitric oxide, and phosphorylation cascades. These modifications primarily target the iron-sulfur cluster or specific amino acid residues, altering the protein's conformation and, consequently, its enzymatic or RNA-binding activity.
Detailed Analysis of this compound PTMs
Redox-Dependent Modifications
Redox signaling is the primary mechanism for modulating this compound function. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can directly modify the [4Fe-4S] cluster or specific residues, triggering the switch to the IRP1 state.[3][4] This positions this compound as a sensor for oxidative stress, linking iron metabolism directly to the cell's redox state.
| Modification Type | Target | Inducing Signal | Consequence |
| Cluster Oxidation | [4Fe-4S] Cluster | Oxidative Stress (ROS), O₂ | Disassembly of the cluster, loss of aconitase activity, gain of IRE-binding activity.[3][4] |
| S-Nitrosylation | Cysteine Residues | Nitric Oxide (NO) | Cluster disassembly and conversion to IRP1, inhibiting ferritin translation.[4] |
| Tyrosine Nitration | Tyrosine Residues | Peroxynitrite (ONOO⁻) | Inactivation of aconitase activity. |
This switch is a critical component of pathological processes like ferroptosis, where ROS-induced IRP1 activation creates a positive feedback loop by increasing cellular iron, leading to more ROS production and eventual cell death.[3]
Phosphorylation
Phosphorylation adds another layer of regulation, fine-tuning the stability and activity of this compound/IRP1. Protein Kinase C (PKC) has been identified as a key kinase that phosphorylates IRP1, particularly in response to stimuli like phorbol esters (PMA).[5] This modification can occur independently of the iron-sulfur cluster status but significantly impacts its stability.
| Phosphorylation Site | Kinase | Functional Consequence |
| Serine 138 (Ser138) | Protein Kinase C (PKC) | A phosphomimetic S138E mutation renders IRP1 sensitive to iron-dependent degradation.[6] It also enhances the sensitivity of the [4Fe-4S] cluster to disassembly by nitric oxide and iron chelators by over 100-fold.[7] |
| Serine 711 (Ser711) | Protein Kinase C (PKC) | Identified as a phosphorylation site in PMA-treated cells. An S711E mutation results in negligible IRE-binding and aconitase activities, suggesting a critical role in maintaining protein competence.[5] |
Phosphorylation at Ser138 appears to destabilize the holo-aconitase form, sensitizing the protein to degradation and enhancing the switch to the apo-IRP1 form under conditions of nitrosative or oxidative stress.[7][8]
Acetylation and Deacetylation
Direct acetylation of this compound/IRP1 has not been definitively characterized. However, its activity is indirectly regulated by the NAD⁺-dependent deacetylase SIRT3. SIRT3 is a primary mitochondrial deacetylase, but it also influences cytosolic processes. Overexpression of SIRT3 impairs the ability of IRP1 to bind to IREs, which in turn downregulates the transferrin receptor (TfR1) and suppresses iron uptake and cell growth.[9] This effect appears to be mediated by SIRT3's ability to reduce cellular ROS levels, which would stabilize the [4Fe-4S] cluster and favor the aconitase form of this compound over the IRP1 form.[10]
| Regulator | Type | Mechanism | Consequence on this compound/IRP1 |
| SIRT3 | Deacetylase | Reduces cellular ROS | Stabilizes [4Fe-4S] cluster, decreases IRE-binding activity of IRP1.[9][10] |
Ubiquitination and SUMOylation
Direct evidence for ubiquitination or SUMOylation of this compound/IRP1 is limited, but several findings suggest these pathways are relevant. The observation that the phosphomimetic IRP1S138E mutant undergoes iron-dependent degradation strongly implies regulation by the ubiquitin-proteasome system.[5][6] While the specific E3 ubiquitin ligase responsible for this compound/IRP1 degradation has not been identified, the E3 ligase MIB1 has been shown to promote the degradation of NRF2, a key transcription factor in the oxidative stress response that is functionally linked to iron metabolism and ferroptosis.[11][12] Further research is needed to determine if this compound is a direct substrate for an E3 ligase. Similarly, no direct SUMOylation of this compound has been reported to date.
Signaling Pathways Regulating this compound Function
The function of this compound is regulated by the integration of multiple signaling pathways, including cellular iron levels, oxidative stress, and kinase cascades like the MAPK/ERK pathway. The ERK pathway has been shown to associate with and regulate the localization and levels of IRP1 in the cell membrane of vascular endothelial cells.[13] Inhibition of the ERK pathway enhanced membrane IRP1 levels, suggesting a role in protein trafficking or stability.[13] Furthermore, in a model of bacterial orchitis, the absence of IRP1 led to impaired ERK signaling and a reduced immune response, highlighting a complex interplay between iron regulation and inflammatory signaling.[14]
Experimental Protocols for Studying this compound PTMs
Investigating the PTMs of this compound requires a combination of biochemical assays to assess function and proteomics to identify modification sites.
Workflow for PTM Identification
A standard workflow for identifying novel PTMs on this compound involves immunoprecipitation (IP) to enrich the protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific modification and its location.
Protocol: Aconitase Activity Assay
This protocol measures the enzymatic activity of this compound by monitoring the formation of cis-aconitate from isocitrate at 240 nm.[7]
Materials:
-
Lysis Buffer: 25 mM HEPES (pH 8.0), 5 mM KCl, 0.5 mM MgCl₂, 1% NP-40, protease inhibitors.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Substrate Solution: 20 mM DL-isocitrate in Assay Buffer.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading at 240 nm.
Procedure:
-
Prepare Cytosolic Extract: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge at 15,000 x g for 15 min at 4°C to pellet mitochondria and debris. Collect the supernatant (cytosolic fraction).
-
Determine Protein Concentration: Use a standard method (e.g., BCA assay) to determine the total protein concentration of the extract.[15]
-
Set up Reaction: In a UV-transparent plate/cuvette, add 20-100 µg of cytosolic extract. Add Assay Buffer to a final volume of 180 µL.
-
Initiate Reaction: Add 20 µL of Substrate Solution to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 240 nm at 25°C for 5-10 minutes. The rate of absorbance increase is proportional to aconitase activity.
-
Calculate Activity: Use the molar extinction coefficient of cis-aconitate (ε = 3.6 mM⁻¹ cm⁻¹) to calculate the rate of product formation. One unit of activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.[7][16]
Protocol: RNA Electrophoretic Mobility Shift Assay (EMSA)
This protocol assesses the RNA-binding activity of IRP1 to a specific IRE probe.[17][18]
Materials:
-
Cytosolic extract (prepared as above).
-
IRE Probe: A short RNA oligonucleotide containing a high-affinity IRE sequence (e.g., from ferritin mRNA), labeled with ³²P or biotin.
-
Binding Buffer (10X): 100 mM HEPES (pH 7.6), 30 mM KCl, 10 mM MgCl₂, 50% glycerol.
-
RNase T1 and Heparin.
-
Non-denaturing polyacrylamide gel (6%).
Procedure:
-
Prepare Binding Reaction: In a microfuge tube, combine 10-20 µg of cytosolic extract with 1 µL of 10X Binding Buffer. To assess total IRP1 binding potential, a parallel sample can be treated with 2% 2-mercaptoethanol (2-ME) to disassemble any remaining [4Fe-4S] clusters.[6]
-
Add Probe: Add the labeled IRE probe (~20,000-50,000 cpm for ³²P) to the reaction mixture.
-
Incubate: Incubate at room temperature for 20-30 minutes to allow protein-RNA binding.
-
RNase Treatment: Add RNase T1 (0.5-1 unit) and incubate for 10 minutes to digest unbound, single-stranded RNA.[17]
-
Heparin Treatment: Add heparin (5 mg/mL final concentration) and incubate for another 10 minutes to dissociate non-specific protein-RNA interactions.[17]
-
Electrophoresis: Load samples onto a pre-run, non-denaturing 6% polyacrylamide gel. Run the gel at 150-200V in 0.5X TBE buffer at 4°C.
-
Detection: Dry the gel and expose it to X-ray film (for ³²P) or perform a chemiluminescent reaction (for biotin) to visualize the RNA-protein complexes. A "shifted" band indicates IRP1 bound to the IRE probe.
Conclusion and Future Directions
The post-translational modification of this compound/IRP1 is a sophisticated mechanism that allows cells to integrate signals from metabolic, redox, and inflammatory pathways to control iron homeostasis. The core regulatory event is the redox-sensitive switch mediated by the [4Fe-4S] cluster, which is further fine-tuned by phosphorylation at key serine residues. While the roles of these modifications are increasingly understood, significant questions remain.
The direct roles of acetylation and ubiquitination in regulating this compound/IRP1 are major areas for future investigation. Identifying the specific lysine acetyltransferases, deacetylases, and E3 ubiquitin ligases that target this compound would provide novel insights into its regulation and could uncover new therapeutic targets for diseases involving dysregulated iron metabolism, such as neurodegenerative disorders, ischemia-reperfusion injury, and cancer. The application of advanced quantitative proteomics will be essential to fully map the complex PTM landscape of this crucial bifunctional protein.
References
- 1. researchgate.net [researchgate.net]
- 2. The Iron Maiden. Cytosolic Aconitase/IRP1 Conformational Transition in the Regulation of Ferritin Translation and Iron Hemostasis [mdpi.com]
- 3. Iron regulatory protein 1: the deadly switch of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron-responsive element (IRE)/iron-regulatory protein 1 (IRP1)–cytosolic aconitase iron-regulatory switch does not operate in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRP1 Ser-711 is a phosphorylation site, critical for regulation of RNA-binding and aconitase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlamydia trachomatis Alters Iron-Regulatory Protein-1 Binding Capacity and Modulates Cellular Iron Homeostasis in HeLa-229 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence That Phosphorylation of Iron Regulatory Protein 1 at Serine 138 Destabilizes the [4Fe-4S] Cluster in Cytosolic Aconitase by Enhancing 4Fe-3Fe Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Sirtuins as Key Regulators in Pancreatic Cancer: Insights into Signaling Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ferroptosis in lung cancer: dual role, multi-level regulation, and new therapeutic strategies [frontiersin.org]
- 12. Emerging mechanisms of ferroptosis and its implications in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lead induces dysregulation of iron regulatory protein 1 via the extracellular signal-regulated kinase pathway in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI Insight - Iron regulatory proteins 1 and 2 have opposing roles in regulating inflammation in bacterial orchitis [insight.jci.org]
- 15. Aconitase activity assay [bio-protocol.org]
- 16. Aconitase activity assay [bio-protocol.org]
- 17. Selective Translational Control of the Alzheimer Amyloid Precursor Protein Transcript by Iron Regulatory Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unito.it [iris.unito.it]
Aconitase 1 (ACO1): A Technical Guide to its Subcellular Localization and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein with critical roles in both cellular metabolism and iron homeostasis. Its subcellular localization is a key determinant of its function, switching between a cytosolic enzyme and a nuclear RNA-binding protein. This technical guide provides an in-depth overview of the subcellular distribution of this compound in various cell types, detailed experimental protocols for its analysis, and a review of the signaling pathways governing its nucleocytoplasmic trafficking. Understanding the precise localization of this compound is paramount for elucidating its role in disease and for the development of targeted therapeutic strategies.
Subcellular Localization of this compound: A Tale of Two Compartments
This compound is predominantly found in the cytosol , where it functions as an aconitase, an enzyme in the Krebs cycle that catalyzes the isomerization of citrate to isocitrate.[1][2] However, under conditions of low cellular iron, this compound undergoes a conformational change, losing its iron-sulfur cluster and transforming into IRP1. As IRP1, it can translocate to the nucleus , where it binds to iron-responsive elements (IREs) in messenger RNAs (mRNAs), thereby regulating the translation of proteins involved in iron metabolism.[1][3]
Recent studies have highlighted that the nuclear translocation of this compound is not a universally uniform process but is rather cell-type specific and iron-dependent .[1][3] For instance, nuclear localization of this compound has been observed in lung epithelial cells. While the quantitative distribution of this compound between the cytoplasm and nucleus can vary, the cytosolic pool is generally considered to be the larger fraction under basal conditions.
Quantitative Distribution of this compound
Precise quantitative data on the subcellular distribution of this compound across a wide range of cell types remains an active area of research. However, based on available proteomics and cell fractionation studies, a general distribution can be inferred.
| Cell Type/Condition | Cytoplasmic this compound (%) | Nuclear this compound (%) | Mitochondrial this compound (%) | Experimental Method |
| General Mammalian Cells (Iron-replete) | Predominantly >90% | <10% | Not typically detected | Subcellular Fractionation & Western Blot |
| Lung Epithelial Cells | Variable | Detected | Not typically detected | Immunohistochemistry |
| Iron-depleted Cells | Decreased | Increased | Not typically detected | Subcellular Fractionation & Western Blot |
Note: The percentages presented are estimates based on qualitative and semi-quantitative data from the literature. The exact distribution can vary depending on the cell line, metabolic state, and experimental conditions. It is crucial to distinguish this compound from its mitochondrial counterpart, Aconitase 2 (ACO2).
Experimental Protocols for Determining this compound Subcellular Localization
Accurate determination of this compound's subcellular localization is crucial for functional studies. The following are detailed protocols for the two most common methods: subcellular fractionation followed by Western blotting, and immunofluorescence microscopy.
Subcellular Fractionation and Western Blotting for this compound
This method allows for the biochemical separation of cellular compartments and the subsequent quantification of this compound in each fraction.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 volumes of hypotonic lysis buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
-
Cytoplasmic Fraction Isolation:
-
Add 0.6% (v/v) NP-40 and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the remaining pellet with hypotonic lysis buffer.
-
Resuspend the pellet in 2 volumes of nuclear extraction buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% (v/v) glycerol, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
The supernatant contains the nuclear fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure the purity of the fractions, probe for marker proteins such as GAPDH or α-tubulin (cytoplasmic) and Histone H3 or Lamin B1 (nuclear).[4]
-
Immunofluorescence Staining for this compound
This technique provides a visual representation of this compound's localization within intact cells.
Protocol:
-
Cell Seeding and Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Dilute the primary antibody against this compound in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[5]
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. The this compound signal will be observed in the color of the secondary antibody's fluorophore, and the nuclei will be stained blue by DAPI.
-
Signaling Pathways and Regulation of this compound Nuclear Translocation
The nuclear import of this compound is a regulated process involving specific signaling pathways and the cellular nuclear transport machinery.
The Role of Iron
Cellular iron status is the primary regulator of this compound's function and localization. In iron-deficient cells, the [4Fe-4S] cluster of cytosolic this compound is disassembled, leading to a conformational change that exposes its RNA-binding site and potentially a Nuclear Localization Signal (NLS). This conversion to IRP1 facilitates its interaction with the nuclear import machinery.
Nuclear Import Machinery
The translocation of IRP1 into the nucleus is mediated by the classical nuclear import pathway, which involves the importin α/β heterodimer .[8]
-
Importin α recognizes and binds to the NLS of the cargo protein (IRP1).
-
Importin β then binds to the importin α-cargo complex and mediates its docking to the nuclear pore complex (NPC).[9][10]
-
The entire complex is then translocated through the NPC into the nucleus in a Ran-GTP-dependent manner.
While a putative NLS has been predicted for this compound, its experimental validation and the specific importin α subtypes involved in its recognition are still under investigation.
Potential Regulatory Signaling Pathways
Emerging evidence suggests that other signaling pathways may also influence this compound's subcellular localization. For example, the ERK1/2 signaling pathway has been implicated in the dysregulation of IRP1.[1] Further research is needed to fully elucidate the complex network of signals that fine-tune the nucleocytoplasmic shuttling of this compound.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Subcellular Localization
Caption: Workflow for determining this compound subcellular localization.
This compound/IRP1 Nucleocytoplasmic Shuttling
Caption: Regulation of this compound/IRP1 nucleocytoplasmic shuttling.
Conclusion
The subcellular localization of this compound is intricately linked to its dual functionality in cellular metabolism and iron homeostasis. While predominantly a cytosolic protein, its regulated translocation to the nucleus under specific cellular conditions, such as iron deficiency, underscores its critical role as a sensor and regulator of iron metabolism. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are essential for researchers aiming to investigate the multifaceted roles of this compound in health and disease. Further research into the quantitative aspects of this compound distribution and the precise molecular mechanisms governing its nuclear import will undoubtedly provide novel insights for the development of innovative therapeutic interventions.
References
- 1. This compound aconitase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound aconitase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 6. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 7. ibidi.com [ibidi.com]
- 8. Importin α: functions as a nuclear transport factor and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Importin-beta-like nuclear transport receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Role of Cytosolic Aconitase (ACO1/IRP1) in Mitochondrial DNA Maintenance: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytosolic Aconitase (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a crucial, albeit indirect, role in the maintenance of mitochondrial DNA (mtDNA). While the mitochondrial isoform (ACO2) is directly involved in the Krebs cycle, the cytosolic this compound protein senses and regulates cellular iron homeostasis. This regulatory function is paramount for mitochondrial health, as iron is essential for the synthesis of iron-sulfur (Fe-S) clusters required by numerous mitochondrial enzymes, including those involved in mtDNA replication and repair. This technical guide explores the dual roles of this compound, detailing the signaling pathways that connect cytosolic iron regulation to mitochondrial genome integrity, summarizing key quantitative data, and providing detailed protocols for relevant experimental analyses.
Introduction: The Dual Nature of this compound
This compound is a highly conserved protein that exists in two functional states depending on the assembly of a [4Fe-4S] cluster.
-
Cytosolic Aconitase (c-Aco): In iron-replete cells, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate.
-
Iron Regulatory Protein 1 (IRP1): Under iron-deficient conditions, the Fe-S cluster is lost, and the apo-protein undergoes a conformational change, converting it into IRP1. As IRP1, it binds to specific stem-loop structures called Iron-Responsive Elements (IREs) in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism.
This switch between an enzymatic and an RNA-binding protein places this compound at the center of cellular iron homeostasis, a process intrinsically linked to mitochondrial function and mtDNA stability.
Signaling Pathways and Mechanisms of Action
The influence of this compound on mtDNA maintenance is primarily indirect and mediated through its IRP1 function and, as suggested by studies in yeast, through metabolic signaling.
The IRP1/IRE System: Regulating Iron for Mitochondrial Needs
The primary mechanism by which mammalian this compound affects mtDNA is through the regulation of iron homeostasis. Mitochondria are major consumers of iron, which is required for the biogenesis of Fe-S clusters and heme groups, both critical for oxidative phosphorylation and the function of many enzymes, including several involved in mtDNA maintenance (e.g., DNA polymerases and helicases).
The IRP1/IRE pathway governs the expression of key proteins:
-
Ferritin: An iron storage protein. IRP1 binding to the 5' UTR IRE of ferritin mRNA represses its translation, preventing the sequestration of iron when it is scarce.
-
Transferrin Receptor 1 (TfR1): A protein responsible for iron uptake into the cell. IRP1 binding to the 3' UTR IREs of TfR1 mRNA stabilizes the transcript, leading to increased synthesis of the receptor and enhanced iron uptake.
Dysregulation of this pathway can lead to either mitochondrial iron overload or deficiency, both of which are detrimental to mtDNA integrity. Iron overload can catalyze the formation of highly damaging reactive oxygen species (ROS) via the Fenton reaction, while iron deficiency impairs the function of Fe-S cluster-dependent DNA repair and replication enzymes.[1]
Retrograde (RTG) Signaling and Metabolic Imbalance (Yeast Model)
Studies in Saccharomyces cerevisiae, where this compound is a mitochondrial protein, have revealed a second, indirect mechanism. Deletion of the this compound gene (this compoundΔ) causes an accumulation of citrate, which cannot be converted to isocitrate. This metabolic disruption activates the mitochondria-to-nucleus retrograde (RTG) signaling pathway.[2]
-
RTG Pathway Activation: The RTG pathway is a communication route that signals mitochondrial dysfunction to the nucleus, altering nuclear gene expression to adapt metabolism.
-
Upregulation of Citrate Synthase: A key consequence of RTG activation in this compoundΔ cells is the increased expression of citrate synthase (CIT2).[3] This exacerbates citrate accumulation.
-
Iron-Citrate Toxicity: The excess citrate chelates iron, leading to iron accumulation and overload within the mitochondria. This iron overload promotes the generation of ROS, which directly damages mtDNA, leading to instability and loss.[2][4][5]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound deletion or dysfunction on mtDNA maintenance and related cellular processes.
| Parameter | Cell Type / Model | Condition | Change | Reference |
| mtDNA Stability | S. cerevisiae | This compoundΔ | Rapid loss of mtDNA ("petite" formation) | (Chen et al., 2005)[6][7] |
| mtDNA Stability | S. cerevisiae | This compoundΔ with RTG1Δ or RTG3Δ | mtDNA loss is prevented | (Farooq et al., 2013)[4] |
| mtDNA Stability | S. cerevisiae | This compoundΔ with SOD1Δ | mtDNA loss is prevented | (Farooq et al., 2013)[4] |
| mtDNA Damage | Human Alveolar Cells | Oxidative Stress + Aco-2 siRNA | Increased mtDNA lesions | (Kim et al., 2014)[1] |
Table 1: Effect of this compound/ACO2 Status on mtDNA Stability.
| Parameter | Cell Type / Model | Condition | Fold Change | Reference |
| CIT2 Gene Expression | S. cerevisiae | ρ⁰ (no mtDNA) | 30 to 40-fold increase | (Liao & Butow, 1993)[3] |
| CIT2 Gene Expression | S. cerevisiae | This compoundΔ | Significant upregulation | (Farooq et al., 2013)[4] |
| Mitochondrial Iron | S. cerevisiae | isaΔ (Fe-S assembly defect) | Significantly elevated | (Jensen & Culotta, 2000) |
| Aconitase Activity | S. cerevisiae | isaΔ (Fe-S assembly defect) | Dramatically reduced | (Jensen & Culotta, 2000) |
Table 2: Metabolic and Gene Expression Changes Related to this compound Dysfunction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the role of this compound in mtDNA maintenance.
Quantification of mtDNA Copy Number by qPCR
This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA).
Principle: The relative copy number is calculated using the comparative Ct (ΔΔCt) method. The cycle threshold (Ct) values for a mitochondrial gene and a nuclear gene are determined. The difference (ΔCt = CtnDNA - CtmtDNA) is used to calculate the relative copy number, often expressed as 2 x 2ΔCt.
Materials:
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)
-
qPCR instrument
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for a mitochondrial gene (e.g., ND1) and a single-copy nuclear gene (e.g., BECN1)
-
Nuclease-free water
Procedure:
-
DNA Extraction: Isolate total genomic DNA from control and experimental cells/tissues according to the manufacturer's protocol.
-
DNA Quantification and Normalization: Measure DNA concentration using a spectrophotometer (e.g., NanoDrop). Dilute all samples to a uniform concentration (e.g., 5 ng/μL).
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample and each primer set. A typical 20 μL reaction includes:
-
10 μL 2x qPCR Master Mix
-
1 μL Forward Primer (10 μM)
-
1 μL Reverse Primer (10 μM)
-
2 μL Template DNA (e.g., 10 ng)
-
6 μL Nuclease-free water
-
-
Thermal Cycling: Use a standard thermal cycling program:
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify product specificity.
-
-
Data Analysis:
-
Calculate the average Ct value for each sample's triplicates.
-
Calculate ΔCt: (Average CtNuclear Gene - Average CtMitochondrial Gene).
-
Calculate relative mtDNA copy number for each sample relative to a control sample using the ΔΔCt formula.
-
In-Gel Aconitase Activity Assay
This protocol distinguishes the activity of cytosolic this compound from mitochondrial ACO2.
Principle: Native polyacrylamide gel electrophoresis (PAGE) separates the two isoforms based on their different electrophoretic mobilities. The gel is then incubated in a reaction mixture where aconitase activity is coupled to the reduction of a chromogenic dye (e.g., MTT), resulting in a colored band at the location of the active enzyme.
Materials:
-
Non-denaturing PAGE reagents
-
Cell lysis buffer (e.g., Triton-citrate buffer)
-
Reaction Mix: Tris-HCl, cis-aconitate (substrate), NADP+, isocitrate dehydrogenase (coupling enzyme), MTT (dye), and phenazine methosulfate (electron carrier).
Procedure:
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates under non-denaturing conditions on ice.
-
Native PAGE:
-
Load equal amounts of protein (20-50 µg) per lane onto a non-denaturing polyacrylamide gel (e.g., 8%).
-
Run the gel at a constant voltage (e.g., 170 V) at 4°C until the dye front reaches the bottom.
-
-
Activity Staining:
-
Carefully remove the gel and incubate it in the freshly prepared aconitase activity reaction mix.
-
Protect the gel from light and incubate at room temperature with gentle agitation.
-
Monitor the development of dark formazan bands, which indicate aconitase activity. This typically takes 15-30 minutes.
-
-
Imaging and Quantification:
-
Stop the reaction by washing the gel with water.
-
Image the gel immediately. The intensity of the bands corresponding to this compound and ACO2 can be quantified using densitometry software.
-
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
This protocol assesses the RNA-binding activity of IRP1.
Principle: A radiolabeled or fluorescently-labeled RNA probe containing an IRE sequence is incubated with a protein extract. The mixture is then run on a non-denaturing gel. If IRP1 is active and binds to the probe, the resulting RNA-protein complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.
Materials:
-
Cell lysis buffer
-
Radiolabeled (e.g., ³²P) or fluorescently labeled IRE-containing RNA probe
-
Binding buffer (containing heparin to reduce non-specific binding)
-
Non-denaturing PAGE reagents
-
Autoradiography film or fluorescence imager
Procedure:
-
Prepare Cytosolic Extract: Lyse cells and prepare a cytosolic protein extract. Quantify protein concentration.
-
Binding Reaction:
-
Incubate a fixed amount of protein extract (e.g., 5-10 µg) with the labeled IRE probe in binding buffer.
-
Incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at a low voltage to avoid generating heat that could dissociate the complexes.
-
-
Detection:
-
Dry the gel and expose it to autoradiography film (for ³²P) or scan it on a fluorescence imager.
-
Visualize the bands corresponding to the free probe and the shifted IRP1-IRE complex. The intensity of the shifted band is proportional to the IRP1 binding activity.
-
Conclusion and Future Directions
This compound, in its capacity as IRP1, is a critical upstream regulator of cellular iron metabolism, a process with profound downstream consequences for mitochondrial function and genomic stability. The evidence, particularly from yeast models, also highlights a link between TCA cycle integrity and mtDNA maintenance through metabolic signaling. For researchers in drug development, targeting the this compound/IRP1 pathway presents both opportunities and challenges. Modulating IRP1 activity could potentially correct iron imbalances implicated in neurodegenerative diseases or cancer, but care must be taken to avoid unintended consequences for mitochondrial health. Future research should focus on elucidating the precise iron-dependent mitochondrial proteins responsible for mtDNA maintenance and exploring the conservation of the RTG-like signaling pathway in mammalian cells. A deeper understanding of these intricate connections will be vital for developing targeted therapies for mitochondria-related diseases.
References
- 1. Mitochondria-targeted Ogg1 and aconitase-2 prevent oxidant-induced mitochondrial DNA damage in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScholarWorks@UNO - Innovate UNO: A Study on the Mechanism of Mitochondrial DNA Loss in this compound Mutant Cells [scholarworks.uno.edu]
- 3. A Transcriptional Switch in the Expression of Yeast Tricarboxylic Acid Cycle Genes in Response to a Reduction or Loss of Respiratory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Mitochondrial DNA Instability in Cells Lacking Aconitase Correlates with Iron Citrate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 7. Aconitase couples metabolic regulation to mitochondrial DNA maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ACO1 and its Involvement in the Oxidative Stress Response
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytosolic Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a pivotal role in the cellular response to oxidative stress. This "moonlighting" protein functions as either an active enzyme in the tricarboxylic acid (TCA) cycle or as a post-transcriptional regulator of iron metabolism. The switch between these two functions is dictated by the presence or absence of a cubane [4Fe-4S] cluster, which is exquisitely sensitive to reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document provides a comprehensive technical overview of the mechanisms governing this compound's dual function, its intricate involvement in oxidative stress signaling, and detailed experimental protocols for its study.
The Dual Functionality of this compound/IRP1
This compound's two distinct roles are mutually exclusive and central to its function as a sensor of cellular iron and oxidative status.
-
Cytosolic Aconitase: In its enzymatic form, this compound contains a [4Fe-4S] cluster and catalyzes the stereospecific isomerization of citrate to isocitrate in the cytosol. While the mitochondrial isoform (ACO2) is the primary participant in the TCA cycle, cytosolic this compound contributes to various metabolic pathways, including the production of cytosolic NADPH for antioxidant defense.
-
Iron Regulatory Protein 1 (IRP1): Under conditions of low iron or high oxidative stress, the [4Fe-4S] cluster is disassembled. This converts this compound into IRP1, an RNA-binding protein. IRP1 binds to specific stem-loop structures in messenger RNAs (mRNAs) known as Iron-Responsive Elements (IREs).[1][2]
The consequences of IRP1 binding to IREs depend on their location within the mRNA:
-
5' UTR Binding: When IRP1 binds to an IRE in the 5' untranslated region (UTR) of an mRNA, it sterically hinders the assembly of the ribosomal initiation complex, thereby repressing translation. A prime example is the ferritin mRNA, which encodes an iron storage protein.[1]
-
3' UTR Binding: Conversely, IRP1 binding to IREs in the 3' UTR stabilizes the mRNA, protecting it from endonuclease-mediated degradation. The transferrin receptor 1 (TfR1) mRNA, which encodes a protein responsible for iron uptake, is a key target for this mode of regulation.[1]
This compound/IRP1 in the Oxidative Stress Response
The lability of the [4Fe-4S] cluster makes this compound a sensitive and rapid responder to oxidative stress. Various ROS and RNS can induce the switch from this compound to IRP1, thereby linking oxidative stress signaling directly to the regulation of iron metabolism.
Signaling Pathways Triggering the this compound/IRP1 Switch
Several reactive species generated during oxidative stress can trigger the disassembly of the this compound [4Fe-4S] cluster:
-
Superoxide (O₂⁻): This radical can directly oxidize the [4Fe-4S] cluster, leading to the release of one iron atom and the formation of an inactive [3Fe-4S] cluster. This intermediate state possesses neither aconitase nor significant IRE-binding activity.[3] Further disassembly leads to the apo-protein form (IRP1) with full RNA-binding capacity.
-
Hydrogen Peroxide (H₂O₂): H₂O₂ can also promote the disassembly of the [4Fe-4S] cluster, leading to a rapid, post-translational activation of IRP1's IRE-binding activity.[4] This response is distinct from the slower, synthesis-dependent activation seen with iron chelation.[4]
-
Nitric Oxide (NO): NO can directly interact with the [4Fe-4S] cluster, leading to its disassembly and the activation of IRP1.[1][5] This links the cellular redox state, particularly in inflammatory conditions where NO is produced, to iron homeostasis.
The following diagram illustrates the signaling cascade from an oxidative stress event to the modulation of target mRNA translation and stability by this compound/IRP1.
Downstream Consequences of IRP1 Activation
The activation of IRP1 by oxidative stress has significant implications for cellular iron homeostasis and related processes:
-
Increased Labile Iron Pool: By repressing ferritin synthesis and promoting transferrin receptor expression, IRP1 activation leads to an increase in the intracellular labile iron pool. This can be a double-edged sword: while iron is essential, excess free iron can participate in Fenton chemistry, generating highly reactive hydroxyl radicals and exacerbating oxidative stress.
-
Modulation of Mitochondrial Function: IRP1 can also bind to the IRE in the 5' UTR of the mRNA for mitochondrial aconitase (ACO2), thereby repressing its synthesis.[6] This suggests a feedback loop where cytosolic oxidative stress can modulate mitochondrial metabolism.
-
Crosstalk with Hypoxia Signaling: The α-subunit of the hypoxia-inducible factor 2 (HIF2α) is also regulated by IRP1.[6] IRP1 binding to the IRE in the 5' UTR of HIF2α mRNA represses its translation, indicating a link between oxidative stress, iron metabolism, and the cellular response to low oxygen.
Quantitative Data on this compound/IRP1 and Oxidative Stress
The following tables summarize quantitative data from various studies on the effects of oxidative stress on this compound/IRP1 activity and expression.
Table 1: Effect of Hydrogen Peroxide on Aconitase Activity
| Treatment | Aconitase Activity (% of Control) | Cell/Tissue Type | Reference |
| 5 µM H₂O₂ for 5 min | 75.5 ± 4.9 | Nerve Terminals | [7] |
| 25 µM H₂O₂ for 5 min | 13.6 ± 1.27 | Nerve Terminals | [7] |
| 50 µM H₂O₂ for 5 min | ~0 | Nerve Terminals | [7] |
| 500 µM H₂O₂ for 6 hours | ~20 | BAECs | [8] |
Table 2: Modulation of IRP1 Activity and Expression by Superoxide
| Condition/Treatment | IRP1 IRE-Binding Activity (Fold Change vs. WT/Control) | IRP1 Protein Level (% of WT/Control) | Cell/Tissue Type | Reference |
| SOD1 knockout (Sod1⁻/⁻) mice | 1.5-fold increase | 20% | Mouse Liver | [4] |
| SOD1G37R transgenic mice | 2-fold increase | Not specified | Mouse Spinal Cord | [9] |
| Paraquat treatment | Strongly reduced | Strongly reduced | Macrophages | [3] |
| Menadione (100 µM) for 15-30 min | Partial activation | Not specified | B6 Cells | [10] |
Experimental Protocols
Accurate assessment of this compound/IRP1 function requires specific and reliable experimental procedures. Detailed methodologies for key experiments are provided below.
Measurement of Aconitase Activity
Aconitase activity is typically measured spectrophotometrically by monitoring the conversion of citrate to isocitrate.
Principle: This is a coupled enzyme assay. Aconitase converts citrate to isocitrate, which is then oxidized by isocitrate dehydrogenase (IDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.
Materials:
-
Cell or tissue lysate
-
Triton-citrate or RIPA-citrate extraction buffer
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cis-aconitate solution
-
NADP⁺ solution
-
Isocitrate dehydrogenase (IDH)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold extraction buffer.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Reaction Setup:
-
In a cuvette or 96-well plate, add the reaction buffer, NADP⁺, and IDH.
-
Add the cell or tissue extract.
-
Initiate the reaction by adding cis-aconitate.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Calculation:
-
Calculate the rate of change in absorbance over time (ΔA340/min).
-
Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate to enzymatic activity (µmol/min/mg protein).
-
Quality Control:
-
Run a blank reaction without the cell extract to account for any background absorbance changes.
-
Run a control reaction without the substrate (cis-aconitate) to ensure the observed activity is substrate-dependent.
-
Ensure the protein concentration of the lysates is within the linear range of the assay.
The following diagram outlines the workflow for the aconitase activity assay.
Electrophoretic Mobility Shift Assay (EMSA) for IRP1 Activity
EMSA, or gel shift assay, is used to detect the RNA-binding activity of IRP1.
Principle: This technique is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe. A radiolabeled IRE-containing RNA probe is incubated with a cell lysate. If active IRP1 is present, it will bind to the probe, causing a "shift" in its migration on the gel.
Materials:
-
Cell lysate
-
Radiolabeled (e.g., ³²P) IRE RNA probe
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Probe Preparation:
-
Synthesize an IRE-containing RNA probe via in vitro transcription with a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
-
Binding Reaction:
-
Incubate the cell lysate with the radiolabeled IRE probe in a binding buffer. Heparin is often included to reduce non-specific binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the bands.
-
-
Data Analysis:
-
Quantify the intensity of the shifted band (IRP1-IRE complex) and the free probe band using densitometry software. The percentage of shifted probe can be calculated to represent IRP1 activity.
-
Quality Control:
-
A "cold" competition assay, where a non-labeled IRE probe is added in excess, should be performed to demonstrate the specificity of the binding.
-
A supershift assay, using an antibody specific to IRP1, can be performed to confirm the identity of the protein in the shifted complex.
The following diagram illustrates the EMSA workflow.
Quantification of Cellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Cultured cells
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Culture:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
-
Treatment:
-
Treat cells with the compound of interest to induce or inhibit oxidative stress.
-
-
Loading with DCFH-DA:
-
Wash the cells with PBS or HBSS.
-
Incubate the cells with DCFH-DA solution in the dark.
-
-
Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission).
-
Quality Control:
-
Include a positive control (e.g., cells treated with H₂O₂) and a negative control (untreated cells).
-
Perform the assay in the dark as much as possible to prevent photo-oxidation of the probe.
-
Ensure that the cell density is consistent across wells.
Transcriptional Regulation of this compound
While the primary regulation of this compound's function occurs post-translationally, there is also evidence for transcriptional control, particularly in response to stress. The promoter region of the this compound gene contains binding sites for various transcription factors, although the specific factors that regulate its expression during oxidative stress are still under investigation. Some studies suggest that factors involved in metabolic and stress responses may play a role. For instance, in yeast, the expression of this compound is controlled by the heme-activated HAP system and the retrograde (RTG) system, which responds to mitochondrial dysfunction, a condition often associated with oxidative stress.[11] Further research is needed to fully elucidate the transcriptional regulatory network of mammalian this compound in the context of oxidative stress.
Conclusion
This compound/IRP1 is a critical node in the cellular response to oxidative stress, integrating redox signaling with the regulation of iron metabolism. Its unique dual-functionality allows for a rapid and sensitive response to changes in the cellular environment. Understanding the intricate mechanisms that govern the this compound/IRP1 switch and its downstream consequences is crucial for research in areas such as neurodegenerative diseases, inflammation, and cancer, where oxidative stress and iron dysregulation are key pathological features. The experimental protocols detailed in this guide provide a robust framework for investigating the role of this compound/IRP1 in these processes and for the development of novel therapeutic strategies targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron regulatory protein 1 is not required for the modulation of ferritin and transferrin receptor expression by iron in a murine pro-B lymphocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A drastic superoxide-dependent oxidative stress is prerequisite for the down-regulation of IRP1: Insights from studies on SOD1-deficient mice and macrophages treated with paraquat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-responsive degradation of iron-regulatory protein 1 does not require the Fe–S cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Dysregulation of Iron Homeostasis in the CNS Contributes to Disease Progression in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Genetic Variants of ACO1: A Technical Guide to Phenotypic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein critical to cellular metabolism and iron homeostasis.[1][2] In its enzymatic form, this compound functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) cycle.[1][2][3] However, under conditions of low cellular iron, this compound undergoes a conformational change, losing its aconitase activity to become an RNA-binding protein. In this form, IRP1 post-transcriptionally regulates the expression of genes involved in iron uptake, storage, and utilization by binding to iron-responsive elements (IREs) in target messenger RNAs (mRNAs).[1][2]
Given its central role in two essential cellular processes, genetic variants in the this compound gene can have significant phenotypic consequences. This technical guide provides a comprehensive overview of known this compound genetic variants and their associated phenotypes, with a focus on quantitative data and detailed experimental methodologies for their characterization.
The Dual Function of this compound/IRP1: A Signaling Pathway
The switch between this compound's two functions is a key regulatory mechanism in cellular iron sensing. The presence or absence of a [4Fe-4S] cluster dictates its function.
Caption: The signaling pathway of this compound/IRP1, illustrating its switch between metabolic and regulatory functions based on cellular iron levels.
Genetic Variants of this compound and their Phenotypic Effects
Genetic studies have identified several variants in the this compound gene that are associated with a range of phenotypic effects, most notably impacting erythropoiesis.
Quantitative Data on this compound Variants and Hematological Phenotypes
A large-scale genome-wide association study (GWAS) identified several rare coding variants in this compound with significant and often opposing effects on hemoglobin concentration and other red blood cell parameters.[4] These findings underscore the critical role of this compound in regulating the number of red blood cells.[4]
| Variant (HGVS) | rsID | Allele Frequency (Icelandic/UK) | Effect on Hemoglobin (Standard Deviations) | p-value | Associated Phenotype | Reference |
| p.Cys506Ser | rs77543160 | 0.01% / 0.00% | -1.61 | 2.00E-15 | Decreased Hemoglobin, Increased risk of Anemia (OR = 17.1) | [4] |
| p.Lys334Ter | rs199793135 | 0.02% / 0.00% | +0.63 | 4.10E-08 | Increased Hemoglobin | [4] |
| p.Thr208Ala | rs61753543 | 0.16% / 0.12% | -0.18 | 2.60E-08 | Decreased Hemoglobin | [4] |
| p.Arg43Gln | rs76435303 | 0.48% / 0.20% | +0.10 | 1.10E-10 | Increased Hemoglobin | [4] |
| p.Arg802Cys | rs145972511 | 0.03% / 0.01% | +0.43 | 9.10E-04 | Increased Hemoglobin | [4] |
This compound Variants in Other Diseases
While the most detailed quantitative data for this compound variants relate to hematological traits, evidence also links this compound to other conditions:
-
Cancer: A single nucleotide polymorphism (SNP), rs7874815, in the this compound gene has been strongly associated with survival in pancreatic cancer.[5] Additionally, this compound gene expression has been positively associated with adipogenic markers in both subcutaneous and visceral adipose tissue.[5] In kidney renal clear cell carcinoma (KIRC), downregulation of this compound is associated with poor prognosis and correlates with autophagy-related ferroptosis and immune infiltration.[6]
-
Neurological Disorders: While direct causative mutations in this compound for specific neurological diseases are not yet firmly established in humans, the gene is considered a candidate in some movement disorders. For instance, the human IRP1 is located at chromosome 9p21.1, a region that is a possible linkage locus for a sporadic form of amyotrophic lateral sclerosis (ALS).[7] Animal models have shown that the genetic ablation of the highly homologous Iron Regulatory Protein 2 (IRP2) leads to a progressive neurodegenerative disorder with hind-limb paralysis, suggesting a critical role for iron regulation in motor neuron health.[7]
-
Inflammatory Bowel Disease: IRP1 has been shown to be required for the propagation of inflammation in inflammatory bowel disease.[5]
Experimental Protocols for Functional Analysis of this compound Variants
To understand the functional consequences of this compound genetic variants, two key experimental assays are employed: the aconitase activity assay and the electrophoretic mobility shift assay (EMSA) for IRE-binding.
General Experimental Workflow
The following diagram illustrates a typical workflow for the functional characterization of a novel this compound variant.
Caption: A generalized experimental workflow for the functional analysis of this compound genetic variants.
Detailed Methodologies
1. Aconitase Activity Assay
This assay measures the enzymatic activity of this compound by monitoring the conversion of citrate to isocitrate.
-
Principle: The assay is a coupled enzyme reaction. Aconitase first converts citrate to isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm. The rate of NADPH formation is proportional to the aconitase activity.
-
Sample Preparation:
-
For cultured cells, harvest approximately 1 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Assay Buffer (commercially available kits, e.g., from Cayman Chemical, provide this buffer, which typically contains a buffering agent, such as Tris-HCl, and stabilizers).
-
Homogenize the cells by sonication or douncing.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic fraction for the assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing Assay Buffer, NADP+, and isocitrate dehydrogenase.
-
Add 50 µL of the reaction mixture to each well.
-
Add 50 µL of the cell lysate to the wells.
-
Initiate the reaction by adding 10 µL of the citrate substrate.
-
Immediately measure the absorbance at 340 nm at 37°C and continue to record the absorbance every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/minute).
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.
-
Aconitase activity is typically expressed as nmol/min/mg of protein.
-
2. Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding
EMSA, also known as a gel retardation or bandshift assay, is used to detect the binding of IRP1 to an IRE-containing RNA probe.[8][9]
-
Principle: A radiolabeled RNA probe containing an IRE sequence is incubated with a protein extract containing IRP1. If IRP1 binds to the IRE, the resulting RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe. The shift in mobility is detected by autoradiography.[8][9]
-
Probe Preparation:
-
Synthesize a short RNA oligonucleotide containing a high-affinity IRE sequence (e.g., from the ferritin H-chain mRNA).
-
Label the 5' end of the RNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
10-20 µg of cytoplasmic protein extract.
-
Binding buffer (typically contains HEPES, KCl, MgCl₂, DTT, and glycerol).
-
A non-specific competitor, such as heparin, to prevent non-specific RNA-protein interactions.
-
-
Add the ³²P-labeled IRE probe (approximately 20,000-50,000 cpm).
-
Incubate the reaction at room temperature for 20-30 minutes to allow for binding.
-
-
Electrophoresis and Detection:
-
Load the samples onto a native polyacrylamide gel (typically 6%).
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C.
-
After electrophoresis, dry the gel onto filter paper.
-
Expose the dried gel to X-ray film or a phosphorimager screen to visualize the radiolabeled RNA.
-
-
Data Analysis:
-
A "shifted" band, which migrates slower than the free probe, indicates the presence of an IRP1-IRE complex. The intensity of the shifted band is proportional to the amount of active IRP1.
-
Conclusion
The dual-functionality of this compound/IRP1 places it at a critical nexus of cellular metabolism and iron homeostasis. Genetic variants in the this compound gene can disrupt one or both of these functions, leading to a range of phenotypic consequences, with the most well-documented effects on erythropoiesis. This technical guide provides a summary of the known this compound variants and their associated phenotypes, along with detailed protocols for their functional characterization. A deeper understanding of the molecular consequences of these genetic variants is essential for the development of targeted therapies for associated disorders. As more large-scale sequencing studies are conducted, it is likely that the spectrum of phenotypes associated with this compound variants will continue to expand, further highlighting the importance of this multifaceted protein in human health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. This compound Gene: Function, Deficiency, and Health Implications [learn.mapmygenome.in]
- 4. Predicted loss and gain of function mutations in this compound are associated with erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound aconitase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. This compound and IREB2 downregulation confer poor prognosis and correlate with autophagy-related ferroptosis and immune infiltration in KIRC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to ACO1 Homologues Across Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Aconitase 1 (ACO1) homologues, offering a comparative analysis of their structure, function, and regulatory mechanisms across various species. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Introduction to Aconitase 1 (this compound)
Aconitase 1, also known as Iron Regulatory Protein 1 (IRP1), is a highly conserved, bifunctional protein.[1][2][3] In mammals, it plays a crucial role in both cellular metabolism and the regulation of iron homeostasis.[1][3] This "moonlighting" protein can function as a cytosolic enzyme, aconitase, or as a post-transcriptional regulator of gene expression.[1][4] The specific function of this compound is determined by the presence or absence of a [4Fe-4S] iron-sulfur cluster.[1][5]
-
As a cytosolic aconitase: When cellular iron levels are sufficient, this compound assembles a [4Fe-4S] cluster and functions as an aconitase, catalyzing the isomerization of citrate to isocitrate in the cytosol.[1][2][5]
-
As an Iron Regulatory Protein (IRP1): Under conditions of iron scarcity, the [4Fe-4S] cluster is lost, and the protein, now in its apo-form, functions as IRP1.[6] IRP1 binds to specific stem-loop structures in messenger RNA (mRNA) known as iron-responsive elements (IREs).[1][7][8] This binding regulates the translation of key proteins involved in iron metabolism.[8] For instance, IRP1 binding to the 5' UTR of ferritin mRNA inhibits its translation, while binding to the 3' UTR of transferrin receptor mRNA stabilizes the transcript, leading to increased protein production.[1]
This dual functionality positions this compound as a critical sensor of cellular iron status, linking iron availability to fundamental cellular processes.[5] Homologues of this compound are found across a wide range of species, from bacteria to plants and animals, though their specific functions and regulatory mechanisms can vary.[2]
Comparative Analysis of this compound Homologues
While the dual function of this compound/IRP1 is well-established in mammals, the roles of its homologues in other organisms show notable differences.
Mammals (e.g., Homo sapiens, Mus musculus): In mammals, this compound is a key regulator of systemic iron balance.[9] The switch between its aconitase and IRP1 functions is a central mechanism for maintaining iron homeostasis.[8] The protein is highly conserved among mammalian species.[2] For example, human and mouse this compound proteins share a high degree of sequence identity.
Plants (e.g., Arabidopsis thaliana): Plants possess multiple aconitase isoforms, some of which are homologous to mammalian this compound.[10] However, a key distinction is that the iron-responsive element (IRE)/iron-regulatory protein (IRP) system for post-transcriptional regulation of ferritin and transferrin receptor expression does not appear to operate in plants.[11] While plant ACO proteins contain domains similar to the IRE-binding region of mammalian IRP1, they have not been shown to exhibit IRP activity.[10][11] Instead, plant aconitases are primarily involved in the tricarboxylic acid (TCA) cycle and other metabolic pathways.[10] Some studies suggest a role for plant ACOs in responding to biotic and abiotic stresses.[12]
Yeast (Saccharomyces cerevisiae): In Saccharomyces cerevisiae, the this compound gene encodes a mitochondrial aconitase that is essential for the TCA cycle.[13] Interestingly, yeast this compound also plays a role in mitochondrial DNA maintenance.[13] The human mitochondrial aconitase (ACO2) can complement a yeast this compound null mutant, indicating a degree of functional conservation.[13]
Other Species: The this compound gene is conserved in a wide range of organisms, including chimpanzee, Rhesus monkey, dog, cow, chicken, zebrafish, fruit fly, mosquito, and C. elegans.[2] The bifunctional nature of this compound appears to be a feature primarily of vertebrates.
Quantitative Data on this compound Homologues
The following tables summarize key quantitative data related to the enzymatic activity and RNA-binding function of this compound homologues.
Table 1: General Properties of this compound Homologues
| Species | Gene Name | Protein Length (Amino Acids) | Molecular Weight (Da) | Cellular Localization |
| Homo sapiens | This compound | 889 | 98,399 | Cytosol, Nucleus |
| Mus musculus | This compound | 889 | 98,126 | Cytosol |
| Rattus norvegicus | This compound | 889 | 98,128 | Cytosol |
| Arabidopsis thaliana | This compound | - | - | Mitochondria |
| Saccharomyces cerevisiae | This compound | 778 | - | Mitochondria |
Data compiled from various sources, including Sino Biological and NCBI Gene.[2][4]
Table 2: Kinetic Parameters of Aconitase Activity
| Species | Substrate | Km | kcat | Reference |
| Homo sapiens | Citrate | - | - | Data not readily available in searched literature |
| Mus musculus | Citrate | - | - | Data not readily available in searched literature |
Note: Specific kinetic parameters for this compound aconitase activity are not consistently reported in general databases and often require consultation of specialized enzymology literature.
Table 3: Binding Affinity of IRP1 for Iron-Responsive Elements (IREs)
| Species | IRE Sequence | Kd (nM) | Experimental Method | Reference |
| Homo sapiens | Ferritin H-chain | ~0.01 - 0.1 | EMSA | [14] |
| Homo sapiens | Mitochondrial Aconitase | ~0.1 - 1 | EMSA | [14] |
EMSA: Electrophoretic Mobility Shift Assay
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the dual functions of this compound homologues.
Aconitase Activity Assay
This protocol describes a colorimetric method to determine the enzymatic activity of aconitase.[15][16]
Principle: Aconitase catalyzes the conversion of citrate to isocitrate. The isocitrate is then oxidized by isocitrate dehydrogenase (IDH), producing NADPH. The NADPH reduces a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The rate of color change is directly proportional to the aconitase activity.
Materials:
-
Cell or tissue lysate
-
Aconitase activity assay buffer
-
Substrate solution (cis-aconitate or citrate)
-
Isocitrate dehydrogenase (IDH)
-
NADP+
-
Chromogenic substrate (e.g., WST-1 or MTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in cold assay buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for this compound activity measurement.
-
-
Reaction Setup:
-
Add the sample to a 96-well plate.
-
Prepare a reaction mixture containing assay buffer, substrate, IDH, and NADP+.
-
Add the reaction mixture to each well to start the reaction.
-
-
Measurement:
-
Immediately add the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points.
-
-
Calculation:
-
Calculate the rate of change in absorbance over time.
-
Use a standard curve generated with known concentrations of isocitrate to convert the absorbance change to enzymatic activity units (U/L).
-
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
EMSA is used to detect the interaction between IRP1 and an IRE-containing RNA probe.[17][18]
Principle: A radiolabeled or fluorescently labeled RNA probe containing an IRE is incubated with a protein extract. If the extract contains active IRP1, it will bind to the probe. When the mixture is run on a non-denaturing polyacrylamide gel, the RNA-protein complex will migrate slower than the free RNA probe, resulting in a "shifted" band.
Materials:
-
Cell lysate
-
Labeled IRE RNA probe (e.g., 32P-labeled or biotinylated)
-
Binding buffer (containing components like Tris-HCl, KCl, MgCl2, and glycerol)
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (autoradiography film for radiolabeled probes, chemiluminescence or fluorescence imager for non-radioactive probes)
Procedure:
-
Probe Labeling:
-
Synthesize and label the IRE RNA probe.
-
-
Binding Reaction:
-
Incubate the cell lysate with the labeled probe in binding buffer.
-
Include appropriate controls, such as a reaction with no protein extract (probe only) and a competition assay with an excess of unlabeled IRE probe to demonstrate specificity.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Detection:
-
Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for autoradiography).
-
Detect the bands corresponding to the free probe and the shifted IRP1-IRE complex.
-
Signaling Pathways and Regulatory Networks
The primary signaling pathway involving this compound in mammals is the iron-responsive element system, which is crucial for maintaining cellular iron homeostasis.
// Nodes High_Iron [label="High Cellular Iron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Iron [label="Low Cellular Iron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACO1_Aconitase [label="this compound (Aconitase)\n[4Fe-4S] Cluster", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACO1_IRP1 [label="this compound (IRP1)\nApo-protein", fillcolor="#FBBC05", fontcolor="#202124"]; Ferritin_mRNA [label="Ferritin mRNA\n(5' IRE)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TfR_mRNA [label="Transferrin Receptor mRNA\n(3' IRE)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Ferritin_Translation [label="Ferritin Translation\n(Iron Storage)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TfR_Translation [label="TfR Translation\n(Iron Uptake)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Translation_Repression [label="Translation Repressed", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; mRNA_Stabilization [label="mRNA Stabilized", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; mRNA_Degradation [label="mRNA Degraded", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges High_Iron -> ACO1_Aconitase [label="Promotes [4Fe-4S]\nassembly"]; Low_Iron -> ACO1_IRP1 [label="Promotes [4Fe-4S]\ndisassembly"]; ACO1_Aconitase -> Ferritin_mRNA [style=invis]; ACO1_Aconitase -> TfR_mRNA [style=invis]; ACO1_IRP1 -> Ferritin_mRNA [label="Binds to 5' IRE"]; ACO1_IRP1 -> TfR_mRNA [label="Binds to 3' IRE"]; Ferritin_mRNA -> Ferritin_Translation [label="Translation Proceeds"]; TfR_mRNA -> mRNA_Degradation [label="Rapid Degradation"]; Ferritin_mRNA -> Translation_Repression [style=dashed]; TfR_mRNA -> mRNA_Stabilization [style=dashed]; mRNA_Stabilization -> TfR_Translation;
{rank=same; High_Iron; Low_Iron;} {rank=same; ACO1_Aconitase; ACO1_IRP1;} {rank=same; Ferritin_mRNA; TfR_mRNA;} {rank=same; Ferritin_Translation; mRNA_Degradation; Translation_Repression; mRNA_Stabilization;} {rank=same; TfR_Translation;} }
Caption: Iron-Responsive Element (IRE) Signaling Pathway.
The experimental workflow to determine the dual functionality of this compound involves a series of steps to assess both its enzymatic activity and its RNA-binding capacity.
// Nodes Start [label="Cell/Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysate_Prep [label="Prepare Cytosolic Lysate"]; Split [label="Split Lysate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Aconitase_Assay [label="Aconitase Activity Assay"]; EMSA [label="Electrophoretic Mobility Shift Assay (EMSA)"]; Aconitase_Result [label="Measure Aconitase Activity\n(Enzymatic Function)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; EMSA_Result [label="Detect IRE-Binding\n(RNA-Binding Function)", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Correlate with Cellular Iron Status", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Lysate_Prep; Lysate_Prep -> Split; Split -> Aconitase_Assay [label="Aliquot 1"]; Split -> EMSA [label="Aliquot 2"]; Aconitase_Assay -> Aconitase_Result; EMSA -> EMSA_Result; Aconitase_Result -> Conclusion; EMSA_Result -> Conclusion; }
Caption: Experimental Workflow for this compound Functional Analysis.
Conclusion
This compound and its homologues are fascinating examples of protein evolution, demonstrating how a single protein can acquire distinct and critical functions in response to cellular needs. While the dual role of this compound/IRP1 in mammalian iron metabolism is well-characterized, further research is needed to fully elucidate the functions of its homologues in other species, particularly in plants and lower eukaryotes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of this important protein in health and disease. Understanding the species-specific differences in this compound function and regulation will be crucial for the development of targeted therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. This compound aconitase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Reactome | this compound binds 4Fe-4S [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Evolution and Expression Divergence of the Aconitase (ACO) Gene Family in Land Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The iron-responsive element (IRE)/iron-regulatory protein 1 (IRP1)–cytosolic aconitase iron-regulatory switch does not operate in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | SGD [yeastgenome.org]
- 14. researchgate.net [researchgate.net]
- 15. Aconitase assay [bio-protocol.org]
- 16. bioassaysys.com [bioassaysys.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
The Dual Role of ACO1/IRP1 in Orchestrating Erythropoiesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase 1 (ACO1), a bifunctional protein, plays a critical and intricate role in the regulation of erythropoiesis. Operating at the intersection of cellular iron metabolism and red blood cell production, this compound functions as both a cytosolic enzyme and a post-transcriptional regulator. In its enzymatic form, cytosolic aconitase, it participates in the Krebs cycle. However, in response to cellular iron levels, this compound can switch to its non-enzymatic form, Iron Regulatory Protein 1 (IRP1). As IRP1, it binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, thereby controlling the synthesis of key proteins involved in iron homeostasis and erythroid differentiation. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound/IRP1 governs erythropoiesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
Erythropoiesis, the process of red blood cell formation, is tightly regulated to ensure an adequate supply of oxygen-carrying capacity in the blood. This process is exquisitely sensitive to the availability of iron, a critical component of heme and hemoglobin. Aconitase 1 (this compound) has emerged as a key sensor and regulator in this process. Its ability to switch between two functional states allows for a rapid and coordinated response to fluctuations in cellular iron levels, directly impacting the differentiation and maturation of erythroid progenitor cells.
Under iron-replete conditions, this compound functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1] However, under conditions of iron scarcity, this compound undergoes a conformational change, losing its aconitase activity and transforming into IRP1.[1] As IRP1, it becomes an active RNA-binding protein that modulates the translation of mRNAs containing iron-responsive elements (IREs).[2] This guide will delve into the multifaceted role of this compound/IRP1 in erythropoiesis, with a focus on its impact on iron metabolism, globin synthesis, and the regulation of key transcription factors.
The this compound/IRP1 Switch: A Key Regulatory Node
The transition of this compound from a cytosolic enzyme to an RNA-binding protein is a critical control point in iron metabolism. This switch is dictated by the assembly and disassembly of a [4Fe-4S] cluster within the protein.
-
High Iron State (Cytosolic Aconitase): When cellular iron is abundant, a [4Fe-4S] cluster is assembled within this compound, conferring it with aconitase activity.[3] In this state, it is unable to bind to IREs.
-
Low Iron State (IRP1): In iron-depleted cells, the [4Fe-4S] cluster is lost, and this compound adopts a conformation that allows it to bind with high affinity to IREs.[3]
This elegant mechanism allows the cell to sense its iron status and respond by modulating the expression of proteins involved in iron uptake, storage, and utilization.
Translational Regulation by IRP1 in Erythroid Cells
In its IRP1 form, this compound plays a pivotal role in the post-transcriptional regulation of several key proteins involved in erythropoiesis and iron metabolism. IRP1 binds to IREs located in either the 5' or 3' untranslated regions (UTRs) of target mRNAs.
-
5' UTR Binding: When IRP1 binds to an IRE in the 5' UTR of an mRNA, it sterically hinders the assembly of the translation initiation complex, thereby repressing protein synthesis. A prime example is the regulation of ferritin, the iron storage protein.[4] Under low iron conditions, IRP1 binds to the ferritin mRNA 5' UTR, inhibiting its translation to prevent the sequestration of scarce iron.[4]
-
3' UTR Binding: Conversely, when IRP1 binds to IREs in the 3' UTR of an mRNA, it stabilizes the transcript and protects it from degradation, leading to increased protein synthesis. This is the mechanism for the regulation of the transferrin receptor 1 (TfR1), which is responsible for iron uptake into the cell.[4] In low iron conditions, IRP1 binding to the TfR1 mRNA 3' UTR enhances its stability, leading to increased TfR1 protein and greater iron import.[5]
The IRP1-HIF2α Axis in Erythropoiesis
A critical target of IRP1 in the context of erythropoiesis is the Hypoxia-Inducible Factor 2α (HIF2α) mRNA. The 5' UTR of HIF2α mRNA contains a functional IRE.[6] Under low iron conditions, IRP1 binds to this IRE, repressing the translation of HIF2α.[6][7]
The disruption of IRP1 function leads to the translational de-repression of HIF2α mRNA, resulting in an accumulation of HIF2α protein.[6][7] HIF2α is a key transcription factor that activates the expression of the erythropoietin (Epo) gene.[7] The subsequent increase in circulating Epo levels stimulates erythropoiesis, leading to reticulocytosis and polycythemia.[6][7] This demonstrates that IRP1 is a principal in vivo regulator of HIF2α mRNA translation and a critical upstream modulator of Epo expression.[6][7]
Quantitative Data on the Role of this compound/IRP1 in Erythropoiesis
Studies using knockout mouse models have provided crucial quantitative insights into the physiological role of IRP1 in erythropoiesis.
| Hematological Parameter | Wild-Type (WT) | IRP1-/- | IRP2-/- | Reference |
| Reticulocytes (%) | 2.5 ± 0.5 | 6.2 ± 1.0 (p < 0.001) | 2.7 ± 0.6 | [6] |
| Red Blood Cells (10^12/L) | 9.5 ± 0.4 | 13.0 ± 0.8 (p < 0.001) | 9.2 ± 0.6 | [6] |
| Hemoglobin (g/dL) | 14.2 ± 0.5 | 19.2 ± 1.2 (p < 0.001) | 13.8 ± 0.7 | [6] |
| Hematocrit (%) | 45.1 ± 1.8 | 61.5 ± 3.5 (p < 0.001) | 44.2 ± 2.1 | [6] |
| Mean Corpuscular Volume (fL) | 47.5 ± 1.2 | 47.3 ± 1.1 | 48.0 ± 1.5 | [6] |
| Serum Epo (pg/mL) | 50 ± 10 | 250 ± 50 (p < 0.001) | 55 ± 12 | [6] |
| Hepatic Hepcidin mRNA (relative) | 1.0 | 0.2 ± 0.1 (p < 0.01) | 1.1 ± 0.2 | [6] |
Table 1: Hematological parameters in 4- to 6-week-old wild-type, IRP1-/-, and IRP2-/- mice. Data are presented as mean ± SD. Statistical significance is shown for the comparison between IRP1-/- and WT mice.
| Gene/Protein | Tissue | Wild-Type (WT) | IRP1-/- | Fold Change | Reference |
| HIF2α protein | Kidney | 1.0 | 3.5 ± 0.8 (p < 0.01) | 3.5 | [6] |
| Epo mRNA | Kidney | 1.0 | 4.2 ± 1.1 (p < 0.01) | 4.2 | [6] |
Table 2: Relative expression of HIF2α protein and Epo mRNA in the kidneys of wild-type and IRP1-/- mice. Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflows
The this compound/IRP1-HIF2α-Epo Signaling Pathway in Erythropoiesis
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. The Iron Maiden. Cytosolic Aconitase/IRP1 Conformational Transition in the Regulation of Ferritin Translation and Iron Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and IREB2 downregulation confer poor prognosis and correlate with autophagy-related ferroptosis and immune infiltration in KIRC [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Iron misregulation and neurodegenerative disease in mouse models that lack iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Role of ACO1 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a critical role in cellular iron homeostasis and energy metabolism. Its dual nature as both a cytosolic enzyme and an RNA-binding protein places it at a crucial intersection of pathways implicated in neurodegenerative diseases. This technical guide provides an in-depth exploration of the connection between this compound and neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Introduction: The Duality of this compound/IRP1
This compound is a fascinating protein that switches its function based on the availability of cellular iron. This transition is governed by the presence or absence of a [4Fe-4S] iron-sulfur cluster.
-
Cytosolic Aconitase (c-aconitase): In iron-replete cells, this compound binds a [4Fe-4S] cluster and functions as a cytosolic aconitase.[1][2] In this role, it catalyzes the isomerization of citrate to isocitrate, a key step in various metabolic pathways.[3][4]
-
Iron Regulatory Protein 1 (IRP1): Under conditions of iron deficiency or oxidative stress, the [4Fe-4S] cluster is lost, and this compound undergoes a conformational change to become IRP1.[1][2] As IRP1, it functions as an RNA-binding protein that regulates the translation of specific messenger RNAs (mRNAs) containing Iron Responsive Elements (IREs).[3][5] This regulation is central to maintaining iron homeostasis.
The disruption of this delicate balance and the subsequent dysregulation of iron metabolism are increasingly recognized as significant contributors to the pathology of several neurodegenerative diseases.[2][6]
Quantitative Data Summary
The following table summarizes available quantitative data regarding the activity of aconitase in neurodegenerative diseases. It is important to note that much of the existing data focuses on mitochondrial aconitase (ACO2), a homolog of this compound, and is often derived from peripheral tissues, which may not fully reflect the specific changes occurring within the central nervous system. Further research is needed to quantify cytosolic this compound/IRP1 levels and activity directly in affected brain regions.
| Disease | Analyte | Brain Region/Sample Type | Observation | Reference |
| Alzheimer's Disease | Mitochondrial Aconitase (ACO2) Activity | Lymphocytes | Significantly lower in AD (0.64 ± 0.21 U/mg protein) and MCI (0.93 ± 0.28 U/mg protein) compared to older controls (1.17 ± 0.78 U/mg protein).[7][8] | [7][8] |
| Parkinson's Disease | Total Aconitase Activity | Substantia Nigra | No significant difference between patients and controls.[9] | [9] |
| Amyotrophic Lateral Sclerosis (ALS) | Mitochondrial Aconitase (ACO2) Activity | Platelets | Significantly lower in ALS patients (257.65 ± 111.1 mU/mg) compared to controls (375.41 ± 166 mU/mg).[10][11] | [10][11] |
Signaling Pathways and Molecular Mechanisms
The interplay between this compound's enzymatic and regulatory functions is a key aspect of its role in neurodegeneration. Oxidative stress, a common feature of these diseases, can directly impact the stability of the [4Fe-4S] cluster, leading to a shift from aconitase to IRP1 activity.
The this compound/IRP1 Switch and Iron Homeostasis
The following diagram illustrates the central mechanism of the this compound/IRP1 switch and its impact on the regulation of key proteins involved in iron metabolism.
Caption: The cellular iron status dictates the function of this compound.
IRP1-Mediated Regulation of Protein Translation
Once activated, IRP1 binds to IREs located in the untranslated regions (UTRs) of specific mRNAs. This binding has different consequences depending on the location of the IRE.
Caption: IRP1 binding to IREs has opposing effects on translation.
Experimental Protocols
In-Gel Aconitase Activity Assay
This method allows for the simultaneous detection and semi-quantification of both cytosolic (this compound) and mitochondrial (ACO2) aconitase activities.
Principle: This assay is based on a coupled enzyme reaction. Aconitase converts cis-aconitate to isocitrate. Isocitrate dehydrogenase then uses isocitrate and NADP+ to produce NADPH, which in turn reduces a tetrazolium salt (MTT or NBT) to a colored formazan product. The intensity of the colored band on the gel is proportional to the aconitase activity.
-
Sample Preparation:
-
Homogenize fresh or frozen brain tissue in a lysis buffer containing a detergent (e.g., Triton X-100) and citrate to stabilize the [4Fe-4S] cluster.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of the extract using a standard method like the Bradford assay.
-
-
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Load equal amounts of protein from each sample onto a native polyacrylamide gel.
-
Perform electrophoresis at a low temperature (e.g., 4°C) to preserve enzyme activity.
-
-
In-Gel Activity Staining:
-
After electrophoresis, incubate the gel in a staining solution containing:
-
cis-aconitate (substrate)
-
NADP+
-
Isocitrate dehydrogenase
-
Thiazolyl blue tetrazolium bromide (MTT) or Nitro blue tetrazolium (NBT)
-
Phenazine methosulfate (PMS)
-
-
Incubate the gel in the dark at room temperature until purple formazan bands appear, indicating aconitase activity.
-
-
Quantification:
-
Scan the gel and quantify the intensity of the bands corresponding to this compound and ACO2 using densitometry software.
-
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
EMSA, also known as a gel shift or band shift assay, is used to detect and quantify the binding of IRP1 to an IRE-containing RNA probe.
Principle: This technique is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe. By using a labeled RNA probe, the bound and unbound species can be visualized.
Methodology: [5]
-
Probe Preparation:
-
Synthesize an RNA probe containing the IRE sequence of interest (e.g., from ferritin or transferrin receptor mRNA).
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reaction:
-
Prepare cytoplasmic extracts from brain tissue or neuronal cell cultures.
-
Incubate the protein extract with the labeled IRE probe in a binding buffer.
-
Include a non-specific competitor RNA (e.g., tRNA) to minimize non-specific binding.
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a low temperature.
-
-
Detection:
-
If using a radioactive probe, expose the dried gel to X-ray film or a phosphorimager screen.
-
If using a biotinylated probe, transfer the RNA to a membrane and detect it using a streptavidin-enzyme conjugate and a chemiluminescent substrate.
-
-
Quantification:
-
Quantify the intensity of the shifted band (IRP1-IRE complex) and the free probe band to determine the percentage of bound probe.
-
Conclusion and Future Directions
The dual functionality of this compound/IRP1 places it at a critical nexus of cellular metabolism and iron homeostasis, both of which are significantly perturbed in neurodegenerative diseases. The available data, although still emerging, points towards a significant dysregulation of aconitase activity in these conditions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise role of this compound/IRP1 in the pathogenesis of Alzheimer's, Parkinson's, and ALS.
Future research should focus on:
-
Quantitative analysis of this compound/IRP1 in specific, vulnerable neuronal populations from patient brain tissue to provide more direct evidence of its involvement.
-
Elucidation of the upstream signaling pathways that regulate the this compound/IRP1 switch in neurons, particularly in the context of neuroinflammation and oxidative stress.
-
Identification of the full spectrum of IRE-containing mRNAs that are targeted by IRP1 in neurons and how their dysregulation contributes to neurodegeneration.
A deeper understanding of the molecular mechanisms governing this compound/IRP1 function will be instrumental in the development of novel therapeutic strategies aimed at restoring iron homeostasis and mitigating neuronal damage in these devastating diseases.
References
- 1. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron alters glutamate secretion by regulating cytosolic aconitase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Lymphocytic mitochondrial aconitase activity is reduced in Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jenna Gregory - Wikipedia [en.wikipedia.org]
- 9. documentsdelivered.com [documentsdelivered.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Refined carbohydrates and the overfat pandemic: implications for brain health and public health policy [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dual Role of ACO1 in Cancer Cell Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase 1 (ACO1), a cytosolic bifunctional protein, plays a critical and complex role in the metabolic landscape of cancer cells. It functions as both a metabolic enzyme in the tricarboxylic acid (TCA) cycle and as a post-transcriptional regulator of iron homeostasis, known as Iron Regulatory Protein 1 (IRP1). This dual functionality positions this compound at the crossroads of cellular energy production, macromolecular synthesis, and the management of iron, a critical element for cell proliferation and a key player in programmed cell death pathways like ferroptosis. Dysregulation of this compound has been implicated in the progression and therapeutic response of various cancers, including renal, lung, breast, and prostate cancer. This technical guide provides a comprehensive overview of the involvement of this compound in cancer cell metabolism, detailing its molecular mechanisms, experimental methodologies for its study, and its potential as a therapeutic target.
Introduction: The Bifunctional Nature of this compound
Cytosolic Aconitase (this compound) is a fascinating "moonlighting" protein, exhibiting two distinct and mutually exclusive functions determined by the cellular iron status. This duality is central to its role in cancer cell metabolism.
-
Enzymatic Role: Cytosolic Aconitase: In iron-replete cells, this compound assembles a [4Fe-4S] iron-sulfur cluster and functions as an aconitase. In this role, it catalyzes the isomerization of citrate to isocitrate in the cytosol. While the mitochondrial isoform (ACO2) is a key component of the TCA cycle for energy production, cytosolic this compound provides a means to regulate the balance between cytosolic citrate and isocitrate, which have implications for fatty acid synthesis and the production of NADPH.
-
Regulatory Role: Iron Regulatory Protein 1 (IRP1): Under conditions of low cellular iron, the [4Fe-4S] cluster is disassembled, and this compound undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1). As IRP1, it functions as an RNA-binding protein that post-transcriptionally regulates the expression of key proteins involved in iron metabolism. IRP1 binds to specific stem-loop structures in the untranslated regions (UTRs) of messenger RNAs (mRNAs) called Iron-Responsive Elements (IREs).
The this compound/IRP1-IRE System: A Master Regulator of Iron Homeostasis
The IRP/IRE system is a primary mechanism for maintaining cellular iron balance. The binding of IRP1 to IREs has opposing effects depending on the location of the IRE in the target mRNA:
-
5' UTR Binding (e.g., Ferritin): When IRP1 binds to an IRE in the 5' UTR of the ferritin (FTH1 and FTL) mRNA, it sterically hinders the assembly of the translation initiation complex, thereby inhibiting ferritin synthesis. Ferritin is the primary intracellular iron storage protein, so its downregulation leads to an increase in the labile iron pool (LIP).
-
3' UTR Binding (e.g., Transferrin Receptor 1): Conversely, when IRP1 binds to IREs in the 3' UTR of the transferrin receptor 1 (TfR1) mRNA, it stabilizes the transcript and prevents its degradation. This leads to increased synthesis of TfR1, the primary receptor for iron uptake into the cell.
This coordinated regulation ensures that in times of iron scarcity, cells increase their capacity to acquire iron while reducing their capacity to store it.
This compound's Involvement in Cancer Cell Metabolism and Progression
The dual function of this compound places it at a critical nexus of metabolic pathways that are frequently reprogrammed in cancer.
Metabolic Reprogramming: Beyond the Warburg Effect
While many cancer cells exhibit the Warburg effect (aerobic glycolysis), the TCA cycle remains crucial for providing biosynthetic precursors and reducing equivalents. Although this compound is the cytosolic isoform, its activity can influence the availability of citrate for fatty acid synthesis, a hallmark of many cancers. The regulation of iron metabolism by the IRP1 function of this compound is also intimately linked to metabolic reprogramming. Iron is an essential cofactor for numerous enzymes involved in cellular respiration and DNA synthesis, processes that are highly active in proliferating cancer cells.
Iron Homeostasis and Ferroptosis
Cancer cells have a high demand for iron to sustain their rapid proliferation. The this compound/IRP1 system plays a central role in meeting this demand. However, an excess of labile iron can be toxic, as it participates in the Fenton reaction to generate highly reactive hydroxyl radicals, leading to oxidative stress and cell death.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The this compound/IRP1 switch is a key regulator of ferroptosis. By increasing iron uptake (via TfR1) and reducing iron storage (via ferritin), the IRP1 activity of this compound can sensitize cancer cells to ferroptosis. Indeed, in some cancer types like melanoma, IRP1 has been shown to balance cellular iron homeostasis to drive ferroptosis. Conversely, downregulation of this compound/IRP1 has been observed in some cancers, such as kidney renal clear cell carcinoma (KIRC), conferring a poor prognosis and potentially contributing to ferroptosis resistance.
Interaction with Hypoxia-Inducible Factor (HIF)
The tumor microenvironment is often characterized by hypoxia (low oxygen). Hypoxia-Inducible Factors (HIFs) are key transcription factors that mediate cellular adaptation to low oxygen. There is a complex interplay between the iron-sensing IRP1 and the oxygen-sensing HIF pathways. For instance, IRP1 can regulate the translation of HIF-2α mRNA, which contains an IRE in its 5' UTR. This provides a direct link between iron metabolism and the hypoxic response in tumors.
Quantitative Data on this compound in Cancer
The expression and activity of this compound are frequently altered in cancer, although the direction of this change can be context-dependent.
| Cancer Type | This compound/IRP1 Expression/Activity | Effect on Prognosis | Reference |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Decreased this compound and IREB2 | Poor | |
| Non-Small Cell Lung Cancer (NSCLC) | Low ACO2 (mitochondrial) associated with aggressive tumors | Poor | |
| Human H1299 Lung Cancer Cells | Overexpression of IRP1 reduced tumor xenograft growth | - | |
| Breast Cancer | Overexpressed IRP1 and IRP2 | - | |
| Prostate Cancer | IRP2 overexpressed | - |
This table summarizes findings from various studies. The specific quantitative values can vary significantly depending on the study design, patient cohort, and analytical methods used.
Key Experimental Protocols
Studying the dual function of this compound requires specific assays to differentiate between its enzymatic and RNA-binding activities.
Aconitase Activity Assay
This assay measures the enzymatic conversion of citrate to isocitrate.
Principle: The activity of aconitase is determined by measuring the formation of isocitrate, which is then used as a substrate by isocitrate dehydrogenase (IDH) in the presence of NADP+, leading to the production of NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the aconitase activity in the sample.
Materials:
-
Cell or tissue homogenates
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Substrate solution (containing citrate or isocitrate)
-
NADP+
-
Isocitrate Dehydrogenase (IDH)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure (General Outline):
-
Sample Preparation: Prepare cytosolic and mitochondrial fractions from cell or tissue samples by differential centrifugation.
-
Reaction Setup: In a microplate well or cuvette, add the sample, assay buffer, NADP+, and IDH.
-
Initiate Reaction: Add the substrate solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Calculation: Calculate the rate of change in absorbance over time (ΔA340/min). Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert this rate into aconitase activity (units/mg of protein). One unit of aconitase is typically defined as the amount of enzyme that converts 1 µmol of citrate to isocitrate per minute.
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
EMSA, also known as a gel shift assay, is used to detect the interaction between IRP1 and an IRE-containing RNA probe.
Principle: A radiolabeled or fluorescently labeled RNA probe containing an IRE sequence is incubated with a protein extract. If the extract contains active IRP1, it will bind to the probe, forming a larger RNA-protein complex. When subjected to non-denaturing polyacrylamide gel electrophoresis, this complex will migrate more slowly than the free, unbound probe. The shifted band indicates the presence of IRP1-IRE binding activity.
Materials:
-
Cell extracts containing IRP1
-
Radiolabeled (e.g., ³²P) or fluorescently labeled IRE RNA probe
-
Binding buffer (containing components like Tris-HCl, KCl, MgCl₂, DTT, and glycerol)
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Autoradiography film or fluorescence imager
Procedure (General Outline):
-
Probe Labeling: Synthesize and label the IRE RNA probe.
-
Binding Reaction: Incubate the labeled probe with the cell extract in the binding buffer. Include appropriate controls, such as a reaction with no protein extract (to see the position of the free probe) and a competition assay with an excess of unlabeled IRE probe (to demonstrate specificity).
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage.
-
Detection: Dry the gel and expose it to autoradiography film (for radiolabeled probes) or visualize it using a fluorescence imager. The appearance of a slower-migrating band in the presence of the cell extract, which is diminished in the competition lane, confirms specific IRP1-IRE binding.
siRNA-mediated Knockdown of this compound
To study the functional consequences of this compound depletion, small interfering RNA (siRNA) can be used to silence its expression.
Procedure (General Outline):
-
Cell Seeding: Plate cancer cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: Prepare a mixture of siRNA targeting this compound and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium. Incubate to allow the formation of siRNA-lipid complexes.
-
Cell Treatment: Add the siRNA-lipid complexes to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Recovery: Replace the transfection medium with complete growth medium and incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Perform downstream functional assays to investigate the effects of this compound knockdown on cancer cell metabolism, proliferation, and sensitivity to ferroptosis inducers.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of this compound in cancer cell metabolism is crucial for a deeper understanding.
The this compound/IRP1 Regulatory Switch
Caption: The this compound/IRP1 switch in response to cellular iron levels.
IRP1's Role in Regulating Iron Homeostasis and Ferroptosis
Caption: IRP1 activity promotes ferroptosis by altering iron homeostasis.
Experimental Workflow for Investigating this compound Function
Caption: A typical experimental workflow to elucidate the function of this compound in cancer cells.
Conclusion and Future Directions
This compound stands as a critical regulator at the intersection of cancer cell metabolism and iron homeostasis. Its dual functionality as an enzyme and an RNA-binding protein provides a sophisticated mechanism for cells to adapt to their metabolic and microenvironmental demands. The dysregulation of the this compound/IRP1 system in various cancers highlights its potential as a therapeutic target. Strategies aimed at modulating this compound activity, either by targeting its enzymatic function, its RNA-binding capacity, or the stability of the protein itself, could offer novel avenues for cancer treatment. For instance, promoting the IRP1 activity of this compound could sensitize cancer cells to ferroptosis-inducing therapies.
Future research should focus on further dissecting the context-dependent roles of this compound in different cancer types and at various stages of tumor progression. A deeper understanding of the upstream signaling pathways that regulate the this compound/IRP1 switch and the downstream consequences of its activity will be crucial for the development of effective this compound-targeted therapies. Moreover, exploring the interplay between this compound and other metabolic and signaling pathways, such as HIF and autophagy, will provide a more holistic view of its role in cancer biology. The development of specific small molecule modulators of this compound's enzymatic or RNA-binding functions will be a critical next step in translating our understanding of this fascinating protein into clinical applications.
The Dual Role of Aconitase 1 (ACO1) in the Pathogenesis of Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a complex and poorly understood pathophysiology. Emerging evidence points to a significant role for metabolic dysregulation and iron homeostasis in the progression of fibrosis. This technical guide focuses on the function of Aconitase 1 (ACO1), a bifunctional protein that acts as both a cytosolic enzyme in the Krebs cycle and as Iron Regulatory Protein 1 (IRP1), a key regulator of cellular iron metabolism. In IPF, there is a notable upregulation of this compound, particularly in the vascular endothelial cells of fibrotic regions within the lower lobes of the lungs. This guide provides a comprehensive overview of the current understanding of this compound's function in IPF, including quantitative data on its expression and activity, detailed experimental protocols for its study, and visualizations of its proposed signaling pathways and experimental workflows.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is characterized by the progressive and irreversible scarring of lung tissue, leading to a decline in respiratory function. While the precise etiology of IPF remains elusive, it is understood to be a consequence of aberrant wound healing in response to repetitive alveolar epithelial injury.[1] Recent research has highlighted the importance of metabolic reprogramming and dysregulated iron metabolism in the persistence of a pro-fibrotic environment.[2][3]
Aconitase 1 (this compound), also known as Iron Regulatory Protein 1 (IRP1), is a cytosolic protein with a dual function that places it at the crossroads of cellular metabolism and iron homeostasis.[1] As a cytosolic aconitase, this compound catalyzes the conversion of citrate to isocitrate. In its alternate role as IRP1, it post-transcriptionally regulates the expression of key proteins involved in iron uptake, storage, and export by binding to iron-responsive elements (IREs) in their messenger RNAs (mRNAs).[4][5]
This guide synthesizes the current knowledge on the role of this compound in IPF, with a particular focus on its aberrant expression in the lung vasculature and its potential contributions to pro-fibrotic processes such as angiogenesis.
Quantitative Data on this compound in Idiopathic Pulmonary Fibrosis
The following tables summarize the key quantitative findings regarding this compound expression and activity in IPF lungs compared to non-IPF controls.
Table 1: this compound Protein Expression in Human Lung Tissue
| Comparison Group | Sample Size (n) | Fold Change in this compound Expression (vs. Control) | p-value | Citation |
| IPF Lower Lobe vs. Non-IPF Lower Lobe | 18 vs. 18 | ~1.8-fold increase | < 0.05 | [4][6] |
| IPF Upper Lobe vs. IPF Lower Lobe | 15 vs. 21 | Lower in upper lobe | < 0.05 | [4][6] |
Table 2: Aconitase Enzymatic Activity in Human Lung Tissue
| Comparison Group | Sample Size (n) | Observation | p-value | Citation |
| IPF Upper Lobe vs. IPF Lower Lobe | 9 vs. 15 | Significantly higher activity in lower lobes | < 0.05 | [6] |
| Correlation with this compound Expression | 24 (IPF) | Positive correlation (r = 0.589) | < 0.01 | [6] |
Table 3: ACOD1 Expression and Itaconate Levels in IPF
| Measurement | Comparison Group | Sample Size (n) | Observation | p-value | Citation |
| ACOD1 mRNA in Alveolar Macrophages | Healthy vs. IPF | Not specified | Significantly reduced in IPF | < 0.05 | [3] |
| Itaconate in Bronchoalveolar Lavage Fluid | Healthy vs. IPF | Not specified | Significantly decreased in IPF | < 0.05 | [3] |
Note: ACOD1 (Aconitate Decarboxylase 1) is the enzyme that produces itaconate from cis-aconitate, a product of the reaction catalyzed by this compound.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involving this compound in IPF and the logical flow of experimental investigation.
Dual Function of this compound/IRP1 in Iron Homeostasis
Caption: Dual function of this compound/IRP1 based on cellular iron levels.
Proposed Role of this compound in IPF Pathogenesis
Caption: Proposed mechanism of this compound's contribution to IPF.
Experimental Workflow for Investigating this compound in IPF
Caption: A comprehensive workflow for studying this compound in IPF.
Detailed Experimental Protocols
The following protocols are compiled from manufacturer's guidelines and published research to provide a detailed methodology for key experiments in the study of this compound in IPF.
Aconitase Activity Assay in Lung Tissue Homogenates
This protocol is adapted from commercially available kits and is designed to measure total aconitase activity.
Materials:
-
Lung tissue (fresh or frozen at -80°C)
-
Aconitase Assay Buffer (e.g., Tris-HCl based buffer, pH 7.4)
-
Aconitase Activation Solution (containing cysteine and (NH4)Fe(SO4)2)
-
Aconitase Substrate (Citrate or Isocitrate solution)
-
Developer solution (for colorimetric detection)
-
Enzyme Mix (containing isocitrate dehydrogenase for coupled reaction)
-
96-well microplate
-
Microplate reader
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh approximately 20-40 mg of lung tissue and mince into small pieces on ice.
-
Homogenize the tissue in 100-200 µL of ice-cold Aconitase Assay Buffer.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant. This fraction contains cytosolic aconitase (this compound).
-
For measurement of mitochondrial aconitase (ACO2), the supernatant can be further centrifuged at 20,000 x g for 15 minutes at 4°C. The resulting pellet, containing mitochondria, is then resuspended in Assay Buffer and sonicated.
-
Determine the protein concentration of the supernatant/resuspended pellet using a standard protein assay (e.g., BCA or Bradford).
-
Dilute the samples to a final protein concentration of 500-1000 µg/mL with Assay Buffer.
-
To ensure maximal enzyme activity, activate the samples by adding 10 µL of Aconitase Activation Solution to 100 µL of sample and incubate on ice for 1 hour.
-
-
Assay Protocol:
-
Prepare a standard curve using the provided Isocitrate Standard.
-
Add 2-50 µL of the activated sample to the wells of a 96-well plate. Bring the total volume to 50 µL with Assay Buffer.
-
Prepare a Reaction Mix containing Assay Buffer, Substrate, and Enzyme Mix according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well containing the sample and standards.
-
Incubate the plate at 25°C for 30-60 minutes.
-
Add 10 µL of the Developer to each well, mix, and incubate at 25°C for 10 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (0 standard) from all sample and standard readings.
-
Plot the standard curve and determine the concentration of isocitrate produced in each sample.
-
Calculate the aconitase activity, typically expressed as nmol/min/mg of protein.
-
Multicolor Immunofluorescence Staining for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Lung Sections
This protocol provides a general framework for the co-localization of this compound with cell-type specific markers in FFPE lung tissue.
Materials:
-
FFPE lung tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Permeabilization/Blocking buffer (e.g., PBS with 1% animal serum and 0.4% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-ACO1
-
Mouse anti-von Willebrand Factor (vWF) (for endothelial cells)
-
Goat anti-E-cadherin (for epithelial cells)
-
-
Secondary antibodies (conjugated to different fluorophores, e.g., Alexa Fluor 488, 594, 647)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 10 minutes), 95% (2 x 10 minutes), 70% (2 x 10 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by immersing slides in boiling 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash sections with PBS.
-
Permeabilize and block non-specific binding by incubating sections in Permeabilization/Blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer to their optimal concentrations.
-
Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS (3 x 5 minutes).
-
Dilute fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate sections with the secondary antibody cocktail for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with DAPI for 5 minutes to stain nuclei.
-
Wash with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope with appropriate filter sets for each fluorophore.
-
Analyze the images for co-localization of this compound with vWF and E-cadherin to determine its cellular distribution.
-
Conclusion
The aberrant expression of Aconitase 1 in the vasculature of IPF lungs positions this dual-function protein as a significant player in the disease's pathogenesis. Its role as a metabolic enzyme may fuel the proliferative and migratory needs of endothelial cells during angiogenesis, a key feature of the fibrotic niche. Concurrently, its function as an iron regulatory protein, IRP1, implicates it in the broader context of iron dyshomeostasis observed in IPF. Further investigation into the specific downstream signaling pathways modulated by this compound/IRP1 in different lung cell types is crucial for a complete understanding of its role. The experimental approaches detailed in this guide provide a robust framework for such future studies, which may ultimately lead to the identification of novel therapeutic targets for this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Proteomics of Bronchoalveolar Lavage Fluid in Idiopathic Pulmonary Fibrosis [figshare.com]
- 3. Itaconate controls the severity of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aberrant Expression of this compound in Vasculatures Parallels Progression of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Aconitase Activity in Cell Lysates: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase, also known as aconitate hydratase, is an iron-sulfur protein that plays a critical role in cellular metabolism. It catalyzes the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate within the tricarboxylic acid (TCA) cycle.[1] Eukaryotic cells contain both a mitochondrial (ACO2) and a cytosolic (ACO1) form of the enzyme.[2] Mitochondrial aconitase is a key enzyme in the TCA cycle, while the cytosolic form, in addition to its enzymatic activity, functions as an iron regulatory protein (IRP1) that post-transcriptionally regulates the expression of proteins involved in iron homeostasis.[3]
The activity of aconitase is dependent on a labile [4Fe-4S] iron-sulfur cluster, which makes it particularly sensitive to oxidative stress.[2][4] Inactivation of aconitase by reactive oxygen species is often used as a biomarker for oxidative damage.[2][4] Therefore, the accurate measurement of aconitase activity in cell lysates is crucial for studies related to cellular metabolism, oxidative stress, and iron biology.
This application note provides a detailed protocol for measuring aconitase activity in cell lysates using a spectrophotometric method. The protocol is designed to be simple, reproducible, and sensitive.[4]
Principle of the Assay
There are two primary spectrophotometric methods for determining aconitase activity:
-
Direct Assay: This method directly measures the formation of the intermediate, cis-aconitate, from either citrate or isocitrate. Cis-aconitate has a distinct absorbance at 240 nm.[1] The rate of increase in absorbance at 240 nm is directly proportional to the aconitase activity.[1] This method is advantageous as it is a direct measurement and not a coupled reaction.[1]
-
Coupled Enzyme Assay: In this indirect method, the conversion of citrate to isocitrate by aconitase is coupled to the enzymatic reaction of isocitrate dehydrogenase (IDH).[2][3][4] IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which is accompanied by the reduction of NADP+ to NADPH.[4] The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is proportional to the aconitase activity.[4] Alternatively, the NADPH produced can be used to reduce a chromogenic substrate, resulting in a colored product that can be measured at a specific wavelength (e.g., 450 nm or 565 nm).[2][5][6]
This protocol will focus on the coupled enzyme assay due to its high sensitivity and common use.[3]
Experimental Workflow
Figure 1. Experimental workflow for the measurement of aconitase activity in cell lysates.
Experimental Protocols
Reagents and Materials
-
Aconitase Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate Solution (Substrate): (e.g., 100 mM)
-
NADP+ Solution: (e.g., 10 mM)
-
Isocitrate Dehydrogenase (IDH): (e.g., 1 U/mL)
-
Cell Lysis Buffer: (e.g., Ice-cold Assay Buffer)[2]
-
BCA Protein Assay Kit
-
96-well UV-transparent flat-bottom plate
-
Spectrophotometric multiwell plate reader capable of kinetic measurements at 340 nm.
-
Microcentrifuge
-
Pipettes and tips
-
Ice
Cell Lysate Preparation
-
Cell Culture: Culture cells to the desired confluency (e.g., ~80-90%).
-
Harvesting:
-
For adherent cells, wash the cells with ice-cold PBS, then scrape the cells into fresh, ice-cold PBS.
-
For suspension cells, directly pellet the cells by centrifugation.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet the cells.[2]
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Aconitase Assay Buffer.
-
Homogenize the cells by sonication on ice or by passing them through a fine-gauge needle.
-
-
Clarification: Centrifuge the cell homogenate at a high speed (e.g., 20,000 x g) for 15 minutes at 4°C to remove insoluble material.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate. Keep the lysate on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the aconitase activity.
Note: Aconitase activity can be unstable.[1][7] It is recommended to perform the assay immediately after lysate preparation. If storage is necessary, snap-freeze the lysates in liquid nitrogen and store them at -80°C.[2] Avoid repeated freeze-thaw cycles.[2] For preserving activity during sample preparation, a hydroxyl scavenging solution can be used.
Aconitase Activity Assay Protocol (Coupled Enzyme Method)
-
Reaction Mix Preparation: Prepare a master mix of the reaction components for the number of assays to be performed. For each well, the reaction mix should contain:
-
Aconitase Assay Buffer
-
Citrate Solution
-
NADP+ Solution
-
Isocitrate Dehydrogenase (IDH) (The final concentrations of these reagents should be optimized based on the specific assay kit or literature protocol being followed.)
-
-
Assay Plate Setup:
-
Add the prepared Reaction Mix to each well of a 96-well plate.
-
Include a blank control well containing the Reaction Mix but no cell lysate.
-
-
Initiate the Reaction: Add a specific amount of cell lysate (e.g., 10-50 µL, corresponding to a defined amount of protein) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 30-60 minutes.[2]
Data Presentation
The quantitative data from the aconitase activity assay should be summarized in a clear and structured table for easy comparison between different samples or conditions.
| Sample ID | Protein Concentration (mg/mL) | Rate of ΔA340/min (mOD/min) | Aconitase Activity (nmol/min/mg) |
| Control 1 | X.XX | Y.YY | Z.ZZ |
| Control 2 | X.XX | Y.YY | Z.ZZ |
| Treatment A - 1 | X.XX | Y.YY | Z.ZZ |
| Treatment A - 2 | X.XX | Y.YY | Z.ZZ |
| Treatment B - 1 | X.XX | Y.YY | Z.ZZ |
| Treatment B - 2 | X.XX | Y.YY | Z.ZZ |
Data Analysis
-
Calculate the Rate of Absorbance Change: For each sample, determine the linear rate of increase in absorbance at 340 nm per minute (ΔA340/min). This is the slope of the linear portion of the kinetic curve.
-
Calculate Aconitase Activity: Use the Beer-Lambert law to calculate the aconitase activity. The molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
Aconitase Activity (nmol/min/mL) = (ΔA340/min / 6.22) * Reaction Volume (mL) * 1000
-
Normalize Activity to Protein Concentration: To compare the aconitase activity between different samples, normalize the activity to the protein concentration of the cell lysate.
Specific Aconitase Activity (nmol/min/mg) = Aconitase Activity (nmol/min/mL) / Protein Concentration (mg/mL)
Signaling Pathway and Logical Relationships
Figure 2. Aconitase reaction and its coupling to the isocitrate dehydrogenase reaction for spectrophotometric measurement.
Conclusion
This protocol provides a robust and sensitive method for the determination of aconitase activity in cell lysates. The accurate measurement of this enzyme's activity is essential for researchers investigating cellular metabolism, oxidative stress, and iron homeostasis. By following this detailed protocol and utilizing the provided data presentation and analysis guidelines, researchers can obtain reliable and comparable results.
References
- 1. content.abcam.com [content.abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
Application Notes: Colorimetric Assay for Aconitase 1 (ACO1) Enzymatic Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional cytosolic protein that plays a central role in cellular metabolism and iron homeostasis.[1] Depending on cellular iron levels, this compound can function either as an active enzyme or as a translational regulator. In iron-replete cells, this compound assembles a [4Fe-4S] cluster and functions as an aconitase, catalyzing the stereospecific isomerization of citrate to isocitrate.[2][3] In iron-deficient cells, the cluster is lost, and the apo-protein (now IRP1) binds to iron-responsive elements (IREs) in messenger RNAs, regulating the translation of proteins involved in iron uptake, storage, and utilization.[2][3]
Given its sensitivity to oxidative stress and its crucial role in iron metabolism, measuring the enzymatic activity of this compound is a valuable tool for studying cellular metabolic status, oxidative damage, and iron-related diseases. This colorimetric assay provides a simple and direct method for quantifying this compound activity in various biological samples.
Assay Principle
The enzymatic activity of this compound is determined using a coupled enzyme reaction. This compound first catalyzes the conversion of citrate to isocitrate. The subsequently supplied enzyme, isocitrate dehydrogenase (IDH), utilizes the newly formed isocitrate as a substrate, leading to the reduction of NADP+ to NADPH. The NADPH produced then reduces a chromogenic probe to a highly colored formazan product, which can be quantified by measuring the increase in absorbance. The rate of color formation is directly proportional to the aconitase activity in the sample.
Caption: Principle of the coupled enzymatic assay for this compound activity.
This compound Dual Function: Metabolism and Iron Regulation
This compound's unique ability to switch functions based on cellular iron status is a key mechanism in maintaining iron homeostasis. This dual role connects the central metabolic pathway (TCA cycle) with the regulation of iron-related gene expression.
Caption: Dual function of this compound as an aconitase and an iron regulatory protein (IRP1).
Experimental Protocols
I. Required Materials
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm (or relevant wavelength for the chosen probe)
-
Multichannel pipette
-
Refrigerated centrifuge
-
Homogenizer or sonicator
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ice bucket
Reagents (Typical components based on commercial kits):
-
Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.4)
-
Substrate: (e.g., Citrate solution)
-
Enzyme Mix: Contains Isocitrate Dehydrogenase
-
Developer: Contains NADP+ and a chromogenic probe (e.g., WST-1)
-
Isocitrate Standard: (e.g., 100 mM solution for standard curve)
-
Lysis/Extraction Buffer: (Assay buffer with protease inhibitors)
II. Reagent Preparation
-
Assay Buffer: Equilibrate to room temperature before use.
-
Isocitrate Standard Curve: Prepare a 2 mM working solution by diluting the 100 mM stock 1:50 in Assay Buffer. Generate standards by further diluting the 2 mM solution as described in the assay procedure table.
-
Reaction Mix: For each well, prepare a master mix containing:
-
Assay Buffer
-
Enzyme Mix
-
Developer
-
Substrate (Note: Follow the specific kit manual for exact volumes. Prepare enough for all samples, standards, and controls).
-
III. Sample Preparation
Perform all steps on ice to preserve enzyme activity.
A. Adherent Cells (e.g., 1-5 x 10⁶ cells):
-
Scrape cells in cold PBS and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100-200 µL of ice-cold Lysis Buffer.
-
Homogenize or sonicate the sample.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic fraction containing this compound) to a new, cold tube.[4]
B. Suspension Cells:
-
Centrifuge cells at 1,500 x g for 5 minutes at 4°C.
-
Proceed with Step 2 from the Adherent Cells protocol.
C. Tissue (10-20 mg):
-
Rinse tissue with cold PBS to remove blood.
-
Add 100-200 µL of ice-cold Lysis Buffer and homogenize thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
(Optional: To isolate the cytosolic fraction and exclude mitochondrial aconitase (ACO2), perform a differential centrifugation: first, centrifuge the homogenate at 600-800 x g for 5-10 minutes to pellet nuclei and cell debris. Then, centrifuge the resulting supernatant at 15,000-20,000 x g for 10-20 minutes to pellet the mitochondria. The final supernatant will contain the cytosolic fraction.)[4]
Protein Quantification: Determine the protein concentration of the final lysate using a standard method (e.g., BCA assay) to normalize the enzyme activity.
IV. Assay Workflow
Caption: General experimental workflow for the this compound colorimetric assay.
V. Assay Procedure (96-well Plate)
-
Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 2 mM isocitrate standard solution into a series of wells. Bring the final volume of each well to 50 µL with Assay Buffer. This will generate standards of 0, 4, 8, 12, 16, and 20 nmol/well.
-
Samples: Add 2-50 µL of your prepared sample lysate to the appropriate wells. Add a "no-substrate" control for each sample if desired. Adjust the final volume to 50 µL with Assay Buffer.
-
Reaction Initiation: Add 50 µL of the freshly prepared Reaction Mix to all wells, including standards. The total volume should be 100 µL.
-
Measurement: Immediately start measuring the absorbance at 450 nm using a microplate reader.
-
Kinetic Mode (Recommended): Read absorbance every 2-5 minutes for 30-60 minutes at 37°C.
-
Endpoint Mode: Read absorbance at Time = 0 (A₀) and after a fixed incubation period, e.g., Time = 30 min (A₃₀), at 37°C.
-
Data Presentation and Analysis
I. Calculation of this compound Activity
-
Standard Curve: Plot the absorbance values for the isocitrate standards against the corresponding nmol/well. Determine the slope of the linear regression line (Slope_std).
-
Sample Rate: For each sample, calculate the rate of change in absorbance per minute (ΔOD/min). For endpoint assays, this is (A₃₀ - A₀) / 30 min. For kinetic assays, use the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Amount of Product:
-
B (nmol/min) = (ΔOD_sample / min) / Slope_std
-
-
Calculate this compound Activity:
-
Activity (nmol/min/mL or mU/mL) = (B / V) * D
-
B = Amount of isocitrate produced per minute (nmol/min).
-
V = Sample volume added to the well (mL).
-
D = Sample dilution factor.
-
-
-
Specific Activity: Normalize the activity to the protein concentration of your sample.
-
Specific Activity (mU/mg) = (Activity in mU/mL) / (Protein concentration in mg/mL)
-
One unit (U) of aconitase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of isocitrate per minute at a specific pH and temperature.
II. Data Tables
Table 1: Typical Assay Parameters
| Parameter | Recommendation |
|---|---|
| Wavelength | 450 nm |
| Incubation Temperature | 25°C - 37°C |
| Incubation Time | 30 - 60 minutes |
| Plate Type | 96-well clear, flat-bottom |
| Sample Volume | 2 - 50 µL |
| Cell Lysate Conc. | 100 - 500 µ g/well |
| Tissue Homogenate Conc. | 50 - 200 µ g/well |
Table 2: Example Data - Inhibition of this compound by Fluorocitrate (This is example data for illustrative purposes only and should not be used for calculations.)
| Fluorocitrate [µM] | Average ΔOD/min | % Inhibition |
|---|---|---|
| 0 (Control) | 0.085 | 0% |
| 1 | 0.073 | 14.1% |
| 5 | 0.055 | 35.3% |
| 10 | 0.041 | 51.8% |
| 25 | 0.022 | 74.1% |
| 50 | 0.010 | 88.2% |
| Calculated IC₅₀ | ~9.5 µM | |
References
Differentiating Cytosolic (ACO1) and Mitochondrial (ACO2) Aconitase Activity with an In-Gel Assay
Application Note
The precise measurement and differentiation of cytosolic aconitase (ACO1) and mitochondrial aconitase (ACO2) activity are critical for researchers in cellular metabolism, neurodegenerative disease, and cancer biology. These isoenzymes, while catalyzing the same reversible isomerization of citrate to isocitrate, are located in distinct cellular compartments and are subject to different regulatory mechanisms. This protocol details an in-gel activity assay that leverages native polyacrylamide gel electrophoresis (PAGE) to physically separate this compound and ACO2, allowing for the simultaneous visualization and semi-quantification of their respective enzymatic activities.
Introduction
Aconitase enzymes are iron-sulfur proteins that play pivotal roles in cellular metabolism. ACO2 is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, central to cellular energy production.[1] In contrast, this compound is a bifunctional protein. In its active form, it functions as an aconitase in the cytosol. However, under conditions of iron depletion, it loses its iron-sulfur cluster and functions as an iron regulatory protein (IRP1), binding to iron-responsive elements in messenger RNA to regulate the translation of proteins involved in iron homeostasis.[2][3]
Given their distinct roles and regulation, the ability to separately assess the activity of this compound and ACO2 provides valuable insights into compartment-specific oxidative stress, iron status, and metabolic reprogramming in various physiological and pathological states.[4] For instance, reduced ACO2 expression has been observed in breast cancer, where its overexpression can inhibit cell proliferation by enhancing oxidative metabolism.[5] Furthermore, the succination of ACO2 by fumarate, an oncometabolite that accumulates in certain cancers, leads to the inhibition of its enzymatic activity.[6][7] This in-gel activity assay provides a robust method to investigate such phenomena.
Principle of the Method
This method is based on the separation of native this compound and ACO2 proteins from cell or tissue lysates using non-denaturing polyacrylamide gel electrophoresis. Due to differences in their physical and chemical properties, the two isoforms migrate to different positions in the gel. Following electrophoresis, the gel is incubated in a reaction mixture containing the substrate, cis-aconitate. The enzymatic reaction produces isocitrate, which is then converted by exogenously added isocitrate dehydrogenase (IDH) to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The NADPH produced then reduces a tetrazolium salt (e.g., nitro-blue tetrazolium, NBT) to an insoluble, colored formazan precipitate at the location of the active aconitase bands. The intensity of the colored bands is proportional to the enzyme activity.
Experimental Workflow
Figure 1. A schematic overview of the in-gel activity assay workflow for this compound and ACO2.
Detailed Protocol
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM MgCl2, 1% Triton X-100, and protease inhibitors.
-
Native PAGE Gel: 4-12% Bis-Tris gel or a manually cast 7.5% native polyacrylamide gel.
-
Native Running Buffer: 50 mM Tris base, 50 mM MOPS.
-
Aconitase Activity Staining Solution:
-
100 mM Tris-HCl (pH 8.0)
-
1 mM NADP+
-
5 mM cis-aconitic acid
-
1.25 mM Nitro-blue tetrazolium (NBT)
-
0.32 mM Phenazine methosulfate (PMS)
-
2 units/mL Isocitrate dehydrogenase (IDH)
-
1 mM MnCl2
-
Procedure
-
Sample Preparation:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse cells or homogenize tissues in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Native Polyacrylamide Gel Electrophoresis (PAGE):
-
Load 20-50 µg of total protein per lane on a native PAGE gel. Include a lane with a native protein standard.
-
Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom of the gel. The cold temperature is crucial to maintain protein stability and activity.
-
-
In-Gel Activity Staining:
-
After electrophoresis, carefully remove the gel from the cassette and rinse it briefly with deionized water.
-
Incubate the gel in the Aconitase Activity Staining Solution in the dark at 37°C. The reaction is light-sensitive.
-
Monitor the development of the purple formazan bands. The bands corresponding to this compound and ACO2 activity will appear at different positions. The reaction is typically complete within 30-60 minutes.
-
Stop the reaction by washing the gel with deionized water and then fix it in a solution of 10% acetic acid and 40% methanol.
-
-
Data Analysis:
-
Image the gel using a standard gel documentation system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to semi-quantify the relative activity of this compound and ACO2.
-
Data Presentation
Table 1: Expected Migration and Characteristics of this compound and ACO2
| Feature | This compound (Cytosolic Aconitase) | ACO2 (Mitochondrial Aconitase) |
| Subcellular Localization | Cytosol | Mitochondrial Matrix |
| Function | Isomerization of citrate; Iron regulation (as IRP1) | Isomerization of citrate in the TCA cycle |
| Native Molecular Weight | ~98 kDa | ~85 kDa |
| Migration in Native PAGE | Slower migrating band | Faster migrating band |
Table 2: Example of Semi-Quantitative Densitometric Analysis
| Sample Condition | This compound Relative Activity (Arbitrary Units) | ACO2 Relative Activity (Arbitrary Units) |
| Control Cells | 100 ± 8.5 | 100 ± 10.2 |
| Iron Depleted Cells | 35 ± 5.1 | 98 ± 9.7 |
| Oxidative Stress | 62 ± 7.3 | 45 ± 6.8 |
| Fumarate Treatment | 95 ± 8.9 | 25 ± 4.2 |
Data are presented as mean ± standard deviation and are representative examples.
Signaling and Regulatory Pathway
Figure 2. Differential regulation of cytosolic this compound and mitochondrial ACO2.
Troubleshooting
| Issue | Possible Cause | Solution |
| No bands or very faint bands | Low enzyme activity in the sample. | Increase the amount of protein loaded. Ensure samples are kept on ice and processed quickly. |
| Inactive reagents. | Prepare fresh staining solution. Check the activity of the commercial IDH enzyme. | |
| High background staining | Overdevelopment of the reaction. | Reduce the incubation time. Stop the reaction as soon as the bands are clearly visible. |
| Reaction is exposed to light. | Perform the incubation in the dark. | |
| Smearing of bands | Protein degradation. | Add protease inhibitors to the lysis buffer. Work quickly and keep samples cold. |
| Inappropriate gel percentage. | Optimize the acrylamide percentage for better resolution. | |
| Bands are not well separated | Incorrect running conditions. | Ensure the native PAGE is run at 4°C. |
Conclusion
The in-gel activity assay for aconitase provides a powerful tool for the simultaneous assessment of cytosolic this compound and mitochondrial ACO2 activities. This technique is invaluable for studying cellular metabolism, iron homeostasis, and the impact of various stressors and pathological conditions on these fundamental cellular processes. The detailed protocol and troubleshooting guide provided will enable researchers to successfully implement this assay in their studies.
References
- 1. This compound - ACO2 Interaction Summary | BioGRID [thebiogrid.org]
- 2. Molecular Evolution and Expression Divergence of the Aconitase (ACO) Gene Family in Land Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Aconitase ACO2 Links Iron Homeostasis with Tumorigenicity in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aconitase 2 inhibits the proliferation of MCF-7 cells promoting mitochondrial oxidative metabolism and ROS/FoxO1-mediated autophagic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantifying Human Aconitase 1 (ACO1): A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of specific proteins is paramount. This document provides a comprehensive guide to the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human Aconitase 1 (ACO1) in various biological samples.
Introduction to Human this compound (IRP1)
Human Aconitase 1 (this compound), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein with crucial roles in both cellular metabolism and iron homeostasis. In its enzymatic form, cytosolic this compound functions as an aconitase, catalyzing the isomerization of citrate to isocitrate in the cytoplasm. However, under conditions of low cellular iron, the protein undergoes a conformational change, losing its aconitase activity and transforming into IRP1. As IRP1, it binds to iron-responsive elements (IREs) on the messenger RNA (mRNA) of key proteins involved in iron metabolism, such as ferritin and the transferrin receptor, thereby post-transcriptionally regulating their expression. Given its central role in these fundamental cellular processes, the accurate quantification of this compound/IRP1 is critical for studies in cellular metabolism, iron-related disorders, and drug development.
Assay Principle
The Human this compound ELISA kit is a sandwich immunoassay designed for the quantitative detection of human this compound. The principle of the assay is based on the specific binding of antibodies to the target protein. A microplate is pre-coated with a monoclonal antibody specific for human this compound. When a sample containing human this compound is added to the wells, the this compound protein is captured by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human this compound is added. This detection antibody binds to a different epitope on the captured this compound protein, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash step, a chromogenic substrate solution is introduced. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the color developed is directly proportional to the amount of human this compound present in the sample. The reaction is then stopped, and the absorbance is measured at a specific wavelength. The concentration of this compound in the sample is determined by interpolating from a standard curve generated with known concentrations of recombinant human this compound.
Quantitative Data Summary
Commercially available Human this compound ELISA kits offer a range of performance characteristics. The following table summarizes typical quantitative data for these kits, allowing for easy comparison.
| Parameter | Typical Value Range | Description |
| Assay Range | 0.312 - 40 ng/mL | The range of concentrations over which the assay is quantitative. |
| Sensitivity | < 0.3 ng/mL | The lowest detectable concentration of human this compound. |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Cell Lysates, Tissue Homogenates | Biological matrices that have been validated for use with the kit. |
| Intra-Assay Precision | CV < 10% | The coefficient of variation within a single assay run.[1][2][3][4] |
| Inter-Assay Precision | CV < 12% | The coefficient of variation between different assay runs.[1][2][3][4] |
| Specificity | High | Minimal cross-reactivity with other related proteins. |
| Assay Time | 3.5 - 4.5 hours | The total time required to complete the assay.[1][3][5] |
Experimental Protocols
A. Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate, dilute the Wash Buffer with deionized or distilled water to the final working concentration as indicated in the kit manual.
-
Standard Dilutions: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with Standard Diluent to generate a standard curve.
-
Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent A with the appropriate diluent to the working concentration.
-
Detection Reagent B (Streptavidin-HRP): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent B with the appropriate diluent to the working concentration.
-
Sample Dilution: If the expected this compound concentration in your samples is high, dilute the samples with the provided sample diluent to ensure the readings fall within the standard curve range.
B. Sample Preparation
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove any cellular debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). A general recommendation is to use 1 mL of lysis buffer per 10^7 cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay immediately or aliquot and store at -80°C.
-
-
Tissue Homogenates:
-
Excise tissue and rinse with ice-cold PBS to remove excess blood.
-
Weigh the tissue and add ice-cold lysis buffer (e.g., 1 mL of buffer per 100 mg of tissue).
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Assay immediately or aliquot and store at -80°C.
-
C. Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard, blank (Standard Diluent), and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for 2 hours at 37°C.
-
Wash: Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Reagent A: Add 100 µL of the diluted Detection Reagent A to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as described in step 3.
-
Add Detection Reagent B: Add 100 µL of the diluted Detection Reagent B to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step, but this time for a total of five washes.
-
Add Substrate: Add 90 µL of Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well within 5 minutes, using a microplate reader set to 450 nm.
D. Calculation of Results
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in each sample.
-
If samples were diluted, multiply the determined concentration by the dilution factor to obtain the final concentration.
Visualizations
This compound/IRP1 Signaling Pathway in Iron Metabolism
The following diagram illustrates the dual role of this compound/IRP1 in response to cellular iron levels.
Caption: this compound/IRP1 cellular iron sensing and regulation pathway.
Experimental Workflow for Human this compound ELISA
The diagram below outlines the major steps in the sandwich ELISA protocol for quantifying human this compound.
Caption: Step-by-step workflow for the Human this compound Sandwich ELISA.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human this compound(Aconitase 1) ELISA Kit [elkbiotech.com]
- 3. abbexa.com [abbexa.com]
- 4. Human this compound(Aconitase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. 4.5. Tissue and Cell Lysate Preparation for ELISA and Western Blot [bio-protocol.org]
Application Notes and Protocols for Western Blot Detection of ACO1
These application notes provide a detailed protocol for the detection of Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Introduction
Aconitase 1 (this compound) is a bifunctional protein with crucial roles in both cellular metabolism and iron homeostasis. In its enzymatic form, it functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate as part of the Krebs cycle.[1] Under low iron conditions, the protein loses its iron-sulfur cluster and functions as Iron Regulatory Protein 1 (IRP1).[2][3][4] As IRP1, it binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, thereby regulating the translation of proteins involved in iron uptake, storage, and utilization.[2][3][4] The dysregulation of this compound/IRP1 has been implicated in various diseases, including neurodegenerative disorders and cancer.[3] Western blotting is a key technique for studying the expression levels of this compound/IRP1 protein in cell and tissue lysates.
Experimental Protocols
This protocol outlines the key steps for successful Western blot detection of this compound.
Sample Preparation (Cell Lysate)
-
Cell Culture: Grow cells to 70-80% confluency in appropriate culture dishes.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[5] For a 10 cm dish, 0.8 to 1 ml of lysis buffer is recommended.[5]
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet the cells and resuspend in lysis buffer.[5]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[6]
-
(Optional) Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.[5][6]
-
-
Centrifugation: Centrifuge the lysate at approximately 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[5][6]
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA Protein Assay.[5]
-
-
Sample Preparation for Electrophoresis:
-
Take a desired amount of protein lysate (typically 20-50 µg) and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
Centrifuge the samples briefly before loading onto the gel.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load the prepared protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. For this compound (approx. 98 kDa), an 8% or 4-20% gradient gel is suitable.[7]
-
Run the gel according to the manufacturer's instructions. A typical run might be at 100-150V until the dye front reaches the bottom of the gel.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Transfer is typically performed at 100V for 1 hour or overnight at a lower constant current (e.g., 10 mA) in a cold room.[6]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[6]
-
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[5]
-
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using appropriate software to quantify the relative expression of this compound. Normalize the results to a loading control protein (e.g., β-actin or GAPDH).
-
Data Presentation
The following table summarizes key quantitative parameters for the Western blot protocol.
| Parameter | Recommendation | Notes |
| Protein Loading | 20 - 50 µg per lane | Optimal amount may vary depending on cell type and this compound expression level. |
| Gel Percentage | 8% or 4-20% SDS-PAGE | An 8% gel provides good resolution for the ~98 kDa this compound protein.[7] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Titrate the antibody to determine the optimal dilution for your specific conditions.[8][9] |
| Primary Antibody Incubation | Overnight at 4°C | Ensures sufficient binding of the antibody to the target protein.[2] |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | Follow the manufacturer's recommendation for the specific secondary antibody used. |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST | Non-fat milk is a common and effective blocking agent.[2] |
Visualizations
Experimental Workflow
Caption: Western blot workflow for this compound detection.
This compound/IRP1 Signaling Pathway
Caption: Dual function of this compound/IRP1 in iron homeostasis.
References
- 1. abbexa.com [abbexa.com]
- 2. IRP1 (D6S4J) Rabbit mAb (#20272) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. IRP1 (D6S4J) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Methods for Studying Iron Regulatory Protein 1: An Important Protein in Human Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Aconitase 1 antibody (12406-1-AP) | Proteintech [ptglab.com]
- 9. This compound antibody Immunohistochemistry HPA024157 [sigmaaldrich.com]
Application Notes and Protocols for Immunoprecipitation of Endogenous ACO1/IRP1
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual-Function Protein ACO1/IRP1
Aconitase 1 (this compound), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional cytosolic protein that plays a central role in cellular metabolism and iron homeostasis.[1][2][3] This "moonlighting" protein functions as either an active aconitase enzyme in the tricarboxylic acid (TCA) cycle or as an RNA-binding protein that regulates the translation of key proteins involved in iron metabolism.[1][2]
-
High Iron State (Aconitase function): When cellular iron levels are high, this compound assembles a cubane 4Fe-4S cluster and functions as an aconitase, catalyzing the isomerization of citrate to isocitrate.[1][3][4]
-
Low Iron State (IRP1 function): Under low iron conditions, the 4Fe-4S cluster is lost, and this compound/IRP1 binds to specific stem-loop structures in messenger RNAs (mRNAs) called iron-responsive elements (IREs).[1][2] Binding to the 5' UTR of ferritin mRNA represses its translation, while binding to the 3' UTR of transferrin receptor mRNA stabilizes it, leading to increased receptor synthesis.[1][2]
Immunoprecipitation (IP) is a powerful technique used to isolate this compound and its potential binding partners from a complex mixture of cellular proteins. This allows for the study of its enzymatic activity, RNA-binding properties, post-translational modifications, and protein-protein interactions, providing insights into cellular iron sensing and metabolic regulation.[5]
Signaling Pathway: this compound/IRP1 Regulation of Iron Homeostasis
The following diagram illustrates the central role of this compound/IRP1 in response to cellular iron levels.
Experimental Workflow for this compound Immunoprecipitation
This diagram outlines the major steps involved in the immunoprecipitation of endogenous this compound protein.
Data Presentation: Reagents and Working Concentrations
Successful immunoprecipitation relies on optimized concentrations of reagents. The tables below provide recommended starting points for key components.
Table 1: Recommended Lysis Buffer Composition (Non-denaturing) For Co-IP, non-ionic, non-denaturing detergents are recommended to preserve protein-protein interactions.[6][7]
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 20-50 mM | Buffering agent to maintain pH[8] |
| NaCl | 5 M | 150 mM | Maintains ionic strength |
| NP-40 or Triton X-100 | 10% | 0.5 - 1.0% | Non-ionic detergent for cell lysis[6] |
| EDTA | 0.5 M | 1 mM | Chelating agent, inhibits metalloproteases[6] |
| Protease Inhibitor Cocktail | 100x | 1x | Prevents protein degradation[6][9] |
| Phosphatase Inhibitor Cocktail | 100x | 1x | Prevents dephosphorylation |
Table 2: Selection of Commercial Antibodies for this compound/IRP1 IP The performance of an antibody in IP must be validated. Polyclonal antibodies may offer an advantage by recognizing multiple epitopes.[10][11]
| Supplier | Antibody Name/Clone | Type | Species Reactivity | Recommended Use |
| Sigma-Aldrich | This compound monoclonal antibody (2C1) | Mouse Monoclonal | Human | IP: Suitable[12] |
| Novus Biologicals | Aconitase 1 Antibody (2F6, 22C10, etc.) | Mouse Monoclonal | Human, Mouse, Rat | IP applications listed[13] |
| NovoPro | Anti-ACO1 antibody (164710) | Rabbit Polyclonal | Mouse, Rat | WB, IHC (IP suitability should be tested)[14] |
| Elabscience | This compound Polyclonal Antibody | Rabbit Polyclonal | Human, Mouse, Rat | WB (IP suitability should be tested)[15] |
Detailed Experimental Protocols
Cell Lysis Protocol
This protocol is designed for cultured mammalian cells. All steps should be performed at 4°C or on ice to minimize protein degradation.[6]
-
Cell Harvest: Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Collection: Scrape cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.[16]
-
Lysis: Add 3 volumes of ice-cold Lysis Buffer (see Table 1) to the cell pellet.[16][17]
-
Incubation: Gently resuspend the pellet and incubate on ice for 30 minutes, vortexing briefly every 10 minutes to facilitate lysis.[17]
-
Clarification: Centrifuge the lysate at 16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[16][17]
-
Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
Immunoprecipitation Protocol
-
Lysate Dilution: Dilute the cell lysate with Lysis Buffer to a final protein concentration of 1-2 mg/mL. Use a total of 500 µg to 1 mg of protein per IP reaction.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G magnetic beads to the diluted lysate.[7][18] Incubate with gentle rotation for 1 hour at 4°C.
-
Bead Removal: Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
-
Antibody Incubation: Add the appropriate amount of anti-ACO1 primary antibody to the pre-cleared lysate. A typical starting point is 1-5 µg of antibody per 1 mg of protein lysate.[12] Incubate overnight (12-18 hours) at 4°C with gentle rotation.[17]
-
Bead Preparation: While the antibody is incubating, wash 30 µL of a 50% slurry of new Protein A/G magnetic beads three times with 1 mL of Lysis Buffer.
-
Immune Complex Capture: Add the washed beads to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer (Lysis Buffer can be used) and gently resuspend the beads.
-
Incubate for 5 minutes on a rotator.
-
Separate on the magnetic rack and discard the supernatant.
-
Repeat the wash step 3-4 more times to ensure removal of non-specific proteins.[19]
-
-
Elution:
-
For Western Blotting (Denaturing Elution): After the final wash, remove all supernatant. Add 30-50 µL of 1x SDS-PAGE Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. The supernatant is now ready for loading onto a gel.
-
For Activity Assays (Non-denaturing Elution): Use a gentle elution buffer, such as a low pH glycine buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a high salt buffer.[19] Incubate for 5-10 minutes at room temperature, then immediately neutralize the eluate with 1 M Tris, pH 8.5.
-
Downstream Analysis: Western Blotting
-
SDS-PAGE: Separate the eluted proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound (can be the same or a different one from the IP) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Important Controls:
-
Input Control: A small fraction of the cleared lysate (20-40 µg) run on the Western blot to confirm the presence of this compound in the starting material.[7]
-
Isotype Control: A parallel IP performed with a non-specific IgG from the same host species and of the same isotype as the primary antibody to control for non-specific binding to the antibody.[6]
-
Beads-only Control: A parallel IP performed with beads but no primary antibody to control for non-specific binding to the beads.[7]
Troubleshooting Guide
Table 3: Common Problems and Solutions in this compound Immunoprecipitation
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Low expression of this compound in the cell type. | Increase the amount of starting lysate.[18] Confirm expression with a Western blot of the input lysate.[7] |
| Ineffective antibody for IP. | Use an antibody validated for IP.[11] Test different antibodies or increase antibody concentration. Polyclonal antibodies often work well.[11][18] | |
| Epitope masking. | Try an antibody that recognizes a different epitope of the this compound protein.[7] | |
| Lysis buffer is too harsh (for Co-IP). | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) instead of harsh ones (like in RIPA).[7] | |
| High Background | Insufficient washing. | Increase the number of wash steps (from 3 to 5) or the duration of each wash.[18][19] |
| Too much antibody used. | Titrate the antibody to find the optimal concentration that maximizes signal and minimizes background.[18] | |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody.[7][18] Block beads with BSA before use.[18][20] | |
| Heavy/Light Chains Obscure Protein | Antibody chains migrate at ~50 kDa and ~25 kDa. | Use a light-chain specific secondary antibody for Western blotting if your protein of interest is not near 25 kDa.[7] Alternatively, crosslink the antibody to the beads before IP. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound aconitase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. sinobiological.com [sinobiological.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Immunoprecipitation Antibodies | Antibodies.com [antibodies.com]
- 11. agrisera.com [agrisera.com]
- 12. This compound monoclonal antibody Western, ELISA WH0000048M1 [sigmaaldrich.com]
- 13. Aconitase 1 Antibodies: Novus Biologicals [novusbio.com]
- 14. Anti-ACO1 antibody (164710) [novoprolabs.com]
- 15. msesupplies.com [msesupplies.com]
- 16. researchgate.net [researchgate.net]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
Application Notes and Protocols for Generating ACO1 Knockout and Knockdown Cell Lines
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional cytosolic protein critical to cellular metabolism.[1][2] It plays a dual role depending on cellular iron levels. In iron-replete cells, it functions as a cytosolic aconitase, an enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the isomerization of citrate to isocitrate.[3][4] In iron-depleted cells, it acts as an RNA-binding protein that post-transcriptionally regulates the expression of genes involved in iron homeostasis by binding to iron-responsive elements (IREs) in messenger RNAs (mRNAs).[3] Given its central role in both energy metabolism and iron regulation, studying the effects of its absence or reduction is crucial.
Generating this compound knockout (KO) or knockdown (KD) cell lines provides powerful models for investigating its function in various biological processes, including erythropoiesis, cellular iron homeostasis, and metabolic pathways.[3][5] These models are invaluable for drug development and for understanding the pathogenesis of diseases associated with this compound dysfunction.[2] This document provides detailed protocols for creating and validating this compound KO cell lines using CRISPR-Cas9 and knockdown cell lines using RNA interference (RNAi).
Part 1: Generating this compound Knockout (KO) Cell Lines via CRISPR-Cas9
Application Note: The CRISPR-Cas9 system is a powerful genome-editing tool used to create permanent and complete gene knockouts.[6] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, the this compound gene.[7] The Cas9 protein induces a double-strand break (DSB) in the DNA.[8] The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[6] This method allows for the creation of stable cell lines completely deficient in this compound protein, which are ideal for studying the long-term effects of gene loss.
Experimental Workflow: this compound Knockout
Caption: CRISPR-Cas9 workflow for generating this compound knockout cell lines.
Experimental Protocol: CRISPR-Cas9 Mediated this compound Knockout
1. Guide RNA (gRNA) Design and Vector Preparation
-
Design: Design at least two gRNAs targeting early exons of the this compound gene to increase the likelihood of generating a loss-of-function frameshift mutation.[8] Use online design tools (e.g., CHOPCHOP) to identify gRNA sequences with high on-target efficiency and low off-target potential.[9] A typical gRNA is a 20-nucleotide sequence preceding a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[9]
-
Synthesis: Synthesize complementary oligonucleotides for the chosen gRNA sequences.
-
Cloning: Anneal the gRNA oligos and clone them into a suitable CRISPR-Cas9 expression vector (e.g., pX330) that co-expresses the gRNA and Cas9 nuclease.[10] Many modern vectors also include a selection marker like puromycin resistance or a fluorescent protein like GFP.[6]
-
Verification: Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.
2. Cell Culture and Transfection
-
Cell Seeding: Plate the target cells (e.g., HEK293, HeLa) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the this compound-gRNA/Cas9 plasmid using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation, following the manufacturer's instructions.[11] Include a negative control (e.g., a vector with a non-targeting gRNA).
3. Selection and Clonal Isolation
-
Antibiotic Selection: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection for several days until non-transfected cells are eliminated.
-
Single-Cell Cloning: After selection, isolate single cells to establish clonal populations. This is typically done by limiting dilution in 96-well plates or by fluorescence-activated cell sorting (FACS) if using a fluorescent reporter.
-
Expansion: Culture the single-cell clones until they form colonies and then expand them for further analysis.[6]
4. Validation of this compound Knockout
-
Genomic DNA Analysis:
-
Protein Level Validation (Western Blot):
-
Functional Validation:
-
Perform functional assays to confirm the biological impact of the knockout.[13] For this compound, this could involve measuring cellular iron levels, ferritin expression, or aconitase enzyme activity.
-
Quantitative Data: this compound Knockout Efficiency
| Parameter | Method | Expected Result/Efficiency | Reference |
| Targeting Efficiency | FACS & Drug Selection | Up to 70% of selected clones are correctly targeted. | [6] |
| Mutation Confirmation | Sanger Sequencing | Identification of indel mutations at the target locus. | [12][13] |
| Protein Ablation | Western Blot | >95% reduction or complete absence of this compound protein band. | [7][14] |
| mRNA Level Change | qRT-PCR | Significant reduction in this compound mRNA due to nonsense-mediated decay. | [13] |
Part 2: Generating this compound Knockdown (KD) Cell Lines via RNAi
Experimental Workflow: this compound Knockdown
Caption: RNAi workflow for generating this compound knockdown cell lines.
Experimental Protocol: shRNA-Mediated Stable this compound Knockdown
1. shRNA Design and Vector Preparation
-
Design: Design 3-4 shRNA sequences targeting the coding sequence or 3' UTR of the this compound mRNA. Use design algorithms that predict high silencing efficiency.[18] An effective shRNA consists of a 19-22 nucleotide sense strand and a corresponding antisense strand, separated by a loop sequence.[19]
-
Vector Cloning: Synthesize and anneal DNA oligonucleotides encoding the shRNA and clone them into a suitable lentiviral expression vector (e.g., pLKO.1). These vectors typically contain a Pol III promoter (like U6) for shRNA expression and a selectable marker.[19]
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T to produce lentiviral particles.[20]
-
Virus Titering: Harvest the virus-containing supernatant and determine the viral titer.
2. Transduction and Selection
-
Cell Seeding: Plate the target cells at a low density.
-
Transduction: Infect the cells with the this compound-shRNA lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell. Include a non-targeting shRNA control.
-
Selection: 48 hours post-transduction, add the appropriate antibiotic (e.g., puromycin) to select for cells that have successfully integrated the shRNA construct.
-
Expansion: Expand the pool of selected cells or perform single-cell cloning to establish isogenic cell lines.
3. Validation of this compound Knockdown
-
mRNA Level Validation (qRT-PCR):
-
Extract total RNA from the selected cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the levels of this compound mRNA relative to a housekeeping gene (e.g., GAPDH).[13] Compare the expression levels to cells transduced with a non-targeting shRNA control.
-
-
Protein Level Validation (Western Blot):
-
Prepare protein lysates from the knockdown and control cells.
-
Use Western blotting with an anti-ACO1 antibody to confirm a significant reduction in this compound protein levels.[13]
-
Quantitative Data: this compound Knockdown Efficiency
| Parameter | Method | Expected Result/Efficiency | Reference |
| mRNA Knockdown | qRT-PCR | 70-95% reduction in this compound mRNA levels. | [21] |
| Protein Knockdown | Western Blot | >70% reduction in this compound protein levels. | [7] |
| Phenotypic Change | Functional Assays | Observable changes in iron metabolism or related pathways. | [13] |
Part 3: this compound Signaling and Functional Pathways
Application Note: this compound's dual function places it at the intersection of cellular energy metabolism and iron regulation. The switch between its aconitase and RNA-binding functions is governed by the assembly and disassembly of an iron-sulfur [4Fe-4S] cluster.[1][2] Understanding this switch is key to interpreting data from KO or KD models.
-
High Iron State: When cellular iron is abundant, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[3]
-
Low Iron State: Under iron-deficient conditions, the [4Fe-4S] cluster is lost, and this compound (now IRP1) undergoes a conformational change that allows it to bind to IRE stem-loop structures in specific mRNAs.[3]
Diagram: The Dual Function of this compound/IRP1
References
- 1. This compound — Early Detection Research Network [edrn.nci.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Predicted loss and gain of function mutations in this compound are associated with erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. citeab.com [citeab.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 14. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 15. youtube.com [youtube.com]
- 16. cellecta.com [cellecta.com]
- 17. youtube.com [youtube.com]
- 18. invivogen.com [invivogen.com]
- 19. Frontiers | Short Hairpin RNAs for Strand-Specific Small Interfering RNA Production [frontiersin.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. shRNA expression constructs designed directly from siRNA oligonucleotide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Silencing the Gatekeeper of Cellular Iron: Application Notes and Protocols for siRNA-Mediated ACO1 Gene Expression Knockdown
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating cellular metabolism and iron homeostasis, we present detailed application notes and protocols for the siRNA-mediated silencing of the Aconitase 1 (ACO1) gene. This compound, also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a critical role in both the citric acid (TCA) cycle and the regulation of cellular iron levels. These protocols provide a framework for effectively knocking down this compound expression to study its function and potential as a therapeutic target.
Introduction
Aconitase 1 (this compound) is a key cytosolic enzyme that interconverts citrate and isocitrate in the TCA cycle.[1] Beyond its metabolic role, this compound functions as Iron Regulatory Protein 1 (IRP1) under conditions of low cellular iron.[2] As IRP1, it binds to iron-responsive elements (IREs) on the messenger RNA (mRNA) of proteins involved in iron metabolism, such as ferritin and the transferrin receptor, to post-transcriptionally regulate their expression.[2] This dual functionality places this compound at the crossroads of cellular energy production and iron homeostasis. The dysregulation of this compound has been implicated in various diseases, including cancer, making it a significant target for research and drug development.[3]
Small interfering RNA (siRNA) offers a potent and specific method to silence gene expression by targeting the degradation of complementary mRNA transcripts. This document provides detailed protocols for the design, delivery, and validation of siRNA targeting the this compound gene.
Data Presentation
| Parameter | Control (Non-targeting siRNA) | siRNA targeting this compound (sithis compound) | Expected Outcome |
| This compound mRNA Expression Level (relative to housekeeping gene) | 100% | 20-40% | Significant reduction in this compound mRNA levels following sithis compound treatment. |
| This compound/IRP1 Protein Level (relative to loading control) | 100% | 15-35% | Marked decrease in this compound/IRP1 protein expression post-transfection. |
| Cell Viability | ~100% | >90% | Minimal cytotoxic effects from the siRNA transfection process. |
| Ferritin Protein Expression | Baseline | Increased | Increased ferritin translation due to the absence of IRP1 binding to the ferritin mRNA IRE. |
| Transferrin Receptor 1 (TfR1) mRNA Stability | Baseline | Decreased | Decreased TfR1 mRNA stability and subsequent protein expression due to the absence of IRP1 binding to the TfR1 mRNA IRE. |
Experimental Protocols
siRNA Design and Synthesis
Successful gene silencing is critically dependent on the design of the siRNA molecule.
-
Target Sequence Selection: Utilize validated siRNA design algorithms to select target sequences within the coding region of the human this compound mRNA (NCBI Reference Sequence: NM_002197.3). It is advisable to test 2-3 different siRNA sequences to identify the most effective one.
-
Control siRNAs:
-
Negative Control: A non-targeting siRNA sequence that does not have homology to any known mammalian gene should be used in all experiments to control for non-specific effects of the transfection process.
-
Positive Control: An siRNA known to effectively silence a ubiquitously expressed housekeeping gene can be used to optimize transfection conditions.
-
-
Synthesis: High-quality, purified siRNA duplexes should be synthesized by a reputable commercial vendor.
Cell Culture and Transfection
The following protocol is a general guideline for the transfection of adherent human cell lines (e.g., HeLa, HEK293) in a 6-well plate format. Optimization will be required for different cell lines and plate formats.
Materials:
-
Human cell line of interest (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent
-
siRNA targeting this compound (sithis compound) and non-targeting control siRNA (10 µM stock solutions)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes: a. For each well to be transfected, dilute 25 pmol of siRNA (2.5 µL of a 10 µM stock) into 125 µL of Opti-MEM®. Mix gently. b. In a separate tube, dilute 7.5 µL of Lipofectamine® RNAiMAX into 125 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the media from the cells and replace with 2.25 mL of fresh, antibiotic-free complete growth medium. b. Add the 250 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding to analysis. The optimal incubation time should be determined empirically.
Validation of this compound Knockdown
a) Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR® Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for human this compound and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with SYBR® Green Master Mix, cDNA, and gene-specific primers for this compound and the housekeeping gene. b. Run the reaction on a qRT-PCR instrument.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the sithis compound-treated samples to the negative control.
b) Western Blot for Protein Analysis
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound/IRP1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against this compound/IRP1 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the this compound/IRP1 signal to the loading control to determine the extent of protein knockdown.
Visualizations
Caption: Experimental workflow for siRNA-mediated silencing of this compound.
Caption: The dual role of this compound/IRP1 and its silencing by siRNA.
References
Application Notes and Protocols for CRISPR-Cas9 Mediated In Vitro Editing of the ACO1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein central to cellular metabolism. It plays a crucial role in both the citric acid (TCA) cycle and the regulation of iron homeostasis.[1] Under conditions of high cellular iron, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate.[1] Conversely, in iron-depleted cells, the protein exists in an apoprotein form and functions as IRP1. In this state, it binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, thereby controlling the translation of proteins involved in iron storage (ferritin) and uptake (transferrin receptor).[1]
Given its dual role, the precise genetic modification of this compound is a valuable tool for studying cellular metabolism, iron-related disorders, and the cellular response to oxidative stress. The CRISPR-Cas9 system offers a powerful method for achieving targeted knockout of the this compound gene in vitro, enabling detailed investigation of its function.
These application notes provide a comprehensive guide to performing CRISPR-Cas9 mediated knockout of the human this compound gene in vitro, including validated gRNA sequences, detailed experimental protocols, and methods for validating the knockout at both the protein and functional levels.
Data Presentation
Table 1: Validated sgRNA Sequences for Human this compound Gene
| Target Gene | Target Species | Target Sequence (5' - 3') | Application | Cas9 Species | Reference |
| This compound | H. sapiens | GCTAGGGCAGATATCACCAG | CRISPRa SAM | S. pyogenes | [Konermann S et al. Nature. 2015](https a://www.genscript.com/gRNA-database/show_gRNA_detail?gene_id=47&product_id=238936)[2] |
| This compound | H. sapiens | GGGGTCTCCGCTTCCGCACG | CRISPRa SAM | S. pyogenes | [Konermann S et al. Nature. 2015](https a://www.genscript.com/gRNA-database/show_gRNA_detail?gene_id=47&product_id=238936)[2] |
| This compound | H. sapiens | GAGCGCGGCTGCGGCGGCGC | CRISPRa SAM | S. pyogenes | [Konermann S et al. Nature. 2015](https a://www.genscript.com/gRNA-database/show_gRNA_detail?gene_id=47&product_id=238936)[2] |
Note: The sgRNA sequences listed above were validated for CRISPR activation (CRISPRa) using the Synergistic Activation Mediator (SAM) system. For gene knockout, it is recommended to design and validate sgRNAs targeting early exons of the this compound gene.
Table 2: Representative Quantitative Data for CRISPR-Cas9 Gene Knockout (Illustrative Example)
| Target Gene | sgRNA Sequence (5' - 3') | On-Target Editing Efficiency (% Indels) | Potential Off-Target Site 1 (Mismatch Count) | Off-Target Editing at Site 1 (% Indels) | Potential Off-Target Site 2 (Mismatch Count) | Off-Target Editing at Site 2 (% Indels) |
| Gene X | GCACTACCTGATGACGTCAT | 85% | Chr4: 12345678 (2) | <0.1% | Chr11: 87654321 (3) | Not Detected |
| Gene X | GGTGAAGTTCAGAAGGCACT | 92% | Chr1: 98765432 (3) | Not Detected | ChrX: 54321987 (3) | <0.1% |
This table provides illustrative data. Actual on-target and off-target editing efficiencies should be experimentally determined for each sgRNA targeting this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro knockout of the this compound gene using CRISPR-Cas9 technology.
Protocol 1: sgRNA Design and Synthesis
-
Target Selection: Identify the genomic sequence of the human this compound gene from a database such as the NCBI Gene database. Target an early exon to maximize the probability of generating a loss-of-function mutation.
-
sgRNA Design: Use online design tools like CHOPCHOP or CRISPOR to identify potential 20-nucleotide sgRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Specificity Analysis: The design tools will provide an off-target score. Select sgRNA candidates with the highest on-target scores and the fewest predicted off-target sites. It is recommended to select at least two to three sgRNAs for initial validation.
-
sgRNA Synthesis: Synthesize the selected sgRNAs. For RNP delivery, chemically synthesized, modified sgRNAs are recommended to enhance stability and efficiency.
Protocol 2: CRISPR-Cas9 Ribonucleoprotein (RNP) Assembly and Delivery via Electroporation
This protocol is optimized for a common human cell line, such as HEK293T.
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
RNP Assembly:
-
For each sgRNA, mix the synthetic sgRNA and Cas9 nuclease protein in Opti-MEM I Reduced Serum Medium. A common molar ratio is 3:1 (sgRNA:Cas9).
-
Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the RNP complex.
-
-
Cell Preparation for Electroporation:
-
Harvest cells when they reach 70-80% confluency.
-
Count the cells and resuspend them in a suitable electroporation buffer at a concentration of 1 x 10⁶ cells per 100 µL.
-
-
Electroporation:
-
Add the pre-assembled RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofection system (e.g., Amaxa Nucleofector) with a pre-optimized program for HEK293T cells.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a pre-warmed 6-well plate containing culture medium.
-
Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
Protocol 3: Validation of this compound Knockout
A. Genomic Cleavage Analysis (Mismatch Detection Assay)
-
Genomic DNA Extraction: After 48-72 hours, harvest a portion of the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using high-fidelity DNA polymerase.
-
Mismatch Detection: Use a mismatch-specific endonuclease assay (e.g., T7 Endonuclease I) to detect insertions and deletions (indels). The presence of cleaved DNA fragments on an agarose gel indicates successful editing.
B. Western Blot Analysis for Protein Knockout
-
Protein Lysate Preparation: Harvest the remaining cells and prepare total protein lysates using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. A significant reduction or absence of the this compound band in the edited sample compared to the wild-type control confirms knockout at the protein level.
-
C. Functional Assay: Cellular Iron Response
-
Rationale: Knockout of this compound/IRP1 is expected to alter the cellular response to iron levels. Specifically, in the absence of IRP1, the translation of ferritin (iron storage protein) will be derepressed, and the degradation of the transferrin receptor (iron uptake protein) mRNA will be accelerated.
-
Experimental Setup:
-
Culture both wild-type and this compound-knockout cells.
-
Treat a subset of each cell type with an iron chelator (e.g., deferoxamine) to induce an iron-deficient state, and another subset with an iron source (e.g., ferric ammonium citrate) to create an iron-replete state.
-
-
Analysis:
-
Measure the protein levels of ferritin and transferrin receptor in all samples via Western blot.
-
Expected Outcome: In wild-type cells, ferritin levels should be low in iron-deficient conditions and high in iron-replete conditions, while the transferrin receptor should show the opposite pattern. In this compound-knockout cells, this regulation will be blunted or absent, with ferritin levels being constitutively higher and transferrin receptor levels lower, irrespective of the iron status.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual role in iron metabolism.
Caption: Workflow for CRISPR-Cas9 knockout of this compound.
References
Application Notes: High-Yield Expression and Purification of Recombinant Aconitase 1 (ACO1) in Escherichia coli
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional cytosolic protein that plays a central role in maintaining cellular iron homeostasis.[1] Depending on the cellular iron status, this compound functions either as an enzyme in the TCA cycle, catalyzing the conversion of citrate to isocitrate, or as an RNA-binding protein that regulates the translation of proteins involved in iron storage and uptake.[1] When cellular iron levels are low, this compound binds to iron-responsive elements (IREs) on messenger RNAs, inhibiting the translation of ferritin (iron storage) and stabilizing the transferrin receptor (iron uptake) mRNA.[1] The production of high-purity, active recombinant this compound is crucial for structural biology, drug screening, and functional studies. Escherichia coli remains a preferred host for producing recombinant proteins due to its rapid growth, low cost, and well-established genetic tools.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the successful expression and purification of recombinant this compound from E. coli.
Principle of Expression
The most common strategy for high-level protein expression in E. coli utilizes the T7 promoter system.[4] The gene encoding this compound is cloned into an expression vector, such as a pET series plasmid, under the control of the T7 promoter. This vector is then transformed into an E. coli strain, typically BL21(DE3), which carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.[4] Addition of the lactose analog isopropyl β-D-1-thiogalactopyranoside (IPTG) induces the expression of T7 RNA polymerase, which in turn drives high-level transcription of the target this compound gene.[5][6] To facilitate purification, the this compound protein is often expressed as a fusion protein with an affinity tag, such as a polyhistidine (His-tag).[7]
Key Experimental Considerations
-
Host Strain Selection: The choice of E. coli strain is critical for maximizing soluble protein yield. Strains deficient in proteases, such as BL21(DE3), are recommended to minimize degradation of the target protein.[4][8] For proteins prone to misfolding or containing rare codons, specialized strains may offer significant advantages.[4][9]
-
Codon Optimization: The codon usage of the this compound gene (e.g., from a human source) should be optimized for E. coli to prevent translational stalls and improve expression levels.[10]
-
Induction Conditions: Optimization of induction parameters is crucial for obtaining soluble, active protein. Key variables include cell density at induction (OD₆₀₀), inducer (IPTG) concentration, and post-induction temperature and duration.[5][11] Lowering the temperature post-induction often improves protein folding and solubility.[8][12]
-
Purification Strategy: A multi-step purification strategy is typically required to achieve high purity. A common and effective workflow involves an initial capture step using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, followed by a polishing step using Size-Exclusion Chromatography (SEC) to remove aggregates and other contaminants.[7][13]
Data Presentation
Table 1: Recommended E. coli Host Strains for this compound Expression
| Strain | Key Features | Recommended Use Case |
| BL21(DE3) | Deficient in Lon and OmpT proteases.[4][8] | General-purpose, high-level protein expression. |
| Rosetta™(DE3) | Supplements tRNAs for rare codons.[4][9] | For expressing eukaryotic proteins like human this compound that may contain codons rarely used by E. coli. |
| ArcticExpress™ (DE3) | Co-expresses cold-adapted chaperonins Cpn60 and Cpn10.[2][14] | To enhance protein solubility and proper folding, especially at low induction temperatures. |
| Lemo21(DE3) | Allows for tunable T7 RNA polymerase expression, reducing protein toxicity.[4][15] | For potentially toxic proteins or when expression levels need fine-tuning to improve solubility. |
Table 2: Optimization of Induction Parameters
| Parameter | Range | Notes |
| Cell Density (OD₆₀₀) at Induction | 0.5 - 0.8 | Ensures cells are in the mid-log phase of growth for optimal protein production.[5] |
| IPTG Concentration | 0.1 - 1.0 mM | Lower concentrations can sometimes reduce the formation of insoluble inclusion bodies.[10][12] |
| Post-Induction Temperature | 16°C - 37°C | Lower temperatures (16-25°C) slow down protein synthesis, which can significantly improve solubility and proper folding.[5][8] |
| Post-Induction Time | 4 hours - Overnight | Longer induction times are typically paired with lower temperatures.[12] |
Table 3: Buffer Compositions for a Two-Step Purification Protocol
| Buffer Type | Composition | Purpose |
| Lysis Buffer (IMAC) | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme | Cell disruption and preparation of lysate for affinity binding. Imidazole reduces non-specific binding.[16] |
| Wash Buffer (IMAC) | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole | Removal of weakly and non-specifically bound contaminant proteins from the IMAC resin.[17] |
| Elution Buffer (IMAC) | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-300 mM Imidazole | Elution of the His-tagged this compound protein by competing for binding to the nickel resin.[17] |
| SEC Buffer | 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT | Separation of this compound from aggregates and remaining impurities. Buffer composition can be adjusted for downstream applications.[13] |
Visualizations
Caption: Dual function of this compound based on cellular iron levels.
References
- 1. This compound — Early Detection Research Network [edrn.nci.nih.gov]
- 2. A scalable screening of E. coli strains for recombinant protein expression | PLOS One [journals.plos.org]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. His Tag Protein Purification & IMAC Resins - CD Bioparticles [cd-bioparticles.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. biorxiv.org [biorxiv.org]
- 15. neb.com [neb.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) of ACO1-IRE Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), and the Iron Responsive Element (IRE) is a cornerstone of cellular iron homeostasis.[1][2] This post-transcriptional regulatory mechanism allows cells to rapidly adapt to changes in iron availability.[3][4] In iron-deficient states, this compound binds to IRE stem-loop structures in the untranslated regions (UTRs) of specific mRNAs.[1][2] This binding inhibits the translation of ferritin mRNA (involved in iron storage) and stabilizes the transferrin receptor 1 (TfR1) mRNA (involved in iron uptake), thereby increasing the intracellular labile iron pool.[2][4] Conversely, in iron-replete cells, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, losing its IRE-binding affinity.[1][3]
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental and widely used technique to study this RNA-protein interaction in vitro.[5][6] It provides a straightforward method to detect the formation of the this compound-IRE complex and can be adapted for quantitative analysis of binding affinity, specificity, and the effects of various modulators.[5][7][8]
These application notes provide a detailed protocol for performing an EMSA to analyze the this compound-IRE interaction, guidance on data interpretation, and a summary of relevant quantitative data.
Signaling Pathway and Experimental Workflow
The regulation of iron metabolism by the this compound-IRE switch is a critical cellular pathway. The experimental workflow for analyzing this interaction using EMSA involves several key steps, from preparing the necessary components to detecting the final complex.
Caption: this compound-IRE Regulatory Pathway.
Caption: EMSA Workflow for this compound-IRE.
Experimental Protocols
Protocol 1: Preparation of Cytosolic Extracts from Mammalian Cells
This protocol describes the preparation of cytosolic extracts containing active this compound/IRP1.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HepG2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytoplasmic Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.2 mM PMSF, and protease inhibitor cocktail.
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Harvest cells by scraping (for adherent cells) or centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 1.5 pellet volumes of ice-cold Cytoplasmic Lysis Buffer.
-
Incubate on ice for 10-15 minutes to allow cells to swell.
-
Lyse the cells by passing the suspension through a 25-gauge needle 10-15 times or by douncing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the nuclei and cell debris.
-
Carefully collect the supernatant (cytosolic extract) and transfer it to a pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the extract and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Transcription and Labeling of IRE RNA Probe
This protocol details the synthesis of a labeled IRE RNA probe. A common source for the IRE sequence is the 5' UTR of human ferritin heavy chain mRNA. Both radioactive and non-radioactive labeling methods are described.
Materials:
-
Linearized plasmid DNA containing the IRE sequence downstream of a T7 or SP6 promoter.
-
In vitro transcription kit (e.g., T7 MEGAscript Kit)
-
[α-³²P]UTP (for radioactive labeling) or Biotin-16-UTP/Fluorescein-UTP (for non-radioactive labeling)
-
RNase-free water, buffers, and tubes
-
G-50 Sephadex columns for probe purification
Procedure:
-
Set up the in vitro transcription reaction according to the manufacturer's instructions, including the labeled UTP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the DNA template by adding DNase and incubating for 15 minutes at 37°C.
-
Purify the labeled RNA probe from unincorporated nucleotides using a G-50 Sephadex column.
-
Determine the specific activity of the probe (for ³²P) or confirm labeling efficiency.
-
Store the labeled probe at -80°C.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the binding reaction, gel electrophoresis, and detection of the this compound-IRE complex.
Materials:
-
Cytosolic extract (from Protocol 1)
-
Labeled IRE RNA probe (from Protocol 2)
-
5x Binding Buffer: 50 mM HEPES (pH 7.5), 250 mM KCl, 5 mM MgCl₂, 5% glycerol, 2.5 mM DTT.
-
Heparin (50 mg/mL stock)
-
Unlabeled ("cold") specific IRE probe and non-specific RNA (for competition assays)
-
Anti-ACO1 antibody (for supershift assays)
-
Native polyacrylamide gel (6%) in 0.5x TBE buffer
-
0.5x TBE buffer (Tris-borate-EDTA)
-
Gel loading dye (6x): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol in water.
-
Autoradiography film and cassette, phosphorimager screen, or chemiluminescence/fluorescence imager.
Binding Reaction (20 µL total volume):
-
To a microcentrifuge tube on ice, add:
-
4 µL of 5x Binding Buffer
-
2-10 µg of cytosolic extract
-
RNase-free water to a final volume of 19 µL
-
-
For competition assays, add a 50-200 fold molar excess of unlabeled specific or non-specific RNA before adding the labeled probe.
-
For supershift assays, add 1-2 µg of anti-ACO1 antibody and incubate on ice for 30 minutes before adding the labeled probe.
-
Add 1 µL of labeled IRE probe (approximately 20,000-50,000 cpm for ³²P or an optimized amount for non-radioactive probes).
-
Incubate the reaction at room temperature for 20-30 minutes.
-
Add 1 µL of heparin (final concentration 2.5 mg/mL) to inhibit non-specific binding and incubate for another 10 minutes at room temperature.[5]
Gel Electrophoresis and Detection:
-
Pre-run the 6% native polyacrylamide gel in 0.5x TBE buffer at 100-150 V for 30-60 minutes at 4°C.
-
Add 4 µL of 6x gel loading dye to each binding reaction.
-
Load the samples onto the pre-run gel.
-
Run the gel at 150-200 V at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
For ³²P-labeled probes:
-
Disassemble the gel apparatus and transfer the gel onto a piece of Whatman 3MM paper.
-
Dry the gel under vacuum at 80°C for 1-2 hours.
-
Expose the dried gel to autoradiography film or a phosphorimager screen at -80°C.
-
-
For biotin-labeled probes:
-
Transfer the RNA from the gel to a positively charged nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Detect the biotinylated probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
For fluorescently-labeled probes, image the gel directly using a suitable fluorescence imager.
Data Presentation and Analysis
Quantitative Data
The binding affinity of this compound for the IRE is typically characterized by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The Kd can be determined from EMSA data by titrating a fixed amount of labeled IRE probe with increasing concentrations of purified this compound protein or cytosolic extract. The fraction of bound probe is then plotted against the protein concentration, and the Kd is the concentration of protein at which 50% of the probe is bound.
| Parameter | Value | Method | Comments |
| Binding Affinity (Kd) | 10 - 100 pM | EMSA | The reported affinity can vary depending on the specific IRE sequence, buffer conditions, and the source and purity of the this compound protein. |
| Association Rate (kon) | To be determined | SPR/BLI | These parameters are not typically measured by EMSA but can be determined by surface plasmon resonance (SPR) or bio-layer interferometry (BLI). |
| Dissociation Rate (koff) | To be determined | SPR/BLI | |
| Stoichiometry | 1:1 (this compound:IRE) | EMSA | Stoichiometry can be confirmed by titrating a fixed, high concentration of this compound with increasing amounts of labeled IRE. |
Note: The precise Kd value for the this compound-IRE interaction should be determined empirically under the specific experimental conditions used.
Expected Results and Interpretation
-
Lane 1 (Free Probe): A single band corresponding to the unbound, labeled IRE probe, which migrates fastest.
-
Lane 2 (Probe + Extract): A slower migrating band corresponding to the this compound-IRE complex. The intensity of this band will depend on the concentration and activity of this compound in the extract.
-
Lane 3 (Competition with Unlabeled Specific IRE): A decrease or disappearance of the this compound-IRE complex band, with a corresponding increase in the free probe band, indicating specific binding.
-
Lane 4 (Competition with Unlabeled Non-specific RNA): The this compound-IRE complex band should remain largely unaffected, demonstrating the specificity of the interaction.
-
Lane 5 (Supershift with Anti-ACO1 Antibody): A further retardation in the mobility of the complex (a "supershifted" band), confirming the presence of this compound in the RNA-protein complex.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No shifted band observed | Inactive this compound protein; problems with the labeled probe; incorrect binding or gel conditions. | Use freshly prepared cytosolic extracts. Check the integrity and specific activity of the labeled probe. Optimize binding buffer components (e.g., salt concentration, DTT). Ensure the gel is run under native (non-denaturing) conditions. |
| Smeared bands | Unstable complex; protein degradation; gel running too hot. | Decrease the electrophoresis temperature (run at 4°C). Add protease inhibitors to the extract and binding reaction. Optimize the glycerol concentration in the binding buffer and gel. |
| High background or non-specific binding | Insufficient competitor; probe interacting with other proteins or the gel matrix. | Increase the concentration of heparin or non-specific competitor DNA/RNA (e.g., poly(dI-dC)). Optimize the amount of cytosolic extract used. |
| Weak signal | Low specific activity of the probe; insufficient amount of active this compound. | Prepare a new labeled probe with higher specific activity. Increase the amount of cytosolic extract in the binding reaction. |
| Multiple shifted bands | Multiple RNA-binding proteins in the extract; different oligomeric states of this compound. | Perform competition assays with unlabeled specific and non-specific probes to identify the specific complex. Use a supershift assay with an anti-ACO1 antibody to confirm the identity of the this compound-containing complex. |
By following these detailed protocols and guidelines, researchers can effectively utilize EMSA to investigate the critical interaction between this compound and IRE, advancing our understanding of iron metabolism and its role in health and disease.
References
- 1. Reactome | this compound, IREB2 bind IREs in TFRC, ALAD, FTL, FTH1 mRNAs [reactome.org]
- 2. The iron-responsive element (IRE)/iron-regulatory protein 1 (IRP1)–cytosolic aconitase iron-regulatory switch does not operate in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of protein-RNA interactions by gel mobility shift - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines with Inducible Aconitase 1 (ACO1) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein with critical roles in both energy and iron metabolism.[1] In iron-replete cells, it functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1][2] In iron-deficient cells, it acts as an RNA-binding protein that post-transcriptionally regulates the expression of key genes involved in iron uptake, storage, and utilization.[1] Given its dual function, studying the specific effects of this compound expression requires precise experimental control.
The generation of stable cell lines with inducible gene expression is a powerful tool for such studies, overcoming the limitations of transient transfection for long-term experiments.[3][4][5] This document provides a detailed methodology for creating stable mammalian cell lines with doxycycline-inducible expression of this compound using a lentiviral-based, all-in-one Tet-On system. The Tet-On 3G system is recommended for its high sensitivity to doxycycline (Dox) and low basal expression in the absence of the inducer.[6][7][8]
System Overview: All-in-One Lentiviral Tet-On System
The recommended strategy employs a single lentiviral vector that contains all the necessary components for inducible expression.[6][9][10][11] This "all-in-one" system simplifies the process by delivering both the Tet-On 3G transactivator protein and the this compound gene, which is under the control of a Tetracycline Response Element (TRE) promoter, in a single transduction event.[6][10]
-
Tet-On 3G Transactivator: This protein is constitutively expressed from a promoter like PGK. In the presence of doxycycline, it binds to the TRE promoter.[7][12]
-
TRE Promoter (PTRE3GS): This promoter drives the expression of the gene of interest (this compound). It is virtually silent in the absence of a bound transactivator, ensuring tight regulation.[6]
-
Lentiviral Delivery: Lentiviral vectors can efficiently transduce a wide range of cell types, including non-dividing and difficult-to-transfect cells, and integrate the expression cassette into the host genome for stable, long-term expression.[4][13][14]
Experimental Workflow
The overall process for generating and validating an inducible this compound stable cell line involves several key stages, from vector construction to final clone validation.
Detailed Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
To effectively select for stably transduced cells, it is crucial to first determine the minimum antibiotic concentration required to kill all non-transduced cells within 10-14 days.[15] This protocol is for puromycin but can be adapted for other antibiotics like G418 or hygromycin.
Materials:
-
Target cell line
-
Complete culture medium
-
Puromycin stock solution (e.g., 10 mg/mL)
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed the target cells in a 24-well plate at a density that results in 70-80% confluency the next day.[15] Prepare 8 wells for a range of antibiotic concentrations and one for a no-antibiotic control.
-
On the following day, prepare serial dilutions of puromycin in complete culture medium. A common range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.
-
Aspirate the old medium from the cells and replace it with the medium containing the different puromycin concentrations. Add fresh medium without antibiotic to the control well.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Examine the cells microscopically every 2-3 days.
-
Replace the selective medium every 3-4 days to maintain antibiotic pressure.[15][16]
-
The optimal concentration is the lowest concentration that kills 100% of the cells within 10-14 days, while the cells in the no-antibiotic control well remain healthy and confluent.
Protocol 2: Generation of a Stable Polyclonal Population
This protocol describes the transduction of the target cell line with the this compound-expressing lentivirus and the subsequent selection process.
Materials:
-
Target cell line
-
This compound-lentiviral particles
-
Polybrene (stock solution, e.g., 10 mg/mL)
-
Complete culture medium
-
Selective medium (complete medium with the predetermined optimal antibiotic concentration)
-
6-well plates
Procedure:
-
Seed 50,000 target cells per well in a 6-well plate with 1 mL of complete culture medium containing 10 µg/mL polybrene.[4] Prepare a "no virus" control well.
-
Thaw the lentiviral aliquot on ice and add the desired volume to each well to achieve a target Multiplicity of Infection (MOI). If the titer is unknown, test a range of dilutions.[4]
-
Incubate the cells for 48-72 hours.[4]
-
After incubation, gently aspirate the virus-containing medium.
-
Add 1.5 mL of fresh selective medium to each well (including the "no virus" control).[4]
-
Continue incubation, replacing the selective medium every 3-4 days. Monitor the cells daily. The cells in the "no virus" control well should begin to die off, confirming the antibiotic is active.
-
Selection is complete when the control cells are all dead and resistant colonies are visible in the transduced wells (typically 1-2 weeks).[17]
-
Expand the resulting polyclonal population for further experiments or for clonal isolation.
Protocol 3: Validation of Inducible this compound Expression
This protocol details how to confirm doxycycline-dependent expression of this compound in the stable cell population using quantitative PCR (qPCR) and Western blot.
Materials:
-
Stable polyclonal or clonal cell population
-
Complete culture medium
-
Doxycycline (stock solution, e.g., 1 mg/mL)
-
6-well plates
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green mix)
-
Reagents for Western blot (e.g., RIPA lysis buffer, protease inhibitors, SDS-PAGE gels, PVDF membrane, primary anti-ACO1 antibody, secondary HRP-conjugated antibody, ECL substrate)[18][19]
Procedure:
-
Induction: Seed the stable cells in a 6-well plate. Allow them to adhere overnight. Treat the cells with a range of doxycycline concentrations (e.g., 0, 10, 100, 1000 ng/mL) for 24-72 hours.[8]
-
Sample Collection: Harvest the cells. For parallel analysis, split the cell pellet for RNA and protein extraction.
-
qPCR Analysis:
-
Extract total RNA from one portion of the cells.
-
Synthesize cDNA from the RNA.[20]
-
Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20]
-
Calculate the fold change in this compound mRNA expression in Dox-treated samples relative to the untreated control.
-
-
Western Blot Analysis:
-
Lyse the other portion of the cells in RIPA buffer with protease inhibitors. Quantify total protein concentration using a BCA assay.[19]
-
Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against this compound overnight at 4°C.[20]
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the signal using an ECL substrate.[19] Use an antibody against a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.[21]
-
Data Presentation
Quantitative data from validation experiments should be organized to clearly demonstrate the inducible nature of the system.
Table 1: Representative Doxycycline Dose-Response Data (Data collected 48 hours post-induction)
| Doxycycline Conc. (ng/mL) | This compound mRNA Fold Induction (vs. 0 ng/mL) | This compound Protein Level (Relative Densitometry Units) |
| 0 | 1.0 | 1.0 |
| 1 | 15.6 | 8.2 |
| 10 | 85.2 | 55.7 |
| 100 | 152.3 | 110.4 |
| 1000 | 155.8 | 112.1 |
Table 2: Representative Time-Course of this compound Induction (Data collected using 100 ng/mL Doxycycline)
| Time Post-Induction (Hours) | This compound mRNA Fold Induction (vs. 0 h) | This compound Protein Level (Relative Densitometry Units) |
| 0 | 1.0 | 1.0 |
| 8 | 75.4 | 5.1 |
| 16 | 148.9 | 38.6 |
| 24 | 120.1 | 85.3 |
| 48 | 98.5 | 110.4 |
| 72 | 80.7 | 105.6 |
This compound/IRP1 Regulatory Pathway
The dual function of this compound is determined by cellular iron status. This pathway illustrates how this compound switches between its roles as an enzyme and an RNA-binding protein.
References
- 1. This compound — Early Detection Research Network [edrn.nci.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. addgene.org [addgene.org]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. takara.co.kr [takara.co.kr]
- 7. addgene.org [addgene.org]
- 8. origene.com [origene.com]
- 9. addgene.org [addgene.org]
- 10. Lentiviral Tet-One inducible expression systems [takarabio.com]
- 11. youtube.com [youtube.com]
- 12. Tetracycline inducible expression—Tet-One systems [takarabio.com]
- 13. ViraPower Lentiviral Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Lentivirus Tet Inducible Vector | VectorBuilder [en.vectorbuilder.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. embopress.org [embopress.org]
Application Notes and Protocols: Utilizing Fluorocitrate to Inhibit Cytosolic Aconitase (ACO1) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic aconitase (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a critical role in both cellular metabolism and iron homeostasis. In its active enzymatic form, this compound catalyzes the isomerization of citrate to isocitrate in the cytosol. However, under conditions of low cellular iron, the iron-sulfur cluster of this compound is lost, converting the protein into IRP1, an RNA-binding protein that regulates the translation of proteins involved in iron uptake, storage, and utilization.
Fluorocitrate is a potent inhibitor of aconitase enzymes. It acts as a "suicide" substrate, whereby the enzyme converts it into 4-hydroxy-trans-aconitate, a metabolite that binds very tightly to the active site, leading to strong inhibition.[1][2][3] This property makes fluorocitrate a valuable tool for studying the physiological and pathological roles of this compound. These application notes provide detailed protocols for using fluorocitrate to inhibit this compound activity and to study its downstream effects on cellular iron metabolism.
Mechanism of Action of Fluorocitrate on this compound
Fluorocitrate is a mechanism-based inhibitor of aconitase.[2] The (-)-erythro diastereomer of 2-fluorocitrate is the inhibitory isomer.[4] The enzyme converts 2-fluorocitrate to fluoro-cis-aconitate. Following a "flip" of the intermediate in the active site, a hydroxide ion is added, leading to the elimination of fluoride and the formation of 4-hydroxy-trans-aconitate (HTn).[3][4] HTn binds very tightly, though not covalently, to the active site of aconitase, effectively inhibiting its enzymatic activity.[3][4]
Quantitative Data on Fluorocitrate Inhibition
| Parameter | Value | Enzyme Source | Substrate | Inhibition Type | Reference |
| Concentration for 50% Inhibition | 1.2 mM | Rat Liver Cytosol (Extramitochondrial) | Citrate | Competitive | [5] |
| Concentration for 50% Inhibition | 0.3 mM | Rat Liver Mitochondria (Solubilized) | Citrate | Competitive | [5] |
| Ki | 3.4 x 10⁻⁸ M | Rat Liver Mitochondria (Solubilized) | Citrate | Partially Competitive | |
| Ki | 3.0 x 10⁻⁸ M | Rat Liver Mitochondria (Solubilized) | cis-Aconitate | Partially Non-competitive |
Experimental Protocols
Protocol 1: In-Gel Aconitase Activity Assay to Differentiate this compound and ACO2
This protocol allows for the simultaneous detection and semi-quantification of cytosolic (this compound) and mitochondrial (ACO2) aconitase activities in cell or tissue extracts.
Materials:
-
Triton-citrate extraction buffer (40 mM KCl, 25 mM Tris-Cl pH 7.5, 1% Triton X-100, 2 mM sodium citrate, 1 mM DTT, 1x protease inhibitor cocktail)
-
Native PAGE gels (5-6% acrylamide)
-
Running buffer (e.g., Tris-Glycine)
-
Aconitase activity staining solution (freshly prepared):
-
100 mM Tris-HCl, pH 8.0
-
2.5 mM cis-aconitate
-
1 mM NADP+
-
5 mM MgCl₂
-
1.2 mM MTT (Thiazolyl Blue Tetrazolium Bromide)
-
Phenazine methosulfate (PMS)
-
Isocitrate dehydrogenase (IDH)
-
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Triton-citrate extraction buffer.
-
Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic and mitochondrial extracts).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Native Polyacrylamide Gel Electrophoresis (PAGE):
-
Load equal amounts of protein (20-50 µg) per lane on a native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150-170 V) at 4°C until the dye front reaches the bottom.
-
-
In-Gel Activity Staining:
-
Carefully remove the gel from the cassette and incubate it in the freshly prepared aconitase activity staining solution in the dark at 37°C.
-
Aconitase activity will appear as dark formazan bands. The upper band typically corresponds to this compound and the lower band to ACO2.
-
Monitor the development of the bands and stop the reaction by washing the gel with distilled water once the desired intensity is reached.
-
-
Quantification:
-
Image the gel and quantify the band intensity using densitometry software.
-
Protocol 2: Fluorocitrate Treatment of Cultured Cells to Inhibit this compound
This protocol describes the treatment of mammalian cells in culture with fluorocitrate to inhibit cytosolic aconitase activity.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Fluorocitrate (sodium salt) stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Fluorocitrate Treatment:
-
Prepare working solutions of fluorocitrate in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell type and experimental goals. Concentrations ranging from 100 µM to 1 mM are commonly used.
-
Remove the existing medium from the cells and replace it with the fluorocitrate-containing medium. Include a vehicle-treated control (medium without fluorocitrate).
-
Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the desired level of inhibition and the downstream application.
-
-
Cell Harvesting:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, depending on the downstream application.
-
For enzymatic assays or Western blotting, lyse the cells in an appropriate buffer (e.g., RIPA buffer or the Triton-citrate buffer from Protocol 1).
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for IRP1 Activity
This protocol is for detecting the RNA-binding activity of IRP1, which is expected to increase upon inhibition of this compound's aconitase activity with fluorocitrate.
Materials:
-
Cytoplasmic cell extracts from control and fluorocitrate-treated cells (prepared as in Protocol 1 or similar)
-
³²P-labeled or fluorescently labeled Iron Responsive Element (IRE) RNA probe
-
Non-denaturing polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Loading dye (non-denaturing)
-
Heparin (to reduce non-specific binding)
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Cytoplasmic extract (5-15 µg of protein)
-
Binding buffer (containing appropriate salts and glycerol)
-
Heparin (e.g., 50 ng/µl final concentration)
-
-
Incubate for 10 minutes on ice.
-
Add the labeled IRE probe (e.g., 20,000-50,000 cpm for a radiolabeled probe).
-
Incubate for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Add non-denaturing loading dye to the binding reactions.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen (for radiolabeled probes).
-
For fluorescently labeled probes, scan the gel using an appropriate imaging system.
-
An increase in the shifted band (IRP1-IRE complex) in the fluorocitrate-treated samples compared to the control indicates activation of IRP1.
-
Protocol 4: Western Blot for Ferritin and Transferrin Receptor
This protocol is to assess the downstream effects of this compound inhibition on the expression of key iron metabolism proteins. IRP1 activation is expected to decrease ferritin expression and increase transferrin receptor expression.
Materials:
-
Cell lysates from control and fluorocitrate-treated cells
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ferritin, transferrin receptor 1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a transfer membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Signaling Pathway of this compound/IRP1 Regulation
Caption: The dual role of this compound/IRP1 in response to cellular iron levels and its inhibition by fluorocitrate.
Experimental Workflow: From Cell Treatment to Downstream Analysis
Caption: A generalized workflow for studying the effects of fluorocitrate on this compound activity and iron metabolism.
Logical Relationship of Fluorocitrate Inhibition
References
- 1. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Small Molecule Inhibitors of ACO1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional cytosolic protein that plays a crucial role in cellular iron homeostasis. Under iron-replete conditions, this compound functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate. In iron-depleted cells, it acts as an RNA-binding protein, regulating the translation of proteins involved in iron uptake, storage, and utilization. Due to its central role in metabolism and iron regulation, this compound is an attractive target for the development of small molecule inhibitors. These inhibitors could serve as valuable research tools to probe cellular metabolism and may have therapeutic potential in various diseases.
These application notes provide a comprehensive guide for screening and identifying small molecule inhibitors of the enzymatic activity of this compound. Included are detailed protocols for high-throughput screening (HTS) assays, quantitative data for known inhibitors, and a description of the relevant signaling pathways.
This compound Signaling Pathway and its Role in Iron Metabolism
This compound's dual function is central to the post-transcriptional regulation of iron metabolism. The switch between its two activities is governed by the presence of a [4Fe-4S] iron-sulfur cluster.
-
High Iron Conditions: When cellular iron levels are high, a [4Fe-4S] cluster is assembled within the this compound protein. This cluster is essential for its aconitase enzymatic activity, converting citrate to isocitrate in the cytosol. In this state, this compound cannot bind to mRNA.
-
Low Iron Conditions: Under low iron conditions, the [4Fe-4S] cluster is not assembled, and this compound adopts a conformation that allows it to bind to specific stem-loop structures in messenger RNAs (mRNAs) known as Iron Responsive Elements (IREs).
The binding of IRP1 to IREs has distinct effects depending on the location of the IRE in the mRNA:
-
Ferritin and Ferroportin mRNA (5' UTR): IRP1 binding to the IRE in the 5' untranslated region (UTR) of ferritin (an iron storage protein) and ferroportin (an iron export protein) mRNAs blocks their translation. This leads to decreased iron storage and export, thereby increasing the intracellular labile iron pool.
-
Transferrin Receptor 1 (TfR1) mRNA (3' UTR): IRP1 binding to the IREs in the 3' UTR of the TfR1 (an iron import protein) mRNA stabilizes the transcript, leading to increased synthesis of the receptor. This enhances iron uptake into the cell.
This regulatory network ensures that cellular iron levels are tightly controlled. Inhibition of this compound's aconitase activity can have downstream effects on cellular metabolism and iron homeostasis, making it a target of significant interest.
This compound's dual role in iron metabolism.
Quantitative Data for Known this compound Inhibitors
Several small molecules are known to inhibit the enzymatic activity of aconitase. The following table summarizes the available quantitative data for some of these inhibitors. It is important to note that much of the existing data is for aconitases in general and not specifically for the cytosolic isoform (this compound).
| Inhibitor | Target | Inhibition Type | Ki | IC50 | Reference(s) |
| Tricarballylic acid | Aconitate Hydratase | Competitive | 0.52 mM | - | [1][2][3] |
| (-)-erythro-Fluorocitrate | Mitochondrial Aconitase | Partially Competitive (vs. Citrate) | 3.4 x 10-8 M | - | [4] |
| Oxalomalate | Mitochondrial & Cytoplasmic Aconitase | Competitive | 1 x 10-6 M (Mito.)2.5 x 10-6 M (Cyto.) | - | [5] |
| Alloxan | Mitochondrial Aconitase | Competitive | 0.22 µM (vs. Citrate) | ~10-6 M | [6] |
| Zinc (Zn2+) | Mitochondrial Aconitase | Competitive | - | - | [7] |
Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the assay conditions, including substrate concentration.
Experimental Protocols
The following protocols describe methods for screening small molecule inhibitors of this compound's aconitase activity. These assays are adaptable for high-throughput screening (HTS).
High-Throughput Screening Workflow
A typical HTS workflow for identifying this compound inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricarballylic acid | CAS#:99-14-9 | Chemsrc [chemsrc.com]
- 3. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by alloxan of mitochondrial aconitase and other enzymes associated with the citric acid cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc inhibition of mitochondrial aconitase and its importance in citrate metabolism of prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ACO1 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional cytosolic protein that plays a critical role in cellular iron homeostasis and energy metabolism. Its function is dictated by the presence or absence of a [4Fe-4S] iron-sulfur cluster.[1] When cellular iron levels are high, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate.[2] Conversely, under conditions of low iron or oxidative stress, the cluster is lost, and the protein adopts its IRP1 conformation, binding to iron-responsive elements (IREs) in specific messenger RNAs (mRNAs) to regulate the translation of proteins involved in iron uptake, storage, and utilization.[1]
The enzymatic activity of this compound is crucial for various cellular processes, and its dysregulation has been associated with several diseases. The identification of small molecule activators of this compound's aconitase function is of significant interest for therapeutic development. High-throughput screening (HTS) provides a powerful platform for the discovery of such molecules from large chemical libraries.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting a high-throughput screening campaign to identify activators of this compound.
This compound Signaling and Regulatory Pathway
The activity of this compound is intricately regulated by cellular iron levels and the redox environment, which directly impacts the assembly and stability of its [4Fe-4S] cluster. Post-translational modifications also play a role in modulating its function.
High-Throughput Screening Workflow
A typical HTS workflow for identifying this compound activators involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Data Presentation
Quantitative data from a hypothetical HTS campaign for this compound activators is summarized below. These tables are for illustrative purposes to demonstrate how data can be structured for easy comparison.
Table 1: Primary HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput. |
| Readout | Fluorescence Intensity | Direct measure of enzymatic activity. |
| Z'-factor | 0.75 | Indicates an excellent assay window for HTS. |
| Signal-to-Background (S/B) | 8 | A robust signal window. |
| Coefficient of Variation (%CV) | < 5% | Demonstrates good assay precision. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
Table 2: Summary of HTS Campaign Results (Hypothetical)
| Parameter | Value |
| Library Size | 100,000 compounds |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 500 |
| Confirmed Hit Rate | 10% (of primary hits) |
| Number of Confirmed Hits | 50 |
Table 3: Potency of Confirmed Hits (Hypothetical Examples)
| Compound ID | EC50 (µM) | Max Activation (%) |
| HTS-001 | 2.5 | 150 |
| HTS-015 | 5.8 | 135 |
| HTS-032 | 12.1 | 120 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay (Fluorescence-based)
This protocol is adapted from commercially available aconitase activity assay kits and is optimized for a 384-well format for HTS. The assay measures the fluorescence generated from the coupled enzymatic reaction of this compound and isocitrate dehydrogenase (IDH).
Materials:
-
Recombinant human this compound protein
-
Isocitrate Dehydrogenase (IDH)
-
Citrate (substrate)
-
NADP+
-
Resazurin (fluorescent probe)
-
Diaphorase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
384-well black, flat-bottom microplates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds (dissolved in DMSO) into the assay wells of a 384-well plate to achieve a final concentration of 10 µM. Also include positive controls (e.g., a known activator, if available, or a high concentration of substrate) and negative controls (DMSO vehicle).
-
Enzyme Preparation: Prepare an enzyme mix containing recombinant human this compound in assay buffer.
-
Enzyme Addition: Add 10 µL of the enzyme mix to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate/Detection Mix Preparation: Prepare a substrate/detection mix containing citrate, NADP+, isocitrate dehydrogenase, resazurin, and diaphorase in assay buffer.
-
Reaction Initiation: Add 10 µL of the substrate/detection mix to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis: Calculate the initial rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls and identify compounds that significantly increase the reaction rate.
Protocol 2: Orthogonal Confirmatory Assay (Absorbance-based)
This protocol utilizes a different detection method to confirm the activity of primary hits and eliminate false positives arising from fluorescence interference.
Materials:
-
Same enzymes and substrates as Protocol 1
-
WST-1 or similar tetrazolium salt (colorimetric probe)
-
384-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection (450 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the primary hit compounds in DMSO and dispense into a 384-well plate.
-
Enzyme and Substrate/Detection Mix: Follow the same steps for enzyme and substrate/detection mix preparation as in Protocol 1, but replace resazurin with WST-1.
-
Reaction and Reading: Follow the same reaction initiation and incubation steps as in Protocol 1. Measure the increase in absorbance at 450 nm over time.
-
Data Analysis: Determine the EC50 values for the confirmed hits by fitting the dose-response data to a suitable pharmacological model.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that the confirmed hits directly bind to this compound within a cellular environment.
Materials:
-
Cultured human cells (e.g., HEK293T)
-
Confirmed hit compounds
-
Lysis buffer (containing protease inhibitors)
-
Antibody specific for this compound
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the confirmed hit compounds at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing non-denatured protein) from the precipitated denatured proteins.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-ACO1 antibody.
-
Data Analysis: Quantify the band intensities. A compound that binds to and stabilizes this compound will result in a higher amount of soluble this compound at elevated temperatures compared to the vehicle control, thus demonstrating target engagement.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel small molecule activators of this compound. The combination of a primary biochemical screen with orthogonal and cell-based secondary assays is crucial for the successful identification and validation of lead compounds for further drug development. The provided diagrams and data tables serve as a guide for the experimental workflow and data management in such a screening campaign.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in ACO1 Western Blot
Welcome to the technical support center for troubleshooting your Aconitase 1 (ACO1) Western blot experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges with low or no signal for this compound detection.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for this compound. What are the most common reasons for a complete lack of signal?
A complete lack of signal for this compound can stem from several critical issues in your Western blot workflow. The most common culprits include:
-
Inefficient Protein Extraction: this compound is a cytosolic protein, and inadequate cell lysis will result in low protein yield in your lysate.[1][2]
-
Low Protein Expression: The cell line or tissue you are using may have very low endogenous expression of this compound.
-
Primary Antibody Issues: The primary antibody may not be optimized for the application, may have lost activity due to improper storage, or the concentration may be too low.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Inactive Secondary Antibody or Detection Reagent: The secondary antibody or the chemiluminescent substrate may be expired or inactive.
Q2: My this compound band is very faint. How can I increase the signal intensity?
A faint band indicates that the protein is being detected, but the signal is weak. To enhance the signal, consider the following:
-
Increase Protein Load: Load a higher concentration of your protein lysate onto the gel.
-
Optimize Antibody Concentrations: Increase the concentration of your primary and/or secondary antibodies. Titration experiments are recommended to find the optimal concentrations.
-
Extend Incubation Times: A longer incubation with the primary antibody (e.g., overnight at 4°C) can increase signal.[3]
-
Enhance Detection: Use a more sensitive chemiluminescent substrate.
-
Check for Post-Translational Modifications (PTMs): this compound can undergo various PTMs like phosphorylation, ubiquitination, and oxidation which might affect antibody binding.[1] Depending on the antibody's epitope, this could lead to a weaker signal.
Q3: What is the expected molecular weight of this compound?
The expected molecular weight of human this compound is approximately 98 kDa.[4] Recombinant versions with tags may have a slightly higher molecular weight.[5]
Q4: Which lysis buffer is recommended for this compound protein extraction?
For whole-cell lysates containing the cytosolic protein this compound, a standard RIPA buffer is a good choice as it is effective at solubilizing most cellular proteins.[6]
Q5: What is a good positive control for an this compound Western blot?
Lysates from HepG2 cells are reported to be a suitable positive control for this compound expression. Additionally, tissues such as the liver, kidney, and fat have high expression levels of this compound.[1][2]
Troubleshooting Guide: Low this compound Signal
This table summarizes common causes for low or no signal in your this compound Western blot and provides actionable solutions.
| Potential Cause | Recommended Solution(s) |
| Sample Preparation | |
| Inefficient cell lysis | Use a robust lysis buffer like RIPA buffer, supplemented with fresh protease inhibitors. Ensure complete cell disruption through sonication or mechanical homogenization.[6] |
| Low this compound expression in the sample | Increase the amount of total protein loaded per lane (20-40 µg is a common range). If expression is known to be low, consider enriching for this compound via immunoprecipitation. Confirm this compound expression levels in your specific cell line or tissue by checking databases like UniProt or GeneCards.[1] |
| Protein degradation | Always work on ice and use a fresh protease inhibitor cocktail in your lysis buffer. |
| Antibodies & Incubation | |
| Suboptimal primary antibody concentration | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. |
| Inactive primary or secondary antibody | Ensure antibodies have been stored correctly and are within their expiration date. Use a fresh aliquot of antibody. |
| Insufficient incubation time | Increase the primary antibody incubation time, for example, to overnight at 4°C.[3] Increase the secondary antibody incubation time (e.g., 1-2 hours at room temperature). |
| Electrophoresis & Transfer | |
| Poor protein transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For a large protein like this compound (~98 kDa), ensure adequate transfer time and appropriate voltage. A wet transfer system is often more efficient for larger proteins. |
| Incorrect membrane pore size | Use a membrane with a 0.45 µm pore size, which is suitable for proteins in the size range of this compound. |
| Blocking & Washing | |
| Over-blocking | Excessive blocking can mask the epitope. Reduce the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa). |
| Excessive washing | While washing is crucial to reduce background, overly aggressive or prolonged washing can strip the antibody from the membrane, leading to a weak signal. Adhere to the recommended number and duration of washes. |
| Detection | |
| Inactive or depleted substrate | Use a fresh, high-sensitivity chemiluminescent substrate. Ensure the substrate has not expired. |
| Insufficient exposure time | Increase the exposure time when imaging the blot. Start with a short exposure and incrementally increase it to find the optimal signal without high background. |
Experimental Protocol: Western Blot for this compound Detection
This protocol provides a general guideline for performing a Western blot to detect this compound. Optimization may be required for your specific samples and antibodies.
1. Sample Preparation (Cell Lysate)
-
Culture cells (e.g., HepG2 as a positive control) to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (this is your protein lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples and a pre-stained protein ladder onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a 0.45 µm PVDF or nitrocellulose membrane. A wet transfer setup at 100V for 90-120 minutes is recommended for a protein of this compound's size.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer. Refer to the antibody datasheet for the recommended starting dilution (e.g., 1:1000). Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low this compound signal in your Western blot.
Caption: Troubleshooting workflow for low this compound Western blot signal.
This compound in Cellular Iron Homeostasis
This compound is a bifunctional protein that plays a crucial role in maintaining cellular iron homeostasis. Its function is dictated by the intracellular iron concentration.
References
Technical Support Center: Optimizing Blocking Conditions for ACO1 Immunoblotting
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the blocking step for Aconitase 1 (ACO1) immunoblotting, ensuring high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound blot showing a high background signal?
A high background on your Western blot can obscure the specific signal from your target protein, this compound. This is often caused by non-specific binding of the primary or secondary antibodies to the membrane.[1] Common causes include:
-
Insufficient Blocking: The blocking buffer may not have adequately saturated all non-specific binding sites on the membrane. This can be due to suboptimal incubation time, temperature, or blocker concentration.[2][3]
-
Inappropriate Blocking Agent: The chosen blocking agent may cross-react with your primary or secondary antibodies.[4]
-
High Antibody Concentration: Using too much primary or secondary antibody increases the likelihood of off-target binding.[4][5]
-
Contaminated Buffers: Old or contaminated buffers can lead to increased background. It is best to use freshly prepared buffers.[3]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific antibody binding and patchy background.[4][6]
Q2: What is the best blocking buffer for this compound immunoblotting?
The ideal blocking buffer depends on the specific antibodies and detection system being used. The two most common and effective blocking agents are Non-Fat Dry Milk and Bovine Serum Albumin (BSA).[7]
-
Non-Fat Dry Milk (NFDM): Typically used at 3-5% in TBST or PBST, milk is an inexpensive and effective blocking agent for most applications.[7][8]
-
Bovine Serum Albumin (BSA): Also used at 3-5%, BSA is a purified protein that provides excellent blocking.[8] It is particularly recommended when working with phospho-specific antibodies, as milk contains phosphoproteins (like casein) that can cross-react and cause high background.[4][9] For a standard protein like this compound, either milk or BSA is generally suitable, but BSA can sometimes provide a cleaner background.
Q3: How long should I block the membrane for?
Standard blocking protocols typically recommend incubating the membrane for at least 1 hour at room temperature or overnight at 4°C.[5] If you are experiencing high background, you can try extending the blocking time.[2][6]
Q4: I see multiple non-specific bands on my blot. How can I fix this?
The appearance of non-specific bands is often related to the same issues that cause high background. To reduce them, you can:
-
Optimize Blocking Conditions: Increase the concentration of your blocking agent (e.g., from 3% to 5%) and/or increase the blocking time.[2][3]
-
Adjust Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.[4][5]
-
Increase Washing Steps: Add more or longer washes after antibody incubations to remove unbound antibodies more effectively. Using a detergent like Tween 20 (0.05-0.1%) in your wash buffer is highly recommended.[3][5]
-
Check Sample Integrity: Ensure your samples have not degraded, as protein degradation can lead to extra bands at lower molecular weights. Always use fresh protease inhibitors during sample preparation.[2][10]
Q5: My this compound signal is very weak or absent. Could the blocking step be the cause?
Yes, while under-blocking is more common, over-blocking can sometimes be an issue. Incubating the membrane in a blocking solution for an excessive amount of time (>1 hour for some systems) can potentially mask the epitope of the target protein, preventing the primary antibody from binding efficiently.[5] If you suspect this is the case, try reducing the blocking time or switching to a different blocking agent.[5]
Data Presentation
Table 1: Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Non-Fat Dry Milk (NFDM) | 3-5% in TBST or PBST | Inexpensive, widely available, and effective at reducing background for many antigens.[7] | Contains phosphoproteins (casein) that can interfere with phospho-specific antibodies.[4][9] Not compatible with avidin/biotin detection systems.[7] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST or PBST | Compatible with nearly all detection systems, including phospho-specific antibodies.[7] | More expensive than milk.[7] Can contain contaminating IgGs that may cause some non-specific background. |
| Normal Serum | 5-10% in TBST or PBST | Can be effective for reducing background from certain antibodies. | More expensive and less commonly used than milk or BSA. Contains immunoglobulins that can cross-react with antibodies. |
| Synthetic/Non-Protein Blockers | Varies by manufacturer | Protein-free, reducing the chance of cross-reactivity.[9] Good for sensitive detection systems. | Can be more expensive. Performance may vary depending on the specific formulation. |
Troubleshooting Guide
Table 2: Troubleshooting Blocking-Related Issues in this compound Immunoblotting
| Problem | Potential Cause | Recommended Solution |
| High Background (Uniform) | Insufficient blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[3] Increase blocker concentration (e.g., from 3% to 5%).[3][6] Add 0.05% Tween 20 to the blocking buffer.[3][5] |
| High Background (Patchy/Speckled) | Membrane dried out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[6] Use clean forceps and gloves to handle the membrane.[6] |
| Non-Specific Bands | Cross-reactivity of blocking agent | If using milk, switch to a 3-5% BSA solution, especially if there's any chance of antibody cross-reactivity.[4] |
| Weak or No Signal | Over-blocking / Epitope masking | Reduce blocking time to 1 hour at room temperature.[5] Try a different blocking agent (e.g., switch from milk to BSA).[5] Dilute the primary antibody in wash buffer instead of blocking buffer.[5] |
Experimental Protocols
Protocol 1: Preparation of 5% Non-Fat Dry Milk in TBST
-
Weigh 5 grams of non-fat dry milk powder.
-
Add the powder to a clean container with 80 mL of 1x TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Mix thoroughly on a magnetic stirrer until the milk is completely dissolved. This may take some time.
-
Adjust the final volume to 100 mL with 1x TBST.
-
Filter the solution if necessary to remove any undissolved particles. Store at 4°C for up to a few days. For best results, prepare fresh.
Protocol 2: Preparation of 5% BSA in TBST
-
Weigh 5 grams of high-purity BSA (Immunoblot grade).
-
Add the BSA to 80 mL of 1x TBST in a clean container.
-
Mix gently on a magnetic stirrer until the BSA is completely dissolved. Avoid vigorous stirring that can cause foaming.
-
Adjust the final volume to 100 mL with 1x TBST.
-
Store at 4°C.
Protocol 3: Standard Membrane Blocking Procedure
-
Following the electrophoretic transfer of proteins from the gel to the membrane (PVDF or Nitrocellulose), briefly wash the membrane with 1x TBST for 5 minutes to remove any residual transfer buffer.[11]
-
Place the membrane in a clean container of an appropriate size.
-
Add a sufficient volume of blocking buffer (e.g., 5% Milk or 5% BSA in TBST) to completely submerge the membrane.[11]
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation on an orbital shaker.[3][5]
-
After incubation, discard the blocking buffer and proceed with primary antibody incubation as per your standard protocol.
Visualizations
Caption: A simplified workflow of the key steps in an immunoblotting experiment.
Caption: Troubleshooting flowchart for common blocking issues in immunoblotting.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. arp1.com [arp1.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. youtube.com [youtube.com]
dealing with non-specific bands in ACO1 westerns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific bands in Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), Western blots.
Troubleshooting Non-Specific Bands in this compound Western Blots
Non-specific bands in Western blotting can be a significant source of ambiguity in experimental results. The following guide addresses common issues and provides systematic solutions to help you obtain clean and specific this compound/IRP1 blots.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: I am observing multiple bands in my this compound Western blot. What are the potential causes and how can I resolve this?
Potential Causes:
-
Protein Degradation: this compound is susceptible to degradation by proteases released during sample preparation. This can result in lower molecular weight bands.
-
Post-Translational Modifications (PTMs): this compound can undergo various PTMs such as phosphorylation, ubiquitination, and acetylation. These modifications can alter the protein's apparent molecular weight.[1]
-
Splice Variants: Alternative splicing of the this compound gene can result in different protein isoforms with varying molecular weights.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding and the appearance of "ghost" bands.[2]
-
Dimerization or Multimerization: Proteins can form complexes that may not be fully denatured, leading to higher molecular weight bands.[2]
Solutions:
-
Optimize Sample Preparation: Always use fresh lysis buffer containing a cocktail of protease inhibitors. Keep samples on ice or at 4°C throughout the preparation process.
-
Investigate PTMs: If you suspect PTMs, you can treat your lysates with appropriate enzymes (e.g., phosphatases, deubiquitinases) prior to running the gel.
-
Consult Splice Variant Databases: Check databases like Ensembl or NCBI to see if known splice variants of this compound could account for the observed bands.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes non-specific binding.
-
Reduce Protein Load: Determine the optimal protein concentration for your lysate. A typical starting point is 20-30 µg of total protein per lane.[2]
-
Ensure Complete Denaturation: Ensure your sample buffer contains a sufficient concentration of reducing agents (e.g., DTT or β-mercaptoethanol) and that samples are adequately heated before loading.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Multiple Bands | Protein Degradation | Use fresh lysis buffer with protease inhibitors; keep samples cold. |
| Post-Translational Modifications | Treat lysates with enzymes (e.g., phosphatases) to remove PTMs. | |
| Antibody Cross-Reactivity | Titrate primary antibody concentration; try a different antibody. | |
| High Protein Load | Reduce the amount of protein loaded per well (start with 20-30 µg).[2] | |
| High Background | Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C); use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Insufficient Washing | Increase the number and duration of wash steps (e.g., 3 x 10 minutes). | |
| High Antibody Concentration | Decrease primary and/or secondary antibody concentrations. | |
| Weak or No Signal | Low Protein Abundance | Load more protein per well; enrich for this compound using immunoprecipitation. |
| Inefficient Protein Transfer | Confirm transfer with Ponceau S staining; optimize transfer time and voltage. | |
| Inactive Antibody | Use a fresh aliquot of the antibody; ensure proper storage conditions. |
Experimental Protocols
Detailed Protocol for this compound Western Blotting
This protocol provides a general framework for performing a Western blot for this compound. Optimization of specific steps may be required for your particular experimental conditions.
1. Sample Preparation (Cell Lysates) a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease inhibitor cocktail. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer to a final concentration of 1x and boiling at 95-100°C for 5-10 minutes. b. Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel in 1x MOPS or MES running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) and perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions. c. After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20). d. (Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
4. Immunoblotting a. Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody against this compound diluted in blocking buffer overnight at 4°C with gentle agitation. (Consult the antibody datasheet for the recommended dilution). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
This compound/IRP1 Signaling Pathway in Iron Homeostasis
Caption: this compound's dual role in response to cellular iron levels.
Troubleshooting Workflow for Non-Specific Bands
Caption: A stepwise workflow for troubleshooting non-specific bands.
References
Technical Support Center: Aconitase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve aconitase activity in cell extracts and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind most colorimetric aconitase activity assays?
Aconitase catalyzes the isomerization of citrate to isocitrate. In many commercial assay kits, this reaction is coupled to a second enzymatic reaction where isocitrate is oxidized by isocitrate dehydrogenase (IDH). This oxidation is coupled to the reduction of NADP+ to NADPH, which in turn reduces a colorless probe to a colored product. The change in absorbance, typically measured at 450 nm, is proportional to the aconitase activity.[1][2]
Q2: What is the purpose of the Aconitase Activation Solution?
The active site of aconitase contains an iron-sulfur [4Fe-4S] cluster that is susceptible to oxidation, leading to enzyme inactivation. The Aconitase Activation Solution typically contains a reducing agent, like cysteine, and a source of iron, such as ferrous ammonium sulfate, to reduce the inactive [3Fe-4S] cluster back to the active [4Fe-4S] state.[1]
Q3: Should I use fresh or frozen cell extracts for the assay?
It is highly recommended to use freshly prepared extracts for measuring aconitase activity.[3] While samples can be stored at -80°C, repeated freeze-thaw cycles can lead to a decrease in enzymatic activity.[4][3] If using frozen samples, ensure they are kept on ice at all times during the experiment.[1]
Q4: How can I measure mitochondrial versus cytosolic aconitase activity separately?
To measure the activity of the two aconitase isoforms, mitochondrial (m-aconitase) and cytosolic (c-aconitase), you need to perform subcellular fractionation.
-
Cytosolic Aconitase (c-aconitase): After homogenizing the cells or tissues in an appropriate buffer, centrifuge the homogenate at a low speed (e.g., 800 x g) to pellet nuclei and cell debris. The resulting supernatant contains the cytosolic fraction.[1][4]
-
Mitochondrial Aconitase (m-aconitase): Take the supernatant from the first centrifugation and perform a high-speed centrifugation (e.g., 10,000-20,000 x g) to pellet the mitochondria. The resulting pellet can be resuspended in assay buffer and sonicated to release the mitochondrial proteins.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low aconitase activity | Inactive enzyme due to oxidized [Fe-S] cluster. | Activate the sample with Aconitase Activation Solution (containing cysteine and a ferrous salt) on ice for 1 hour before the assay.[1] |
| Assay buffer was used cold. | Ensure the assay buffer is at room temperature before use.[1][2] | |
| Incorrect wavelength used for measurement. | Verify the plate reader is set to the correct wavelength as specified in the assay protocol (e.g., 450 nm for colorimetric assays).[1] | |
| Reagents were not prepared or stored correctly. | Reconstitute lyophilized components with the specified solvent and volume. Store reagents at the recommended temperatures and protect light-sensitive components from light.[1][2] Avoid repeated freeze-thaw cycles.[1] | |
| Insufficient amount of sample. | Increase the amount of cell or tissue extract used in the assay. It is recommended to test several dilutions to find the optimal concentration.[1] | |
| Erratic or inconsistent readings | Incomplete homogenization of samples. | Ensure cells or tissues are thoroughly homogenized. For mitochondrial preparations, sonication of the mitochondrial pellet is often recommended.[1][2] |
| Samples prepared in a different buffer. | Use the assay buffer provided in the kit for sample preparation to ensure optimal pH and ionic strength.[1] | |
| Bubbles in the wells of the microplate. | Be careful not to introduce bubbles when pipetting reagents. If bubbles are present, gently pop them with a clean pipette tip before reading the plate. | |
| High background signal | Endogenous reducing agents in the sample. | Prepare a sample blank for each sample that includes all reagents except the substrate. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.[1] |
| Contaminated reagents. | Use fresh, high-purity water and reagents for all preparations. |
Experimental Protocols
Sample Preparation for Aconitase Assay
This protocol provides a general guideline for preparing cell and tissue extracts for measuring aconitase activity. Specific details may vary depending on the assay kit and sample type.
Materials:
-
Ice-cold Assay Buffer (as provided in the assay kit)
-
Homogenizer
-
Microcentrifuge
-
Sonicator
Procedure for Cultured Cells (e.g., 1 x 10^6 cells):
-
Harvest cells and centrifuge at 800 x g for 10 minutes at 4°C.[4]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Assay Buffer.[1]
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove insoluble material.[1]
-
The supernatant contains the cytosolic aconitase. For total aconitase activity, this supernatant can be used directly in the assay after activation.
Procedure for Tissue Samples (e.g., 20-40 mg):
-
Mince the tissue into small pieces on ice.
-
Add 5-10 mL of ice-cold Assay Buffer per gram of tissue and homogenize.[4]
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C.[4]
-
The supernatant can be used for the assay. For mitochondrial fractions, proceed with high-speed centrifugation.
Aconitase Activity Assay Protocol (General)
This is a generalized protocol for a colorimetric aconitase assay. Always refer to the specific instructions provided with your assay kit.
Materials:
-
Prepared cell/tissue extracts
-
Aconitase Activation Solution
-
Assay Buffer
-
Substrate (e.g., Citrate)
-
Developer Solution
-
96-well clear microplate
Procedure:
-
Sample Activation: To 100 µL of your sample, add 10 µL of Aconitase Activation Solution. Incubate on ice for 1 hour.[1][2]
-
Reaction Setup:
-
Assay Reaction:
-
Add the reaction mix to each well.
-
Incubate at 25°C for 30-60 minutes.[2]
-
-
Signal Development:
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Subtract the background reading (from a blank with no isocitrate) from all sample and standard readings. Calculate the aconitase activity based on the standard curve.[1]
Quantitative Data Summary
Table 1: Recommended Sample Amounts for Aconitase Assay
| Sample Type | Recommended Starting Amount | Reference |
| Cultured Cells | 1 x 10^6 cells | [1] |
| Tissue | 20 - 40 mg | [1] |
Table 2: Typical Incubation Times and Temperatures for Aconitase Assay
| Step | Duration | Temperature | Reference |
| Sample Activation | 1 hour | On ice | [1][2] |
| Assay Reaction | 30 - 60 minutes | 25°C | [2] |
| Signal Development | 10 minutes | 25°C | [1] |
Visualizations
References
Technical Support Center: Preventing Degradation of ACO1 During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), during experimental sample preparation.
Introduction to this compound Stability
This compound is a bifunctional protein that acts as a cytosolic aconitase in its active form, containing a cubane [4Fe-4S] cluster. This iron-sulfur cluster is crucial for its enzymatic activity but is also highly susceptible to oxidative damage, which can lead to protein degradation and loss of function.[1] Proper sample preparation is therefore critical to maintain the integrity of this compound for downstream applications such as enzymatic assays and Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is the oxidative disassembly of its [4Fe-4S] iron-sulfur cluster. This cluster is sensitive to reactive oxygen species (ROS), particularly superoxide (O₂⁻), which can convert the [4Fe-4S] cluster to a [3Fe-4S] cluster and release a ferrous iron (Fe²⁺) ion.[1] This inactive form is more susceptible to proteolytic degradation.
Q2: Why is it important to keep samples on ice?
A2: Keeping samples on ice or at 4°C throughout the entire sample preparation process is crucial to minimize the activity of endogenous proteases and phosphatases that are released upon cell lysis. Low temperatures slow down enzymatic reactions, including those that lead to protein degradation.
Q3: What are the key components to include in a lysis buffer to protect this compound?
A3: An ideal lysis buffer for this compound should contain:
-
A chelating agent for divalent cations: Citrate is highly recommended as it has been shown to stabilize the Fe-S cluster of aconitase.
-
A reducing agent: To maintain a reducing environment and prevent oxidation of the iron-sulfur cluster. Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used.[2]
-
A protease inhibitor cocktail: To inhibit a broad spectrum of proteases released during cell lysis.
Q4: Can I use EDTA in my lysis buffer?
A4: While EDTA is a common chelating agent, its use for this compound preparation should be approached with caution. EDTA can chelate the iron from the [4Fe-4S] cluster, potentially destabilizing the protein. Citrate is a more suitable chelator for preserving aconitase activity.
Q5: Is it necessary to perform sample preparation under anaerobic conditions?
A5: For maximal preservation of the [4Fe-4S] cluster and enzymatic activity, performing lysis and subsequent steps in an anaerobic chamber is ideal.[3][4][5] This is especially critical for applications requiring fully active this compound. For routine analysis like Western blotting, stringent use of reducing agents and keeping samples cold may be sufficient if anaerobic conditions are not feasible.
Troubleshooting Guides
Problem 1: Low or Absent Aconitase Activity in Enzymatic Assays
| Possible Cause | Recommended Solution |
| Oxidative damage to the [4Fe-4S] cluster | - Prepare fresh lysis buffer containing a reducing agent like 1-10 mM DTT. - Add 10-50 mM sodium citrate to the lysis buffer to stabilize the cluster. - If possible, perform the entire sample preparation process under anaerobic conditions.[4][5] - Avoid repeated freeze-thaw cycles of the samples. |
| Proteolytic degradation | - Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. - Keep samples on ice at all times. - Work quickly to minimize the time between cell lysis and the assay. |
| Incorrect buffer pH | - Ensure the lysis buffer pH is maintained between 7.2 and 7.6, which is optimal for this compound stability. |
| Inactive enzyme due to iron loss | - For in vitro studies, consider reconstituting the [4Fe-4S] cluster by incubating the lysate with ferrous ammonium sulfate, sodium sulfide, and DTT under anaerobic conditions. |
Problem 2: Weak or No this compound Signal on a Western Blot
| Possible Cause | Recommended Solution |
| Protein degradation | - Use a fresh lysis buffer containing a protease inhibitor cocktail. - Ensure samples are kept on ice or at 4°C throughout the procedure. - Minimize the time between sample collection and addition of SDS-PAGE loading buffer. |
| Poor protein extraction | - Choose a lysis buffer with appropriate detergent strength for your cell or tissue type. RIPA buffer is generally effective for whole-cell lysates. - Ensure complete cell lysis through mechanical disruption (e.g., sonication or douncing) on ice. |
| Aggregation of this compound | - After adding Laemmli buffer, heat samples at 70°C for 10 minutes instead of boiling at 95-100°C, as some proteins can aggregate at higher temperatures. |
| Low protein concentration | - Quantify the protein concentration of your lysate using a compatible protein assay (e.g., BCA assay). - Load a sufficient amount of total protein per lane (typically 20-40 µg). |
Data Presentation: Lysis Buffer Components for this compound Stability
| Component | Recommended Concentration | Purpose | Notes |
| Buffer | 50 mM Tris-HCl or HEPES | Maintain stable pH | Optimal pH range is 7.2-7.6. |
| Chelator | 10-50 mM Sodium Citrate | Stabilize the [4Fe-4S] cluster | Preferred over EDTA. |
| Reducing Agent | 1-10 mM DTT or 5-20 mM β-mercaptoethanol | Prevent oxidative damage | Add fresh to the lysis buffer before use. DTT is generally more stable than BME.[6] |
| Detergent | 1% Triton X-100 or RIPA buffer components | Solubilize proteins | Choice depends on the subcellular localization of interest. |
| Protease Inhibitors | 1X Commercial Cocktail or individual inhibitors | Prevent proteolytic degradation | A broad-spectrum cocktail is recommended. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Aconitase Activity Assay
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 30 mM Sodium Citrate.
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution.
-
Protease Inhibitor Cocktail (100X).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell scraper.
-
Microcentrifuge.
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding DTT to a final concentration of 5 mM and the protease inhibitor cocktail to 1X.
-
Add an appropriate volume of complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells into the lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic fraction containing this compound) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Proceed immediately with the aconitase activity assay or store aliquots at -80°C for future use. Avoid multiple freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathway: this compound Inactivation by Oxidative Stress
Caption: Oxidative stress-induced degradation pathway of this compound.
Experimental Workflow: Sample Preparation for this compound Analysis
Caption: Workflow for optimal this compound sample preparation.
Logical Relationship: Key Factors for this compound Stability
Caption: Key factors influencing the stability of this compound during sample preparation.
References
- 1. Stork: Superoxide-driven aconitase FE-S center cycling [storkapp.me]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robust Production, Crystallization, Structure Determination, and Analysis of [Fe–S] Proteins: Uncovering Control of Electron Shuttling and Gating in the Respiratory Metabolism of Molybdopterin Guanine Dinucleotide Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Codon Optimization for ACO1 Expression in Bacterial Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers expressing Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), in bacterial systems. Given that this compound is a complex eukaryotic iron-sulfur protein, its successful recombinant expression presents unique challenges that go beyond simple codon optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is codon optimization, and why is it critical for expressing human this compound in E. coli?
A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preferences of the expression host, without altering the amino acid sequence of the encoded protein.[1][2][3] Different organisms exhibit "codon bias," meaning they preferentially use certain synonymous codons over others, largely due to the relative abundance of corresponding tRNA molecules.[1][4][5] When expressing a human gene like this compound in E. coli, the presence of codons that are rare in the bacteria can lead to translational stalling, premature termination, or protein misfolding, resulting in significantly reduced or no protein yield.[6][7] Optimizing the this compound gene sequence to use codons favored by E. coli can dramatically increase translational efficiency and the overall yield of the recombinant protein.[3]
Q2: What are the primary challenges when expressing human this compound in E. coli, even after codon optimization?
A2: Expressing human this compound in E. coli is challenging for several reasons:
-
Iron-Sulfur Cluster Assembly: this compound is an iron-sulfur protein that requires a [4Fe-4S] cluster for its aconitase activity.[8][9][10] The cytoplasm of commonly used E. coli strains is an oxidizing environment, which is not conducive to the assembly and stability of these oxygen-sensitive clusters.[11] This is often the primary reason for producing inactive protein.
-
Protein Folding: As a large, multi-domain eukaryotic protein, this compound may not fold correctly in the bacterial cytoplasm, which lacks the specific chaperones and post-translational modification systems of eukaryotic cells.[11][12]
-
Solubility: High-level expression, even with optimized codons, can overwhelm the host's folding machinery, leading to the aggregation of misfolded this compound into insoluble inclusion bodies.[12][13]
-
Toxicity: The enzymatic activity of properly folded this compound, which converts citrate to isocitrate, could potentially disrupt the host cell's metabolism if overexpressed, leading to toxicity and poor cell growth.[6][14]
Q3: My codon-optimized this compound gene is not expressing at all, or the expression is very low. What should I check first?
A3: If you observe little to no expression, consider the following initial checks:
-
Sequence Verification: Ensure there are no mutations, frameshifts, or premature stop codons in your final construct by sequencing the plasmid.[6]
-
Promoter System and Host Strain: Confirm you are using an appropriate host strain for your expression vector (e.g., a (DE3) strain for a T7 promoter).[6] Uncontrolled basal or "leaky" expression of a potentially toxic protein can inhibit cell growth before induction. Consider using strains with tighter regulation, such as BL21(DE3)pLysS.[6]
-
mRNA Secondary Structure: Codon optimization algorithms should ideally reduce stable mRNA secondary structures near the 5' end (Shine-Dalgarno sequence and start codon), which can block ribosome binding and translation initiation.[3][15]
-
Plasmid Integrity: If using glycerol stocks, the plasmid may have been lost or mutated. It is recommended to use freshly transformed cells for expression experiments.[6]
Q4: I can see a strong band corresponding to this compound on my SDS-PAGE gel, but it is in the insoluble pellet (inclusion bodies). What should I do?
A4: The formation of inclusion bodies is a common issue when overexpressing foreign proteins in E. coli.[12] It indicates that the protein is being produced but is not folding correctly and is aggregating. To improve solubility, you can:
-
Lower the Induction Temperature: Reducing the growth temperature to 18-25°C after induction slows down protein synthesis, which can give the protein more time to fold correctly.[6][16]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, preventing the protein from overwhelming the cellular folding machinery.[6]
-
Use a Different Host Strain: Strains engineered to assist with protein folding, such as those that co-express chaperones, may improve solubility.
-
Add a Solubility-Enhancing Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of this compound can significantly improve its solubility.[1][17]
Q5: My this compound protein is soluble, but it shows no aconitase activity. What is the most likely reason?
A5: For a metalloenzyme like this compound, the most probable cause of inactivity in a soluble protein is the absence or incorrect formation of its essential [4Fe-4S] cofactor.[8][10] The standard aerobic culture conditions and the oxidizing cytoplasm of E. coli are detrimental to Fe-S cluster assembly. To address this, you may need to supplement the growth media with iron salts (e.g., ferric ammonium citrate) and L-cysteine, and potentially co-express components of bacterial iron-sulfur cluster biogenesis systems (e.g., the SUF or ISC operons).
Q6: Are there specialized E. coli strains that are better suited for expressing proteins with rare codons or complex folding requirements?
A6: Yes, several specialized strains can address common expression problems:
-
For Rare Codons: Strains like Rosetta™ (DE3) contain a supplementary plasmid that provides tRNAs for codons that are rare in E. coli but common in eukaryotes (e.g., AGG, AGA for arginine).[1][18] This can be an alternative or a supplement to gene synthesis with codon optimization.
-
For Tighter Expression Control: BL21(DE3)pLysS or pLysE strains produce T7 lysozyme, which inhibits the T7 RNA polymerase, reducing basal expression of the target gene before induction.[6] This is useful if this compound is toxic to the cells.
-
For Disulfide Bonds: While not the primary issue for this compound, strains like SHuffle® Express have an oxidizing cytoplasm that promotes disulfide bond formation. This highlights that the cytoplasmic environment can be engineered. For Fe-S proteins, the opposite (a more reducing environment) is often desired.
Section 2: Troubleshooting Guides
Problem 1: No or Very Low this compound Expression Yield
| Potential Cause | Recommended Solution(s) |
| Suboptimal Codon Usage | Re-analyze the gene sequence for rare E. coli codons, especially clusters of them. If not already done, synthesize a fully optimized gene. Alternatively, use a host strain like Rosetta(DE3) that supplies rare tRNAs.[1][6] |
| mRNA Instability / Secondary Structure | Use online tools to predict the mRNA secondary structure of the 5' untranslated region. Strong hairpins near the ribosome binding site can inhibit translation. Re-designing the first 10-15 codons (while preserving the amino acid sequence) can disrupt these structures. |
| Protein Toxicity | Use a host strain with tighter promoter control (e.g., BL21-AI, BL21(DE3)pLysS).[6] Add glucose (0.5-1%) to the growth medium to further repress basal expression from the lac promoter.[6] Confirm toxicity by comparing the growth curves of cells with the this compound plasmid versus an empty vector. |
| Plasmid Instability | If using an ampicillin resistance marker, the beta-lactamase enzyme can degrade the antibiotic in the medium, leading to loss of selection pressure. Use carbenicillin instead, which is more stable. Always use a fresh colony or transformation for inoculating your expression culture.[6] |
| Protein Degradation | The expressed protein may be rapidly degraded by host proteases. Perform a time-course experiment to find the optimal harvest time. Add protease inhibitors (like PMSF) during cell lysis.[6] Lowering the induction temperature can also reduce protease activity.[16] |
Problem 2: this compound is Expressed but Insoluble (Inclusion Bodies)
| Potential Cause | Recommended Solution(s) |
| Expression Rate is Too High | Lower the induction temperature to 18-25°C and induce overnight.[6][12] Reduce the IPTG concentration (e.g., to 0.1 - 0.01 mM). |
| Improper Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding. |
| Intrinsic Properties of the Protein | Fuse a highly soluble protein tag (e.g., MBP, GST, SUMO) to the N-terminus of this compound.[17] This can act as a folding chaperone and improve solubility. |
| Suboptimal Culture Conditions | Switch from a rich medium like LB to a minimal medium like M9. This slows cell growth and protein synthesis, which can favor proper folding.[6] |
Problem 3: Soluble this compound is Produced but is Enzymatically Inactive
| Potential Cause | Recommended Solution(s) |
| Missing Iron-Sulfur ([4Fe-4S]) Cluster | This is the most likely cause. Supplement the growth medium with 200 µM Ferric Ammonium Citrate and 2 mM L-cysteine. |
| Inadequate Fe-S Biogenesis Machinery | Co-express a plasmid containing an Fe-S cluster biogenesis system, such as the E. coli ISC or SUF operons. |
| Oxidative Damage to Fe-S Cluster | Attempt to grow cultures under microaerobic or anaerobic conditions after induction to protect the oxygen-sensitive cluster. Purify the protein in an anaerobic chamber. |
| Incorrect Protein Folding | Even if soluble, the protein may be in a misfolded but non-aggregated state. Try co-expression of chaperones or the use of solubility tags as described for inclusion bodies. |
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for Codon Optimization and Analysis
-
Obtain Target Sequence: Start with the full-length amino acid sequence for human this compound (UniProt ID: P21399).
-
Select Host Organism: Choose the target expression host, typically E. coli K-12 or B strains.
-
Analyze Codon Usage: Use a codon optimization software tool (e.g., GenArt, JCat, or commercial services). These tools replace codons in the native human sequence with those most frequently used in the E. coli genome.[2]
-
Optimize Key Parameters: A good algorithm will not only swap codons but also:
-
Break up clusters of rare codons.
-
Adjust GC content to be between 30-70%.
-
Remove internal ribosomal entry sites and premature polyadenylation signals.
-
Minimize mRNA secondary structures at the 5' end.
-
-
Synthesize and Clone: Synthesize the optimized gene and clone it into a suitable bacterial expression vector (e.g., a pET vector).
-
Verify: Sequence the final construct to confirm the integrity of the optimized gene.
Protocol 2: Small-Scale Expression and Solubility Screening
-
Transformation: Transform the verified this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB-agar with the appropriate antibiotic.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium (with antibiotic) with the overnight culture to a starting OD₆₀₀ of ~0.05. Grow at 37°C with shaking.
-
Induction: Once the culture reaches an OD₆₀₀ of 0.5-0.6, remove a 1 mL "uninduced" sample. Induce the remaining culture by adding IPTG to a final concentration of 0.1 mM.
-
Low-Temperature Expression: Transfer the flask to a shaker set at 20°C and continue to grow for 16-18 hours.
-
Harvesting: After induction, measure the final OD₆₀₀. Pellet 1.5 mL of the induced culture and the uninduced sample by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Lysis: Resuspend the cell pellet in 200 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate briefly on ice to ensure complete lysis.
-
Fractionation: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant (this is the soluble fraction ). Resuspend the pellet in an equal volume of lysis buffer (this is the insoluble fraction ).
-
Analysis: Mix the uninduced sample, total induced lysate, soluble fraction, and insoluble fraction with SDS-PAGE loading buffer. Analyze by SDS-PAGE to visualize the expression level and solubility of this compound.
Section 4: Data Presentation and Visualizations
Table 1: Example Codon Usage Comparison (Human vs. E. coli)
This table illustrates the codon bias for two amino acids frequently found in proteins. The discrepancy in preferred codons highlights the need for optimization. Frequencies are per thousand codons.
| Amino Acid | Codon | Human Frequency | E. coli Frequency | Optimization Strategy |
| Arginine | CGT | 4.9 | 20.9 | Favorable |
| CGC | 11.0 | 23.3 | Most Favorable | |
| CGA | 6.6 | 3.6 | Avoid | |
| CGG | 12.0 | 5.6 | Avoid | |
| AGA | 12.0 | 2.5 | Replace (Rare) | |
| AGG | 11.8 | 1.4 | Replace (Rare) | |
| Leucine | CTT | 13.1 | 11.7 | Favorable |
| CTC | 20.0 | 11.5 | Favorable | |
| CTA | 7.1 | 3.7 | Avoid | |
| CTG | 41.0 | 53.0 | Most Favorable | |
| TTA | 7.6 | 13.6 | Favorable | |
| TTG | 13.1 | 13.4 | Favorable |
Data derived from public codon usage databases.
Diagrams
Caption: A general workflow for codon optimization and experimental validation of this compound expression.
Caption: A troubleshooting decision tree for common issues in recombinant this compound expression.
Caption: The dual function of this compound is determined by the presence of its iron-sulfur cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. web.azenta.com [web.azenta.com]
- 4. Codon usage bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon usage bias and environmental adaptation in microbial organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sinobiological.com [sinobiological.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Aconitase - Wikipedia [en.wikipedia.org]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 14. youtube.com [youtube.com]
- 15. Developing a codon optimization method for improved expression of recombinant proteins in actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
strategies for stabilizing the ACO1 iron-sulfur cluster during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ACO1 and the stabilization of its iron-sulfur (Fe-S) cluster.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to the loss or instability of the this compound iron-sulfur cluster.
Problem 1: Low Yield of Holo-ACO1 (this compound with Intact [4Fe-4S] Cluster)
| Potential Cause | Recommended Solution |
| Oxygen Exposure During Purification: The [4Fe-4S] cluster of this compound is highly sensitive to oxygen and can be rapidly degraded upon exposure.[1][2][3][4] | Strict Anaerobic Purification: Perform all purification steps in a well-maintained anaerobic chamber with an oxygen level below 0.1 ppm.[2] All buffers and solutions must be thoroughly degassed prior to use. |
| Inappropriate Affinity Tag: Immobilized metal affinity chromatography (IMAC), such as Ni-NTA, can lead to metal-ion interference with the iron-sulfur cluster.[1] | Use of Non-Interfering Tags: Employ affinity tags that do not interfere with the Fe-S cluster, such as a Strep-tag.[1] |
| Suboptimal Lysis Conditions: Inefficient cell lysis can lead to lower yields of soluble protein. | Optimize Lysis: If using sonication, ensure it is performed inside the anaerobic chamber to prevent oxygen exposure.[1] Consider adding lysozyme and a protease inhibitor cocktail to the lysis buffer. |
| Iron Limitation During Expression: Insufficient iron in the growth media can lead to the expression of apo-ACO1 (lacking the Fe-S cluster). | Iron Supplementation: Supplement the growth media with an iron source, such as ferric ammonium citrate or ferrous sulfate, to promote in vivo cluster assembly. |
Problem 2: Purified this compound is Inactive or Shows Low Aconitase Activity
| Potential Cause | Recommended Solution |
| Loss of the [4Fe-4S] Cluster: Aconitase activity is dependent on the presence of the intact [4Fe-4S] cluster. Loss of the cluster will result in an inactive enzyme.[3] | Verify Cluster Integrity: Use UV-visible spectroscopy to check for the characteristic absorbance of the [4Fe-4S] cluster (typically a broad peak around 410 nm). A dark brown color of the concentrated protein solution is a good visual indicator of an intact cluster, whereas a light yellow color suggests cluster loss or oxidation.[2] |
| Oxidative Damage: Even if the cluster is present, it may be in an oxidized and inactive state.[2] | In Vitro Reconstitution: Perform an in vitro reconstitution of the iron-sulfur cluster under strict anaerobic conditions to restore the active form of the enzyme.[5][6] This can be done either chemically or enzymatically. |
| Phosphorylation of this compound: Phosphorylation at Serine-138 can enhance the rate of Fe-S cluster disassembly, leading to reduced aconitase activity.[3] | Consider Phosphatase Treatment: If working with this compound from eukaryotic expression systems, consider treating the purified protein with a phosphatase to remove potential phosphorylations that may destabilize the cluster. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maintaining the stability of the this compound iron-sulfur cluster during purification?
A1: The single most critical factor is the stringent maintenance of an anaerobic environment throughout the entire purification process.[5][7][8] The [4Fe-4S] cluster is extremely sensitive to oxygen, which can cause its rapid degradation.[2][3][4]
Q2: How can I visually assess the integrity of the this compound iron-sulfur cluster?
A2: The color of a concentrated solution of this compound can be a good preliminary indicator. A dark brown color is characteristic of the intact [4Fe-4S] cluster, while a light yellow color often signifies cluster oxidation or complete loss.[2] For a quantitative assessment, UV-visible spectroscopy should be used.
Q3: Is it better to purify this compound with the iron-sulfur cluster already assembled (in vivo) or to reconstitute it later (in vitro)?
A3: Bacterially assembled iron-sulfur proteins that are isolated and purified anaerobically generally exhibit improved biochemical and biophysical stabilities compared to those expressed aerobically and later reconstituted.[1] Therefore, promoting in vivo assembly and maintaining the cluster throughout purification is the preferred method. However, in vitro reconstitution is a valuable technique for recovering active protein if some cluster loss has occurred.[5][6]
Q4: What are the key components of a buffer for purifying this compound?
A4: A typical purification buffer for this compound should be well-buffered (e.g., with HEPES or Tris at a physiological pH), contain a reducing agent like dithiothreitol (DTT) to maintain a reducing environment, and may include additives such as glycerol for protein stability. All buffer components must be thoroughly degassed.
Q5: Can I freeze my purified holo-ACO1?
A5: Yes, holo-ACO1 can be flash-frozen in liquid nitrogen and stored at -80°C. It is recommended to do this in an anaerobic environment to prevent oxygen exposure during the freezing and thawing process. Adding a cryoprotectant like glycerol (e.g., 10-20%) to the storage buffer is also advisable.
Experimental Protocols
Protocol 1: Anaerobic Purification of Strep-tagged this compound
This protocol outlines the key steps for the purification of this compound with a Strep-tag under strictly anaerobic conditions.
-
Preparation: Move all necessary equipment (sonicator, centrifuge, chromatography system) into an anaerobic chamber at least 24 hours prior to the experiment to allow for deoxygenation.[1] Prepare all buffers and solutions and degas them thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least one hour.
-
Cell Lysis: Resuspend the cell pellet expressing Strep-tagged this compound in ice-cold, degassed lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mg/mL lysozyme, and a protease inhibitor cocktail) inside the anaerobic chamber. Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Strep-Tactin affinity column pre-equilibrated with degassed wash buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Washing: Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elution: Elute the bound this compound with degassed elution buffer (e.g., wash buffer containing 2.5 mM desthiobiotin).
-
Further Purification (Optional): If necessary, further purify the eluted this compound using size-exclusion chromatography with a degassed buffer.
-
Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., centrifugal concentrators) inside the anaerobic chamber. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: In Vitro Reconstitution of the this compound [4Fe-4S] Cluster
This protocol describes a general method for the chemical reconstitution of the [4Fe-4S] cluster in apo-ACO1. This procedure must be performed under strict anaerobic conditions.
-
Preparation: Prepare stock solutions of a ferrous iron salt (e.g., ferrous ammonium sulfate) and a sulfide salt (e.g., sodium sulfide) in degassed buffer. Also prepare a solution of a reducing agent like DTT.
-
Protein Preparation: The purified apo-ACO1 should be in a degassed buffer containing a reducing agent (e.g., 2-5 mM DTT).
-
Reconstitution Reaction: In a stepwise manner, add a 5-10 fold molar excess of ferrous iron to the protein solution, followed by a 5-10 fold molar excess of sulfide. The reaction should be incubated on ice or at 4°C. The progress of reconstitution can be monitored by the appearance of the characteristic brown color and by UV-visible spectroscopy.
-
Removal of Excess Reagents: Once the reconstitution is complete, remove the excess iron and sulfide by desalting or dialysis against a degassed buffer containing DTT.
Visualizations
Caption: Anaerobic purification workflow for this compound.
Caption: Troubleshooting logic for low this compound yield/activity.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Robust Production, Crystallization, Structure Determination, and Analysis of [Fe–S] Proteins: Uncovering Control of Electron Shuttling and Gating in the Respiratory Metabolism of Molybdopterin Guanine Dinucleotide Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Iron-sulphur clusters and the problem with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for the production, isolation, and analysis of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for the Production, Isolation, and Analysis of Iron–Sulfur Proteins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Measuring ACO1 RNA-Binding Affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the RNA-binding affinity of Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1).
Frequently Asked Questions (FAQs)
Q1: What are the two main functional states of this compound, and how do they impact RNA binding?
A1: this compound is a bifunctional protein that exists in two main states depending on cellular iron levels. In iron-replete cells, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate. In this state, it has very low affinity for its target RNA sequences, known as Iron Responsive Elements (IREs).[1][2] In iron-depleted cells, the iron-sulfur cluster is absent, and the protein exists as apo-IRP1. This form of the protein has a high affinity for IREs and functions as an RNA-binding protein to regulate the translation of proteins involved in iron metabolism.[1][3]
Q2: Why is the integrity of the iron-sulfur cluster in my recombinant this compound protein important for binding assays?
A2: The presence or absence of the [4Fe-4S] cluster is the primary determinant of this compound's RNA-binding activity.[4] If you are aiming to measure the high-affinity RNA-binding of apo-IRP1, your protein preparation must be largely free of the [4Fe-4S] cluster. Contamination with the holo-aconitase form will lead to an underestimation of the true binding affinity of the active RNA-binding species. Conversely, if you are studying the switch between the two states, you need to be able to control and verify the cluster's status.
Q3: What are the most common methods for measuring this compound RNA-binding affinity?
A3: The most common techniques include the Electrophoretic Mobility Shift Assay (EMSA), the filter-binding assay, and Isothermal Titration Calorimetry (ITC). EMSA provides a qualitative or semi-quantitative measure of binding, while filter binding and ITC are quantitative methods that can determine the dissociation constant (Kd).
Q4: How can I prepare my IRE-containing RNA for binding assays?
A4: IRE-RNA is typically prepared by in vitro transcription from a DNA template. It is crucial to ensure the RNA is correctly folded to form the characteristic stem-loop structure of the IRE. This often involves a heating and slow-cooling step in a buffer containing magnesium. The purity and integrity of the transcribed RNA should be verified by gel electrophoresis.
Troubleshooting Guides
Electrophoretic Mobility Shift Assay (EMSA)
Problem: No shifted band is observed, or the shifted band is very faint.
| Potential Cause | Troubleshooting Step |
| Inactive this compound Protein | Ensure your this compound protein is in the apo-form (lacks the [4Fe-4S] cluster). Treat the protein with a reducing agent like 2-mercaptoethanol or dithiothreitol (DTT) prior to the binding reaction to help maintain the reduced state required for RNA binding.[4] |
| Degraded RNA Probe | Run a sample of your labeled RNA probe on a denaturing gel to check for degradation. Always use RNase-free reagents and tips.[5] |
| Incorrect Binding Buffer Conditions | Optimize the concentrations of salt (e.g., KCl) and magnesium (MgCl2) in your binding buffer. High salt can inhibit binding, while magnesium is important for RNA folding. |
| Suboptimal Binding Temperature/Time | Incubate the binding reaction at room temperature or 30°C for 15-30 minutes. Verify that this is sufficient time to reach equilibrium. |
| Issues with Gel Electrophoresis | Pre-run the native polyacrylamide gel to remove any unpolymerized acrylamide.[6] Ensure the running buffer is fresh and the gel is run at a constant voltage in the cold room to prevent overheating. |
Problem: Smeared bands or bands stuck in the well.
| Potential Cause | Troubleshooting Step |
| Protein Aggregation | Centrifuge the this compound protein solution before use. Include a non-specific competitor protein like BSA in the binding buffer to reduce non-specific interactions. |
| RNA Aggregation | Ensure proper folding of the IRE-RNA. You can try varying the magnesium concentration in the folding buffer. |
| Complex Dissociation during Electrophoresis | Add glycerol to the gel and binding buffer to help stabilize the protein-RNA complex.[7] Run the gel at a lower voltage for a longer period. |
Filter-Binding Assay
Problem: High background binding of the RNA probe to the nitrocellulose filter.
| Potential Cause | Troubleshooting Step |
| Incorrect Filter Type | Use a nitrocellulose membrane to bind the protein-RNA complex and a positively charged nylon membrane underneath to capture the unbound RNA.[8][9] |
| Suboptimal Washing | Optimize the volume and number of washes with cold binding buffer to remove non-specifically bound RNA without dissociating the specific complexes.[10] |
| High RNA Concentration | Reduce the concentration of the labeled RNA probe. The concentration should ideally be well below the expected Kd. |
Problem: Low signal for the protein-bound RNA.
| Potential Cause | Troubleshooting Step |
| Inactive Protein | As with EMSA, ensure your this compound is in the active apo-form.[4] |
| Short Incubation Time | Increase the incubation time to ensure the binding reaction has reached equilibrium. |
| Complexes passing through the filter | Ensure the vacuum pressure is not too high, which could pull complexes through the nitrocellulose membrane.[8] |
Isothermal Titration Calorimetry (ITC)
Problem: No detectable heat change or a very small signal.
| Potential Cause | Troubleshooting Step |
| Low Protein or RNA Concentration | ITC is a concentration-dependent technique. You may need to increase the concentration of your protein and/or RNA.[11] |
| Buffer Mismatch | Ensure the protein and RNA are in identical buffers. Even small differences in buffer composition can generate large heats of dilution, masking the binding signal.[12] Dialyze both components against the same buffer stock. |
| Inactive Protein | Verify the activity and concentration of the active fraction of your this compound protein. |
Problem: Complex binding isotherm that does not fit a simple 1:1 binding model.
| Potential Cause | Troubleshooting Step |
| Presence of Multiple Binding Events or Aggregation | The data may indicate more complex binding behavior. This could be due to protein aggregation or the presence of multiple binding sites on the RNA.[13] |
| RNA Misfolding | Ensure your IRE-RNA is a homogenous, correctly folded population. Misfolded RNA can lead to complex binding profiles.[12] |
| Proton Exchange | Binding can be associated with the uptake or release of protons from the buffer. This can be assessed by performing the ITC experiment in buffers with different ionization enthalpies.[14] |
Quantitative Data Summary
The following table summarizes representative dissociation constants (Kd) for the interaction of this compound (IRP1) with various Iron Responsive Elements (IREs). Note that values can vary depending on the specific experimental conditions.
| IRE Source | Sequence | Method | Kd (nM) | Reference |
| Ferritin H-chain (Human) | 5'-UUCUUGCACU...-3' | EMSA | ~0.02-0.1 | (Example, literature values vary) |
| Transferrin Receptor (Human) | 5'-CAGAAGCAAU...-3' | Filter Binding | ~0.1-0.5 | (Example, literature values vary) |
| eALAS (Erythroid) | 5'-GUCUUCCAGU...-3' | ITC | ~1-5 | (Example, literature values vary) |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) Protocol for this compound-IRE Binding
-
Probe Labeling: Label the 5' end of the IRE-containing RNA oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
Binding Reaction: In an RNase-free microfuge tube, assemble the following reaction on ice:
-
5x Binding Buffer (e.g., 100 mM HEPES pH 7.6, 500 mM KCl, 5 mM MgCl₂, 5 mM DTT)
-
Recombinant apo-ACO1 protein (various concentrations)
-
Non-specific competitor (e.g., yeast tRNA)
-
RNase inhibitor
-
Nuclease-free water to final volume
-
-
Incubate at room temperature for 20-30 minutes.
-
Add the labeled IRE probe and incubate for another 15 minutes.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel (e.g., 6% gel in 0.5x TBE).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.
Isothermal Titration Calorimetry (ITC) Protocol for this compound-IRE Binding
-
Sample Preparation:
-
Dialyze both the this compound protein and the IRE-RNA extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM TCEP).
-
Determine the accurate concentrations of the protein and RNA using a reliable method (e.g., UV absorbance at 280 nm for protein and 260 nm for RNA).
-
Degas both solutions immediately before use.
-
-
ITC Experiment Setup:
-
Load the this compound protein into the sample cell of the calorimeter.
-
Load the IRE-RNA into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the RNA into the protein solution, with a spacing of 120-180 seconds between injections to allow for re-equilibration.
-
Data Analysis:
-
Integrate the heat evolved or absorbed after each injection.
-
Plot the integrated heat against the molar ratio of RNA to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Regulation of this compound activity by cellular iron status.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Troubleshooting logic for a failed EMSA experiment.
References
- 1. sinobiological.com [sinobiological.com]
- 2. genecards.org [genecards.org]
- 3. mdpi.com [mdpi.com]
- 4. IRP1 Ser-711 is a phosphorylation site, critical for regulation of RNA-binding and aconitase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA affinity purification: Tips for optimizing | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 6. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 11. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
Technical Support Center: Validating the Specificity of ACO1 Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of antibodies targeting Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is antibody specificity crucial?
A1: Aconitase 1 (this compound) is a bifunctional protein. In iron-replete cells, it functions as a cytosolic aconitase, an enzyme in the Krebs cycle. In iron-depleted cells, it acts as Iron Regulatory Protein 1 (IRP1), a post-transcriptional regulator of iron metabolism genes.[1] Given this dual functionality, ensuring antibody specificity is critical to accurately detect and quantify this compound without cross-reacting with other proteins, particularly the mitochondrial aconitase (ACO2), or misinterpreting its expression in different cellular iron states.
Q2: What are the key characteristics of the this compound protein that I should be aware of during validation?
A2: Key characteristics of human this compound include:
-
Molecular Weight: Approximately 98.4 kDa.[2]
-
Subcellular Localization: Primarily cytosolic, though it has also been reported in the mitochondria and nucleus.[3]
-
Aliases: Iron Regulatory Protein 1 (IRP1), Iron-Responsive Element-Binding Protein 1 (IREB1), ACONS.[1][2]
Q3: Which validation experiments are essential for an this compound antibody?
A3: A combination of the following experiments is recommended to thoroughly validate an this compound antibody:
-
Western Blotting (WB): To confirm the antibody detects a protein of the correct molecular weight.
-
Immunoprecipitation (IP): To verify that the antibody can bind to the native protein.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): To ensure the antibody stains the correct subcellular and tissue locations.
-
Knockout (KO) or Knockdown (KD) Validation: Using cells where the this compound gene is knocked out or its expression is knocked down is the gold standard for proving specificity.
Q4: What are appropriate positive and negative controls for this compound antibody validation?
A4:
-
Positive Controls: Cell lines with known high expression of this compound, such as HeLa, A549, or HepG2 cells.
-
Negative Controls:
-
This compound knockout (KO) or knockdown (KD) cell lysates are ideal.
-
Cell lines with very low or no this compound expression (if known).
-
For subcellular localization, co-staining with a known cytosolic marker.
-
Troubleshooting Guides
Western Blotting
Issue: Multiple bands are observed on the Western blot.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Increase the stringency of washes, or optimize the primary antibody concentration by performing a titration.[4]
-
-
Possible Cause 2: Protein degradation.
-
Solution: Ensure fresh protease inhibitors are used during sample preparation.[5]
-
-
Possible Cause 3: Post-translational modifications or protein isoforms.
-
Solution: Consult literature or databases like UniProt for known modifications or isoforms of this compound that might alter its molecular weight.[5]
-
Issue: The band for this compound is weak or absent.
-
Possible Cause 1: Low protein expression in the sample.
-
Solution: Use a positive control cell line with high this compound expression. Increase the amount of protein loaded onto the gel.[6]
-
-
Possible Cause 2: Inefficient antibody binding.
-
Solution: Optimize the primary antibody concentration and incubation time. An overnight incubation at 4°C can enhance the signal.[7]
-
-
Possible Cause 3: Poor transfer to the membrane.
-
Solution: Verify the transfer efficiency using Ponceau S staining.[5]
-
Issue: High background on the Western blot.
-
Possible Cause 1: Insufficient blocking.
-
Solution: Increase the blocking time to at least 1 hour at room temperature and ensure the blocking agent is fresh.[4]
-
-
Possible Cause 2: Primary or secondary antibody concentration is too high.
-
Solution: Perform a titration to determine the optimal antibody concentrations.[4]
-
-
Possible Cause 3: Contaminated buffers.
-
Solution: Prepare fresh buffers for each experiment.
-
Quantitative Data Summary
The following table provides expected results for a specific and sensitive this compound antibody across various applications. This should be used as a guideline for your own validation experiments.
| Experiment | Parameter | Expected Result | Positive Control (e.g., HeLa cells) | Negative Control (e.g., this compound KO cells) |
| Western Blot | Band Size | ~98 kDa | Single band at ~98 kDa | No band at ~98 kDa |
| Recommended Dilution | 1:1000 - 1:5000 (polyclonal) | Clear signal | No signal | |
| Immunoprecipitation | Eluted Protein | This compound | Band at ~98 kDa on WB | No band at ~98 kDa |
| Immunofluorescence | Staining Pattern | Diffuse cytoplasmic | Strong cytoplasmic signal | No specific staining |
| Recommended Dilution | 1:100 - 1:500 | Clear cytoplasmic localization | - | |
| Immunohistochemistry | Staining Location | Cytoplasmic in various tissues | Strong cytoplasmic staining in hepatocytes | - |
Experimental Protocols
Western Blotting Protocol for this compound
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with fresh protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]
-
-
SDS-PAGE:
-
Load samples onto an 8-10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the this compound primary antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[10]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imager.[7]
-
Immunoprecipitation Protocol for this compound
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with 1-5 µg of this compound antibody overnight at 4°C with gentle rotation.[11]
-
-
Bead Capture:
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads three times with lysis buffer.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted sample by Western blotting using the same or a different this compound antibody.
-
Immunofluorescence Protocol for this compound
-
Cell Seeding:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[12]
-
-
Blocking:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the this compound primary antibody (e.g., at a 1:200 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.[13]
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Visualizations
Caption: Dual function of this compound based on cellular iron status.
References
- 1. This compound — Early Detection Research Network [edrn.nci.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Rabbit Anti-ACO1 Recombinant Antibody (VS13-YC18) - Creative Biolabs [creativebiolabs.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
troubleshooting variable results in aconitase activity assays
Welcome to the technical support center for aconitase activity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the aconitase activity assay?
Aconitase is an iron-sulfur protein that catalyzes the reversible isomerization of citrate to isocitrate through a cis-aconitate intermediate.[1][2][3] Assay methods typically measure one of the products of this reaction. Common approaches include:
-
Direct measurement of cis-aconitate: This method involves monitoring the increase in absorbance at 240 nm, which is characteristic of cis-aconitate's double bond.
-
Coupled enzyme reactions: In this more common approach, the isocitrate produced by aconitase is used as a substrate for isocitrate dehydrogenase. This second reaction reduces NADP+ to NADPH, which can be measured by an increase in absorbance at 340 nm.[4] Alternatively, the NADPH can be used to reduce a colorless probe into a colored product, which is then measured at a specific wavelength (e.g., 450 nm).[2][5]
Q2: What are the different isoforms of aconitase, and how can I measure them separately?
Mammalian cells contain two isoforms of aconitase:
-
Mitochondrial Aconitase (ACO2): A key enzyme in the Krebs (TCA) cycle.[6]
-
Cytosolic Aconitase (ACO1): A bifunctional protein that, in addition to its enzymatic activity, also functions as an Iron Regulatory Protein (IRP1) to control iron homeostasis.[6]
To measure the activity of each isoform separately, subcellular fractionation is required prior to running the assay. A general workflow is as follows:
-
Homogenize cells in an appropriate buffer.
-
Perform a low-speed centrifugation (e.g., 800 x g) to pellet nuclei and intact cells. The supernatant contains the cytosol and mitochondria.[5]
-
This supernatant can be used to measure cytosolic aconitase (this compound) activity.
-
To isolate mitochondria, perform a high-speed centrifugation of the supernatant (e.g., 20,000 x g).[5][7]
-
The resulting pellet contains the mitochondria, which can be lysed to measure mitochondrial aconitase (ACO2) activity.
Q3: Why is my aconitase activity low or undetectable?
Low or absent aconitase activity is a common issue and can be attributed to several factors, primarily related to the instability of the enzyme's [4Fe-4S] iron-sulfur cluster.[6] This cluster is essential for catalysis and is highly sensitive to oxidative and nitrative stress.[6][8][9][10]
Key causes include:
-
Oxidative Stress: Reactive oxygen species (ROS) like superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and peroxynitrite can damage the [4Fe-4S] cluster, leading to its disassembly and enzyme inactivation.[10]
-
Iron Depletion: Insufficient iron levels can prevent the proper assembly or repair of the iron-sulfur cluster.[6]
-
Improper Sample Handling: Aconitase is unstable, and its activity can be lost during sample preparation and storage if not handled correctly.[1] Samples should be kept on ice, and long-term storage should be at -80°C.[5][7]
-
Need for Activation: Samples may contain the inactive form of the enzyme. An in vitro activation step with an iron salt and a reducing agent like cysteine is often necessary to reconstitute the [4Fe-4S] cluster.[2]
Troubleshooting Guide
This guide addresses specific variable results you might encounter during your aconitase activity assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Incomplete homogenization of tissue or cell samples.[5] | Ensure complete homogenization. For cell pellets, sonication may be necessary.[5][7] |
| Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents in each well. | |
| Assay buffer not at room temperature.[5] | Allow all buffers and reagents to equilibrate to the recommended assay temperature before use.[5] | |
| Consistently low or no aconitase activity | Inactivation of the enzyme due to oxidative stress.[9] | Minimize exposure to air during sample preparation. Consider adding a hydroxyl radical scavenging solution to your homogenization buffer. |
| The enzyme is in its inactive, [3Fe-4S] state. | Perform an enzyme activation step by incubating the sample with a solution containing ammonium iron(II) sulfate and cysteine on ice for 1 hour.[2] | |
| Incorrect wavelength used for measurement.[5] | Verify the plate reader settings are correct for your specific assay (e.g., 240 nm for cis-aconitate, 340 nm for NADPH, or 450 nm for colorimetric assays).[5] | |
| High background signal in "no substrate" control wells | Contamination of samples or reagents with isocitrate. | Use fresh, high-purity reagents. Run a sample blank for each sample by omitting the substrate to correct for background.[5] |
| Endogenous isocitrate dehydrogenase activity in the sample. | This is a known potential interference. Subtracting the reading of the "no substrate" control from the sample reading is crucial. | |
| Aconitase activity decreases over time during storage | Instability of the enzyme.[1] | Aliquot samples after preparation and store them at -80°C to avoid repeated freeze-thaw cycles.[5] Use samples as fresh as possible. |
Experimental Protocols
Protocol: Sample Preparation for Cytosolic and Mitochondrial Aconitase Activity
This protocol is a generalized procedure based on common practices.[5][7]
-
Cell/Tissue Collection: Harvest approximately 1 x 10⁶ cells or 20-40 mg of tissue.
-
Homogenization: Homogenize the sample in 100-200 µL of ice-cold Assay Buffer.
-
Initial Centrifugation: Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove insoluble material.
-
Cytosolic Fraction: Collect the supernatant. This is your cytosolic fraction (contains this compound). Keep it on ice.
-
Mitochondrial Fractionation: Centrifuge the supernatant from step 4 at 20,000 x g for 15 minutes at 4°C.
-
Mitochondrial Pellet: The resulting pellet contains the mitochondria. Discard the supernatant.
-
Mitochondrial Lysis: Resuspend the mitochondrial pellet in 100 µL of cold Assay Buffer and lyse the mitochondria (e.g., by sonication for 20 seconds). This is your mitochondrial fraction (contains ACO2).
-
Storage: Store both cytosolic and mitochondrial fractions at -80°C if not used immediately.
Protocol: In Vitro Aconitase Activation
This step is often required to measure the maximum potential activity of aconitase.[2]
-
Prepare Activation Solution: Prepare a fresh activation solution by mixing equal volumes of reconstituted cysteine and ammonium iron(II) sulfate solutions in Assay Buffer. Keep this solution on ice.
-
Sample Activation: Add 10 µL of the fresh Activation Solution to 100 µL of your sample (either cytosolic or mitochondrial fraction).
-
Incubation: Incubate the mixture on ice for 1 hour.
-
Assay: Proceed immediately to the aconitase activity assay protocol provided by your kit.
Visualizations
Aconitase Activity and the [4Fe-4S] Cluster
The activity of aconitase is critically dependent on the integrity of its iron-sulfur cluster. Oxidative stress can lead to the loss of a specific iron atom, converting the active [4Fe-4S] cluster to an inactive [3Fe-4S] form. This process is reversible in vitro.
Caption: The cycle of aconitase inactivation by oxidative stress and reactivation.
Troubleshooting Workflow for Low Aconitase Activity
When faced with unexpectedly low aconitase activity, a systematic approach can help identify the root cause.
Caption: A decision tree for troubleshooting low aconitase activity results.
References
- 1. abcam.com [abcam.com]
- 2. phosphatase-inhibitor-cocktail.com [phosphatase-inhibitor-cocktail.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Aconitase Enzymatic Activity: A Potential Long-Term Survival Biomarker in the Blood of ALS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stork: Aconitases: Non-redox Iron-Sulfur Proteins Sensitive to Reactive Species [storkapp.me]
how to minimize background in colorimetric aconitase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and obtain reliable results in colorimetric aconitase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle of a colorimetric aconitase assay?
A1: Most colorimetric aconitase assays are coupled enzymatic reactions. Aconitase first catalyzes the isomerization of citrate to isocitrate. Then, in a second reaction, isocitrate dehydrogenase (IDH) oxidizes isocitrate to α-ketoglutarate, which reduces NADP+ to NADPH.[1] Finally, the generated NADPH reduces a colorimetric probe, such as a tetrazolium salt (e.g., MTT), to a colored formazan product, which can be measured spectrophotometrically.[1] The increase in absorbance is proportional to the aconitase activity in the sample.
Q2: I am observing high background absorbance in my "no-sample" control wells. What are the possible causes?
A2: High background in the absence of a sample can be due to several factors:
-
Contaminated Reagents: Impurities in the assay buffer, substrate, or detection reagents can lead to non-enzymatic reduction of the colorimetric probe.
-
Light Exposure: Tetrazolium dyes like MTT are light-sensitive.[2] Prolonged exposure to light can cause spontaneous reduction.
-
Improper Reagent Preparation: Incorrect reconstitution or storage of reagents can lead to degradation and the formation of interfering substances.[2]
Q3: My sample wells show high absorbance even before the addition of the substrate. How can I troubleshoot this?
A3: This indicates that components within your sample are directly reducing the colorimetric probe. To address this, it is crucial to run a sample blank .[1][2][3]
-
What is a sample blank? A sample blank contains your sample and all the reaction components except for the aconitase substrate (citrate or isocitrate).[1][2]
-
How does it help? The absorbance from the sample blank represents the background signal from your sample. By subtracting this value from your sample reading, you can determine the true aconitase-dependent activity.[2]
-
Common culprits in samples: High levels of other dehydrogenases or reducing agents (like antioxidants) in the cell lysate or tissue homogenate can cause this interference.[4][5]
Q4: The absorbance in my sample wells is high and develops very quickly. What should I do?
A4: Rapid color development suggests either very high aconitase activity or the presence of interfering substances.
-
Dilute your sample: If the aconitase activity is too high, the reaction may not be in the linear range. Diluting your sample in the assay buffer can help.[1]
-
Check for interfering substances: As mentioned in Q3, run a sample blank to determine the contribution of non-aconitase activity to the signal.
Q5: How can I prepare my samples to minimize potential background interference?
A5: Proper sample preparation is critical.
-
Homogenization Buffer: Use the assay buffer provided in the kit for homogenization to avoid introducing interfering substances.[2]
-
Centrifugation: Ensure complete removal of insoluble material by centrifuging your homogenate according to the protocol.[2][6]
-
Avoid Proteolytic Enzymes: When harvesting adherent cells, do not use proteolytic enzymes as they can interfere with the assay.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot your samples after preparation to avoid repeated freezing and thawing, which can denature the enzyme and release interfering components.[2]
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| High background in all wells (including no-sample control) | Reagent contamination or degradation. | Prepare fresh reagents. Protect tetrazolium dyes from light. |
| High background in sample wells only (pre-substrate addition) | Endogenous dehydrogenases or reducing agents in the sample. | Run a sample blank (omit substrate) and subtract this reading.[1][2] |
| Rapid color development in sample wells | High aconitase activity or interfering substances. | Dilute the sample. Run a sample blank to quantify background.[1] |
| Erratic or inconsistent readings | Incomplete homogenization or bubbles in wells. | Ensure thorough sample homogenization.[2] Check for and remove bubbles before reading the plate. |
| Low or no signal | Inactive aconitase. | Prepare fresh samples and use an aconitase activation solution if required by the protocol.[2][6] Ensure the assay buffer is at the recommended temperature.[2] |
Experimental Protocols
Protocol 1: Aconitase Activity Assay with Sample Blank
This protocol is a generalized procedure for a colorimetric aconitase assay using a 96-well plate format and includes the necessary controls to minimize background.
Materials:
-
96-well clear, flat-bottom plate
-
Spectrophotometric microplate reader
-
Aconitase Assay Kit (containing Assay Buffer, Substrate, NADP+/MTT solution, and Coupling Enzyme)
-
Sample (cell lysate or tissue homogenate)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Keep enzymes on ice.[1]
-
Standard Curve: Prepare a standard curve using the provided isocitrate or NADPH standard to quantify aconitase activity.
-
Plate Setup: Designate wells for:
-
Reaction Setup:
-
For Sample Wells: Add your sample and the reaction mix (containing substrate, NADP+/MTT, and coupling enzyme in assay buffer) to the designated wells.
-
For Sample Blank Wells: Add your sample and a blank reaction mix (containing NADP+/MTT and coupling enzyme in assay buffer, but no substrate ) to the designated wells.[1]
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 30-60 minutes).[2]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 565 nm) using a microplate reader.[1][2]
-
Calculation:
-
Subtract the absorbance of the no-sample control from all readings.
-
For each sample, subtract the absorbance of its corresponding sample blank from the sample reading.
-
Determine the aconitase activity based on the corrected absorbance values and the standard curve.
-
Visual Guides
Colorimetric Aconitase Assay Workflow
Caption: Workflow for a colorimetric aconitase assay.
Aconitase Coupled Enzymatic Reaction Pathway
Caption: Coupled reaction pathway in aconitase assays.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background.
References
Technical Support Center: Improving the Efficiency of siRNA-Mediated ACO1 Knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of siRNA-mediated knockdown of Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1).
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound/IRP1?
A1: this compound (Aconitase 1) is a bifunctional protein. In iron-replete cells, it functions as a cytosolic aconitase, an enzyme in the Krebs cycle that catalyzes the conversion of citrate to isocitrate. In iron-depleted cells, it acts as Iron Regulatory Protein 1 (IRP1), which binds to iron-responsive elements (IREs) on messenger RNAs (mRNAs). This binding regulates the translation of proteins involved in iron metabolism, such as ferritin and the transferrin receptor, to maintain iron homeostasis.[1][2]
Q2: Why is validating this compound knockdown at both the mRNA and protein level important?
A2: Validating knockdown at both the mRNA (e.g., via qPCR) and protein (e.g., via Western blot) levels is crucial for several reasons. A significant decrease in mRNA does not always correlate with a proportional decrease in protein levels due to factors like long protein half-life. Conversely, a lack of protein reduction despite mRNA knockdown could indicate issues with protein turnover or the antibody used for detection. Therefore, dual validation provides a more complete and reliable picture of the knockdown efficiency.
Q3: What are the most common reasons for low this compound knockdown efficiency?
A3: Low knockdown efficiency can stem from several factors, including suboptimal siRNA design, inefficient transfection, poor cell health, or inaccurate assessment of knockdown. It is critical to use validated siRNA sequences, optimize the transfection protocol for your specific cell line, ensure cells are healthy and at the correct confluency, and use appropriate controls.
Q4: How can I minimize off-target effects of my this compound siRNA?
A4: Off-target effects, where the siRNA unintentionally silences other genes, are a significant concern in RNAi experiments.[3][4] To minimize these effects, it is recommended to:
-
Use the lowest effective siRNA concentration.
-
Test multiple siRNA sequences targeting different regions of the this compound mRNA.
-
Perform bioinformatics analysis to check for potential off-target binding sites.
-
Validate key findings with a secondary method, such as a rescue experiment with an siRNA-resistant this compound construct.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound mRNA knockdown (<50%) | 1. Inefficient siRNA transfection. | - Optimize siRNA and transfection reagent concentrations. - Ensure cells are 60-80% confluent at the time of transfection. - Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency. - Test a different transfection reagent. |
| 2. Poor siRNA quality or design. | - Use pre-validated siRNA sequences from a reputable supplier. - Test at least two different siRNA sequences for this compound. - Ensure proper storage and handling of siRNA to prevent degradation. | |
| 3. Incorrect qPCR primer design. | - Design qPCR primers that flank the siRNA target site to avoid detecting cleaved mRNA fragments.[5][6] | |
| Low this compound protein knockdown despite good mRNA knockdown | 1. Long half-life of the this compound protein. | - Extend the incubation time post-transfection (e.g., 72-96 hours) to allow for protein turnover. |
| 2. Ineffective antibody for Western blotting. | - Use a well-validated antibody specific for this compound. - Run a positive control (e.g., cell lysate with known this compound expression) to confirm antibody function. | |
| 3. High protein stability. | - Consider the cellular context, as protein stability can be influenced by various signaling pathways. | |
| High cell toxicity or death after transfection | 1. High concentration of siRNA or transfection reagent. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of both siRNA and transfection reagent. |
| 2. Poor cell health. | - Ensure cells are healthy, actively dividing, and free from contamination before transfection. | |
| 3. Off-target effects of the siRNA. | - As mentioned in the FAQs, use low siRNA concentrations and test multiple sequences to rule out off-target-induced toxicity.[3][4] | |
| Inconsistent results between experiments | 1. Variation in cell density. | - Maintain a consistent cell seeding density for all experiments. |
| 2. Inconsistent reagent preparation. | - Prepare fresh dilutions of siRNA and transfection reagent for each experiment. | |
| 3. Passage number of cells. | - Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data for this compound knockdown experiments. Actual results will vary depending on the cell line, siRNA sequence, and transfection conditions.
Table 1: Comparison of this compound mRNA Knockdown Efficiency with Different siRNA Sequences
| siRNA Sequence ID | Target Exon | Concentration (nM) | Transfection Reagent | Cell Line | % mRNA Knockdown (± SD) at 48h |
| This compound-siRNA-1 | 3 | 10 | Lipofectamine RNAiMAX | HeLa | 85 ± 5% |
| This compound-siRNA-2 | 7 | 10 | Lipofectamine RNAiMAX | HeLa | 78 ± 7% |
| This compound-siRNA-3 | 11 | 10 | Lipofectamine RNAiMAX | HeLa | 92 ± 4% |
| Scrambled Control | N/A | 10 | Lipofectamine RNAiMAX | HeLa | < 5% |
Table 2: Time-Course of this compound Protein Knockdown
| siRNA Sequence ID | Concentration (nM) | % Protein Knockdown (± SD) at 48h | % Protein Knockdown (± SD) at 72h | % Protein Knockdown (± SD) at 96h |
| This compound-siRNA-3 | 10 | 65 ± 8% | 88 ± 6% | 75 ± 9% |
| Scrambled Control | 10 | < 5% | < 5% | < 5% |
Experimental Protocols
Protocol 1: siRNA Transfection using Lipofectamine™ RNAiMAX
This protocol is a general guideline for transfecting mammalian cells with siRNA using Lipofectamine™ RNAiMAX. Optimization is recommended for each cell line.
Materials:
-
This compound siRNA and negative control siRNA (20 µM stocks)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest
-
6-well tissue culture plates
-
Growth medium (antibiotic-free)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.
-
siRNA-Lipid Complex Formation (per well): a. In a sterile microcentrifuge tube, dilute 3 µL of 20 µM siRNA stock (final concentration 10 nM) in 150 µL of Opti-MEM™ Medium. Mix gently. b. In a separate sterile microcentrifuge tube, add 9 µL of Lipofectamine™ RNAiMAX to 150 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells in the 6-well plate. b. Add the 300 µL of siRNA-lipid complex dropwise to each well. c. Add 2.2 mL of fresh, antibiotic-free growth medium to each well. d. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-96 hours. b. Harvest the cells for analysis of this compound mRNA and protein levels.
Protocol 2: Validation of this compound Knockdown by quantitative RT-PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound or the housekeeping gene, and qPCR master mix. b. Run the qPCR reaction using a standard cycling protocol.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.
Protocol 3: Validation of this compound Knockdown by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against this compound overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. b. Quantify the band intensities and normalize the this compound signal to the loading control to determine the extent of protein knockdown.
Visualizations
References
- 1. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
- 6. The importance of RT-qPCR primer design for the detection of siRNA-mediated mRNA silencing [agris.fao.org]
Technical Support Center: Validating ACO1 Knockdown at the Protein Level
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the knockdown of Aconitase 1 (ACO1) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its knockdown validation important?
A1: Aconitase 1 (this compound), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein.[1][2] In iron-replete cells, it functions as an aconitase in the Krebs cycle.[2][3] In iron-depleted cells, it binds to iron-responsive elements (IREs) in messenger RNAs (mRNAs), regulating the translation of proteins involved in iron metabolism, such as ferritin and the transferrin receptor.[1][4] Given its dual role, it is crucial to confirm the successful reduction of this compound protein levels to accurately interpret the phenotypic results of gene silencing experiments.[5][6]
Q2: What is the molecular weight of this compound?
A2: The approximate molecular weight of this compound is 98 kDa.[7] This is an important parameter for Western blot analysis.
Q3: Which methods are recommended for validating this compound knockdown at the protein level?
Q4: Can I confirm knockdown by only measuring mRNA levels (e.g., by qPCR)?
A4: While measuring mRNA levels is a good first step, it does not guarantee a corresponding decrease in protein levels.[10] Factors such as long protein half-life or slow protein turnover can lead to a discrepancy between mRNA and protein abundance.[10] Therefore, direct measurement of protein levels is essential for complete validation.[8][11]
Experimental Methodologies & Troubleshooting
This section provides detailed protocols and troubleshooting for the primary methods used to validate this compound protein knockdown.
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[11][12] It is a reliable method for confirming the reduction of this compound protein following gene silencing.[5][13]
-
Sample Preparation:
-
Culture and transfect cells with your this compound-targeting siRNA or shRNA, including a non-targeting control.[13]
-
After the desired incubation period, place cells on ice and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).[12]
-
-
Electrophoresis and Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 10-30 µg of total cell lysate per lane) onto an SDS-PAGE gel.[15] Include a protein ladder to determine molecular weight.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.[16]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16][17]
-
Incubate the membrane with a validated primary antibody against this compound, diluted in blocking buffer. Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.[15][18]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[16]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
For quantification, normalize the this compound band intensity to a loading control (e.g., GAPDH, β-actin, or total protein stain).[16]
-
| Parameter | Recommendation | Source(s) |
| Primary Antibody | Rabbit Polyclonal anti-ACO1 | [18][21] |
| Working Dilution (WB) | 1:2000 - 1:4000 | [18] |
| Loading Amount | 10-30 µg of total cell lysate | [15] |
| Loading Control | GAPDH, β-actin, β-tubulin | [22] |
| Issue | Possible Cause(s) | Recommended Solution(s) | Source(s) |
| No or Weak this compound Signal | Inefficient Protein Transfer: Low molecular weight proteins can pass through the membrane. | Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage. Confirm transfer with Ponceau S staining. | [15][23] |
| Inactive Antibody: Improper storage or expired antibody. | Check antibody expiration date and storage conditions. Test antibody activity with a positive control (e.g., lysate from a cell line with known high this compound expression). | [15][20] | |
| Low Protein Abundance: this compound may be a low-abundance protein in your cell type. | Increase the amount of protein loaded on the gel. Use an antibody enhancer solution. | [15][20] | |
| Insufficient Antibody Concentration: Primary or secondary antibody dilution is too high. | Decrease the antibody dilution (increase concentration). Incubate the primary antibody overnight at 4°C. | [15][23] | |
| High Background | Insufficient Blocking: Non-specific antibody binding to the membrane. | Increase blocking time to 1-2 hours. Try a different blocking agent (e.g., switch from milk to BSA, as milk contains phosphoproteins that can interfere with phospho-antibody detection). | [16][24] |
| Antibody Concentration Too High: Excessive primary or secondary antibody. | Increase the dilution of your antibodies. Run a secondary-only control to check for non-specific binding. | [19][24] | |
| Inadequate Washing: Unbound antibodies remain on the membrane. | Increase the number and duration of wash steps. Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer. | [15][16] | |
| Multiple/Non-specific Bands | Antibody Cross-Reactivity: The primary antibody may recognize other proteins. | Use a knockout/knockdown-validated antibody. Check the literature or manufacturer's datasheet for known cross-reactivity. | [23][24] |
| Protein Degradation: Samples were not handled properly, leading to protein breakdown. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. | [12][13] | |
| Post-Translational Modifications: this compound may have isoforms or modifications that alter its migration. | Consult protein databases like UniProt or Swiss-Prot to check for known modifications or isoforms of this compound. | [23] |
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A sandwich ELISA is a highly specific and sensitive method for measuring the concentration of this compound in cell lysates.[25][26]
This protocol is a general guide based on commercially available kits. Always refer to the specific manufacturer's instructions.
-
Prepare Reagents: Reconstitute standards, wash buffers, and detection antibodies as instructed by the kit manual.[26][27]
-
Prepare Standard Curve: Create a serial dilution of the this compound standard to generate a standard curve. A typical range for human this compound is 0.625-40 ng/mL.[25]
-
Sample Preparation: Prepare cell lysates as described for Western blotting. Dilute the lysates to fall within the detection range of the assay.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate pre-coated with an anti-ACO1 antibody. Incubate as recommended (e.g., 80 minutes at 37°C).[27]
-
Wash the plate multiple times with the provided wash buffer.[27]
-
Add the biotin-conjugated detection antibody specific to this compound. Incubate.
-
Wash the plate.
-
Add Avidin-HRP (Horseradish Peroxidase) conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate solution. A blue color will develop in proportion to the amount of this compound present.
-
Stop the reaction by adding the stop solution (e.g., sulfuric acid). The color will change to yellow.[25][26]
-
-
Data Analysis:
| Parameter | Human Kit Example | Rat Kit Example | Source(s) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | [25][26] |
| Detection Range | 0.625 - 40 ng/mL | 0.312 - 20 ng/mL | [25][26] |
| Sensitivity | < 0.25 ng/mL | < 0.12 ng/mL | [25][26] |
| Sample Types | Cell lysates, serum, plasma, tissue homogenates | Tissue homogenates, other biological fluids | [25][26] |
| Issue | Possible Cause(s) | Recommended Solution(s) | Source(s) |
| High Background | Insufficient washing; Contaminated reagents. | Ensure thorough washing between steps. Use fresh, properly stored reagents. | [27] |
| Low Signal | Inactive reagents; Insufficient incubation time; Incorrect wavelength. | Check reagent storage and expiration. Ensure incubation times and temperatures match the protocol. Verify the plate reader is set to 450 nm. | [25][27] |
| High Variation (CV%) | Pipetting errors; Bubbles in wells; Temperature variation across the plate. | Use calibrated pipettes and new tips for each sample. Be careful to avoid bubbles. Ensure uniform incubation temperature. Run samples in duplicate or triplicate. | [25] |
Visualized Workflows and Logic
Caption: Workflow for validating this compound protein knockdown.
Caption: Troubleshooting decision tree for Western blotting.
Caption: Dual functions of the this compound protein.
References
- 1. This compound — Early Detection Research Network [edrn.nci.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound aconitase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Aconitase 1/ACO1 antibody (ab236773) | Abcam [abcam.com]
- 8. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of RNAi Knockdown Using Multiple Reaction Monitoring and Protein-AQUA [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. google.com [google.com]
- 18. Aconitase 1 antibody (12406-1-AP) | Proteintech [ptglab.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Aconitase 1 Antibody [ABIN7445504] - for Mouse WB, IHC, ICC [antibodies-online.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 25. cloud-clone.com [cloud-clone.com]
- 26. cloud-clone.com [cloud-clone.com]
- 27. elkbiotech.com [elkbiotech.com]
Validation & Comparative
Confirming ACO1 Knockdown Efficiency: A Comparative Guide to qPCR and Western Blot Analysis
This guide provides a comprehensive comparison of two essential techniques for validating the knockdown of Aconitase 1 (ACO1): quantitative Polymerase Chain Reaction (qPCR) and Western Blotting. We offer detailed experimental protocols, data presentation guidelines, and a discussion of the unique insights each method provides for researchers in genetics, cell biology, and drug development.
Aconitase 1 (this compound), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein with crucial roles in both cellular energy metabolism and iron homeostasis.[1][2][3] It functions as an aconitase in the citric acid (TCA) cycle when cellular iron levels are high and as an RNA-binding protein that regulates the translation of proteins involved in iron metabolism when iron levels are low.[2] Given its central role, accurately confirming the knockdown of this compound is critical for studies investigating its function.
Comparing qPCR and Western Blot for Knockdown Validation
Quantitative PCR and Western Blotting are complementary techniques that assess gene silencing at different molecular levels.[4] qPCR measures the abundance of this compound mRNA transcripts, providing a direct measure of the knockdown of gene expression at the transcriptional level.[5] In contrast, Western Blotting quantifies the amount of this compound protein, revealing the functional outcome of the knockdown at the translational level.[6][7][8] It is important to note that mRNA and protein levels do not always directly correlate due to post-transcriptional, translational, and protein degradation regulation.[4][9] Therefore, for robust validation, it is often recommended to use both techniques.
Experimental Protocols
Detailed methodologies for both qPCR and Western Blot are provided below to ensure reliable and reproducible confirmation of this compound knockdown.
Quantitative PCR (qPCR) Protocol for this compound mRNA Quantification
This protocol outlines the steps for measuring the relative abundance of this compound mRNA following siRNA-mediated knockdown.
-
Cell Culture and Transfection:
-
Seed cells at an appropriate density in a 6-well plate.
-
Transfect cells with either a non-targeting control siRNA or an siRNA specific to this compound.
-
Include an untransfected control to monitor the effects of the transfection reagent.[5]
-
-
RNA Extraction:
-
After the desired incubation period (e.g., 48-72 hours), harvest the cells.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, ensuring to minimize RNA degradation.[10]
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[10]
-
-
qPCR Reaction Setup:
-
qPCR Analysis:
-
Perform the qPCR reaction using a real-time PCR detection system.
-
The amplification data is used to determine the cycle threshold (Ct) value for each sample.[13]
-
Western Blot Protocol for this compound Protein Quantification
This protocol details the procedure for detecting and quantifying this compound protein levels post-knockdown.[6][8][14]
-
Sample Preparation:
-
Culture and transfect cells as described in the qPCR protocol.
-
Lyse the cells in a suitable lysis buffer to extract total protein.[6]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Detection and Quantification:
Data Presentation and Analysis
Clear and concise presentation of quantitative data is crucial for interpreting knockdown efficiency.
qPCR Data Analysis
The relative expression of this compound mRNA is typically calculated using the 2-ΔΔCt method.[10][13]
| Sample | This compound Ct | Housekeeping Gene Ct | ΔCt (this compound Ct - HKG Ct) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2-ΔΔCt) | % Knockdown |
| Control siRNA | 22.5 | 20.0 | 2.5 | 0.0 | 1.0 | 0% |
| This compound siRNA (Rep 1) | 25.0 | 20.1 | 4.9 | 2.4 | 0.19 | 81% |
| This compound siRNA (Rep 2) | 25.2 | 20.0 | 5.2 | 2.7 | 0.15 | 85% |
| This compound siRNA (Rep 3) | 24.9 | 19.9 | 5.0 | 2.5 | 0.18 | 82% |
Western Blot Data Analysis
The relative this compound protein level is determined by normalizing the intensity of the this compound band to that of a loading control.
| Sample | This compound Band Intensity | Loading Control Band Intensity | Normalized this compound Level (this compound/Loading Control) | Relative Protein Level (Normalized/Control) | % Knockdown |
| Control siRNA | 85000 | 90000 | 0.94 | 1.00 | 0% |
| This compound siRNA (Rep 1) | 18000 | 89000 | 0.20 | 0.21 | 79% |
| This compound siRNA (Rep 2) | 15000 | 88000 | 0.17 | 0.18 | 82% |
| This compound siRNA (Rep 3) | 19000 | 91000 | 0.21 | 0.22 | 78% |
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Caption: The dual role of this compound in the TCA cycle and iron metabolism.
Caption: Workflow for confirming this compound knockdown by qPCR.
Caption: Workflow for confirming this compound knockdown by Western Blot.
References
- 1. This compound Gene: Function, Deficiency, and Health Implications [learn.mapmygenome.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 5. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. licorbio.com [licorbio.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. reddit.com [reddit.com]
- 10. frontiersin.org [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. genomique.iric.ca [genomique.iric.ca]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Functional Differences Between ACO1 and ACO2
For Researchers, Scientists, and Drug Development Professionals
Aconitase 1 (ACO1) and Aconitase 2 (ACO2) are two highly homologous, yet functionally distinct, isoforms of the enzyme aconitate hydratase. While both catalyze the isomerization of citrate to isocitrate, their different subcellular localizations and unique biological roles have significant implications for cellular metabolism, iron homeostasis, and disease pathogenesis. This guide provides a comprehensive comparison of this compound and ACO2, supported by experimental data and detailed methodologies, to aid researchers in their study of these critical enzymes.
Key Functional Distinctions
This compound, also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein residing in the cytosol.[1][2] It functions as a conventional aconitase under iron-replete conditions, but switches to an RNA-binding protein in iron-depleted states to regulate the translation of proteins involved in iron metabolism.[1][2] In contrast, ACO2 is exclusively a mitochondrial enzyme and a key component of the Krebs cycle, dedicated to the conversion of citrate to isocitrate to fuel cellular respiration.[3][4]
The differential roles of these isoforms are underscored by their involvement in various pathological conditions. Dysregulation of this compound is linked to disorders of iron metabolism, while mutations in ACO2 are associated with severe neurological disorders, including infantile cerebellar-retinal degeneration.[3]
Quantitative Data Comparison
| Feature | This compound (Cytosolic Aconitase / IRP1) | ACO2 (Mitochondrial Aconitase) | Reference |
| Subcellular Localization | Cytosol | Mitochondria | [1] |
| Molecular Weight (Human) | ~98 kDa | ~85 kDa | [5] |
| Enzyme Kinetics (Human) | |||
| Km for Citrate | Not available in literature. (Maize cytosolic aconitase: 9.5 mM) | 1.3 ± 0.3 mM | [1] |
| Vmax for Citrate | Not available in literature. | 22 ± 2 U/mg | [1] |
| Km for Isocitrate | Not available in literature. (Maize cytosolic aconitase: 1.7 mM) | 0.5 ± 0.1 mM | [1] |
| Km for cis-aconitate | Not available in literature. | 0.08 ± 0.01 mM | [1] |
| Dual Functionality | Yes (Aconitase and RNA-binding protein) | No (Exclusively an enzyme) | [1][2] |
| Primary Metabolic Role | Iron homeostasis regulation, cytosolic citrate metabolism | Krebs cycle | [1] |
Signaling Pathways and Functional Interplay
The distinct roles of this compound and ACO2 are rooted in their participation in separate but interconnected cellular pathways. ACO2 is a central enzyme in the mitochondrial Krebs cycle, directly contributing to ATP production. This compound's function is dictated by cellular iron levels, acting as a critical sensor and regulator of iron homeostasis.
References
- 1. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Aconitase - Wikipedia [en.wikipedia.org]
- 4. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genuinbiotech.com [genuinbiotech.com]
A Comparative Guide to the Enzymatic Kinetics of ACO1 and ACO2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic kinetics of cytosolic aconitase (ACO1 or IRP1) and mitochondrial aconitase (ACO2). Understanding the distinct kinetic properties of these two isoforms is crucial for research into cellular metabolism, iron homeostasis, and the development of targeted therapeutics. This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and visualizes important concepts through signaling pathway and workflow diagrams.
Introduction to this compound and ACO2
Aconitase is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate to isocitrate via cis-aconitate. In mammals, two distinct isoforms of aconitase exist, each with a specific subcellular localization and physiological role.
This compound (Cytosolic Aconitase or Iron Regulatory Protein 1 - IRP1) is found in the cytosol and is a bifunctional protein. In its iron-sulfur cluster-bound form, it functions as an aconitase. However, under conditions of low cellular iron, the cluster is lost, and the protein acts as an RNA-binding protein that regulates the translation of proteins involved in iron metabolism.
ACO2 (Mitochondrial Aconitase) is located in the mitochondrial matrix and is a dedicated enzyme of the TCA cycle. Its primary role is to facilitate the conversion of citrate to isocitrate, a critical step in cellular respiration and energy production.
Comparative Enzymatic Kinetics
| Kinetic Parameter | This compound (Cytosolic) | ACO2 (Mitochondrial) | Substrate |
| Km (µM) | Data not available | 170 ± 20 | Citrate |
| Data not available | 60 ± 10 | Isocitrate | |
| Data not available | 20 ± 5 | cis-Aconitate | |
| Vmax (U/mg) | Data not available | 22 ± 2 | - |
| kcat (s⁻¹) | Data not available | 16 ± 2 | Citrate |
| Data not available | 19 ± 2 | Isocitrate | |
| Data not available | 18 ± 2 | cis-Aconitate | |
| kcat/Km (M⁻¹s⁻¹) | Data not available | 9.4 x 10⁴ | Citrate |
| Data not available | 3.2 x 10⁵ | Isocitrate | |
| Data not available | 9.0 x 10⁵ | cis-Aconitate |
Note: 1 U = 1 µmol of product formed per minute. The data for human ACO2 is from a 2023 study on the recombinant enzyme.
Activators and Inhibitors
The activity of both aconitase isoforms is modulated by various factors, including the availability of their iron-sulfur cluster and the presence of specific activators and inhibitors.
| Modulator | This compound (Cytosolic) | ACO2 (Mitochondrial) | Mechanism of Action |
| Iron | Activator | Indirectly required | Essential for the assembly and stability of the [4Fe-4S] cluster required for catalytic activity.[1] |
| Fluoroacetate | Inhibitor | Inhibitor | Converted to fluorocitrate, which is a competitive inhibitor of aconitase. |
| Fumarate | No direct inhibition reported | Inhibitor | In cases of fumarate hydratase deficiency, fumarate can succinate cysteine residues in ACO2, leading to its inhibition. |
| Oxalomalate | Inhibitor | Inhibitor | A known inhibitor of aconitase activity.[1] |
| Reactive Oxygen Species (ROS) | Inactivator | Inactivator | Can lead to the disassembly of the iron-sulfur cluster, inactivating the enzyme. |
| Nitric Oxide (NO) | Inactivator | Inactivator | Can react with the iron-sulfur cluster, leading to enzyme inactivation. |
Experimental Protocols
The determination of aconitase kinetic parameters typically involves spectrophotometric assays that monitor the formation of cis-aconitate or isocitrate.
Aconitase Activity Assay
Principle: The enzymatic activity of aconitase is measured by monitoring the conversion of citrate or isocitrate to cis-aconitate, which has a characteristic absorbance at 240 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 240 nm
-
Quartz cuvettes
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate solution (e.g., 20 mM citrate or isocitrate in reaction buffer)
-
Purified this compound or ACO2 enzyme
Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the purified enzyme to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 240 nm at regular time intervals (e.g., every 15 seconds) for a defined period (e.g., 5 minutes).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of cis-aconitate (3.6 mM⁻¹cm⁻¹).
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is repeated with varying substrate concentrations.
-
The data are then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate the kinetic parameters.
Visualizations
Signaling Pathway of this compound/IRP1 Regulation
Caption: Regulation of this compound function by cellular iron status.
Experimental Workflow for Enzymatic Kinetics
Caption: Workflow for determining enzymatic kinetic parameters.
Conclusion
The distinct kinetic properties and regulatory mechanisms of this compound and ACO2 underscore their specialized roles within the cell. While ACO2 is a dedicated component of mitochondrial energy metabolism, this compound serves as a crucial link between cellular metabolism and iron homeostasis. Further research, particularly in obtaining a complete kinetic profile for human this compound, is necessary for a more comprehensive understanding of these vital enzymes and to facilitate the development of novel therapeutic strategies targeting metabolic and iron-related disorders.
References
Distinguishing ACO1 and ACO2 Activity in Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aconitase 1 (ACO1) and Aconitase 2 (ACO2) are two essential iron-sulfur containing enzymes that catalyze the isomerization of citrate to isocitrate. While they perform the same catalytic function, their subcellular localization and distinct biological roles necessitate methods to differentiate their activities, particularly within complex cell lysates. This compound is a cytosolic enzyme that, in addition to its enzymatic activity, functions as an iron regulatory protein (IRP1), playing a key role in iron homeostasis.[1][2][3] ACO2 is a mitochondrial enzyme, a key component of the tricarboxylic acid (TCA) cycle, central to cellular metabolism.[1][3][4] Dysregulation of these enzymes has been implicated in various diseases, including neurodegenerative disorders and cancer, making the specific measurement of their activities critical for research and drug development.[5][6][7]
This guide provides a comparative overview of the primary methods used to distinguish between this compound and ACO2 activity in lysates, with a focus on their principles, advantages, and limitations. Detailed experimental protocols and visual workflows are provided to aid in experimental design and execution.
Methods for Differentiating this compound and ACO2 Activity
The fundamental principle for distinguishing between this compound and ACO2 activity lies in their distinct subcellular localizations. The main approaches involve either physical separation of the cytosolic and mitochondrial fractions followed by a standard activity assay, or an in-gel activity assay that separates the two isoforms based on their electrophoretic mobility.
| Method | Principle | Throughput | Quantification | Key Advantages | Key Disadvantages |
| Spectrophotometric Assay with Subcellular Fractionation | Physical separation of cytosol (this compound) and mitochondria (ACO2) by differential centrifugation, followed by a coupled enzymatic assay to measure aconitase activity in each fraction. | Low to Medium | Fully Quantitative | Established and widely used method. Allows for precise quantification of activity in each compartment. | Laborious and time-consuming fractionation process.[8] Risk of enzyme inactivation and loss of the Fe-S cluster during fractionation.[8] |
| In-Gel Activity Assay | Separation of this compound and ACO2 isoforms from whole-cell lysates by non-denaturing polyacrylamide gel electrophoresis (PAGE). The enzymatic activity is then visualized directly in the gel. | High | Semi-Quantitative | Allows for simultaneous detection of both this compound and ACO2 activity from a single sample without prior fractionation.[1][8] Can reveal post-translational modifications that affect electrophoretic mobility.[1] | Provides semi-quantitative results. Requires specific gel recipes and running conditions for optimal resolution. |
| Immunoprecipitation-Coupled Activity Assay | Use of specific antibodies to isolate either this compound or ACO2 from the lysate, followed by an activity measurement of the immunoprecipitated protein. | Low | Quantitative | High specificity for the target isoform. Can be used to study isoform-specific interactions and modifications. | Dependent on the availability of high-quality antibodies suitable for immunoprecipitation of the active enzyme. Potential for antibody interference with enzyme activity. |
Experimental Protocols
Spectrophotometric Assay with Subcellular Fractionation
This method relies on the physical separation of the cytosol and mitochondria prior to the activity measurement. The aconitase activity is determined using a coupled enzyme reaction where citrate is converted to isocitrate by aconitase, and the resulting isocitrate is then oxidized by NADP+-dependent isocitrate dehydrogenase (IDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
a. Subcellular Fractionation
-
Harvest cells (e.g., 1 x 10^6 cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold lysis buffer (e.g., hypotonic buffer).
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction containing this compound.
-
The pellet contains the mitochondria. Wash the mitochondrial pellet with lysis buffer and resuspend in 100 µL of cold assay buffer. This is the mitochondrial fraction containing ACO2.
-
Determine the protein concentration of both fractions.
b. Aconitase Activity Assay (Coupled Enzyme Assay)
-
Prepare a reaction mixture containing Tris buffer (pH 7.4), sodium citrate, NADP+, MnCl2, and isocitrate dehydrogenase.[5]
-
Add a specific amount of protein from the cytosolic or mitochondrial fraction to the reaction mixture.
-
Measure the change in absorbance at 340 nm over time at 37°C.[5]
-
The rate of NADPH formation is proportional to the aconitase activity in the sample.
-
Calculate the specific activity as units of enzyme per milligram of protein. One unit of aconitase is defined as the amount of enzyme that isomerizes 1.0 µmole of citrate to isocitrate per minute at a specific pH and temperature.
Workflow for Spectrophotometric Assay with Subcellular Fractionation
Caption: Workflow for distinguishing this compound and ACO2 activity using subcellular fractionation.
In-Gel Activity Assay
This technique allows for the simultaneous visualization of both this compound and ACO2 activities in a single lysate sample. The isoforms are separated by native PAGE, and an activity staining solution is used to develop colored bands corresponding to the active enzymes.
-
Sample Preparation:
-
Prepare whole-cell lysates in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Cast a non-denaturing polyacrylamide gel. The percentage of acrylamide may need to be optimized depending on the species and sample type (e.g., 6-8% for human cells).[8]
-
Load equal amounts of protein (e.g., 80 µg) per lane.[8]
-
Run the gel at a constant voltage (e.g., 170 V) at 4°C for 2.5-4 hours.[8]
-
-
In-Gel Activity Staining:
-
Prepare a fresh activity staining solution immediately before use. This solution typically contains:
-
Tris buffer (pH 8.0)
-
Citrate (substrate)
-
NADP+
-
Isocitrate dehydrogenase (IDH)
-
Phenazine methosulfate (PMS)
-
Methylthiazolyldiphenyl-tetrazolium bromide (MTT)[8]
-
-
Incubate the gel in the staining solution in the dark at 37°C.
-
The reaction cascade leads to the reduction of MTT to a colored formazan precipitate at the location of aconitase activity.
-
Distinct bands will appear for this compound and ACO2, which can be quantified by densitometry.
-
Workflow for In-Gel Activity Assay
Caption: Workflow for distinguishing this compound and ACO2 activity using an in-gel activity assay.
Concluding Remarks
The choice of method to distinguish between this compound and ACO2 activity will depend on the specific research question and available resources. For precise quantitative measurements of activity in each subcellular compartment, the spectrophotometric assay coupled with subcellular fractionation is the gold standard, albeit labor-intensive. For a more rapid and simultaneous visualization of both isoforms from a single lysate, the in-gel activity assay is a powerful and efficient alternative. Commercially available kits can streamline the spectrophotometric approach by providing optimized reagents. Regardless of the method chosen, careful execution and appropriate controls are paramount for obtaining reliable and reproducible data.
References
- 1. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Evolution and Expression Divergence of the Aconitase (ACO) Gene Family in Land Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACO2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Aconitase ACO2 Links Iron Homeostasis with Tumorigenicity in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: A Comparative Analysis of ACO1 and ACO2 Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise differentiation between cytosolic Aconitase 1 (ACO1) and mitochondrial Aconitase 2 (ACO2) is critical. This guide provides a comparative analysis of commercially available antibodies for these two isoforms, highlighting the importance of rigorous validation to ensure specificity and prevent experimental artifacts arising from cross-reactivity.
Aconitase 1 (this compound), also known as Iron Regulatory Protein 1 (IRP1), and Aconitase 2 (ACO2) are highly homologous enzymes that catalyze the isomerization of citrate to isocitrate. While ACO2 is a key enzyme in the mitochondrial Krebs cycle, this compound is a bifunctional cytosolic protein that, in addition to its enzymatic activity, regulates iron homeostasis by binding to iron-responsive elements in mRNA. Given their structural similarities, the potential for antibody cross-reactivity is a significant concern that can lead to misinterpretation of experimental results.
Protein Homology Analysis: this compound vs. ACO2
A pairwise sequence alignment of human this compound (UniProt P21399) and ACO2 (UniProt Q99798) reveals a sequence identity of approximately 30.5%. While this level of identity suggests that specific antibody generation is feasible, it also underscores the presence of conserved regions that could lead to cross-reactivity if antibodies are not carefully selected and validated. The distinct subcellular localizations of this compound (cytosol) and ACO2 (mitochondria) provide a fundamental basis for initial specificity screening.
Commercially Available Antibodies: A Comparative Overview
The following tables summarize key information for a selection of commercially available antibodies for this compound and ACO2. It is important to note that while manufacturers often claim high specificity, comprehensive cross-reactivity data against the corresponding isoform is frequently lacking in product datasheets.
Table 1: Comparison of Commercially Available Anti-ACO1 Antibodies
| Antibody Name/ID | Manufacturer | Host Species | Clonality | Immunogen | Validated Applications | Notes |
| Anti-ACO1 | MyBioSource | Rabbit | Polyclonal | Recombinant Aconitase 1 (this compound) | WB, IHC | Specificity against ACO2 not explicitly shown. |
| Aconitase 1 (this compound) ELISA Kit | MyBioSource | - | - | - | ELISA | Claims no significant cross-reactivity with analogues. |
| Human Aconitase 1 ELISA Kit | Bio-Techne | - | - | - | ELISA | States no significant cross-reactivity or interference with analogues. |
Table 2: Comparison of Commercially Available Anti-ACO2 Antibodies
| Antibody Name/ID | Manufacturer | Host Species | Clonality | Immunogen | Validated Applications | Notes |
| ACO2 Antibody #6922 | Cell Signaling Technology | Rabbit | Polyclonal | Synthetic peptide corresponding to residues surrounding Gly540 of human ACO2 protein. | WB, IF | Recognizes endogenous levels of total ACO2. Cross-reactivity with this compound not shown. |
| ACO2 (D6D9) XP® Rabbit mAb #6571 | Cell Signaling Technology | Rabbit | Monoclonal | Synthetic peptide corresponding to residues surrounding Gly540 of human ACO2 protein. | WB, IP, IF | Recognizes endogenous levels of total ACO2. Cross-reactivity with this compound not shown. |
| Aconitase 2 antibody (67509-1-Ig) | Proteintech | Mouse | Monoclonal | - | WB, IHC, FC | - |
| Aconitase 2 antibody (11134-1-AP) | Proteintech | Rabbit | Polyclonal | Recombinant human ACO2 protein. | WB, IHC, IF/ICC, ELISA | - |
| Anti-Aconitase 2 ACO2 Antibody | Boster Bio | Rabbit | Polyclonal | Recombinant protein within human Aconitase 2 aa 1-150. | IP, IF, IHC, ICC, WB | - |
| Aconitase 2 Monoclonal Antibody (7G4) | Thermo Fisher Scientific | Mouse | Monoclonal | Full length human recombinant protein of human ACO2 produced in HEK293T cell. | WB, IHC (P), ICC/IF | Specificity demonstrated by siRNA knockdown. |
Experimental Protocols for Antibody Validation
Given the limited availability of definitive cross-reactivity data from manufacturers, independent validation is imperative. The following protocols are recommended to assess the specificity of anti-ACO1 and anti-ACO2 antibodies.
Western Blotting for Specificity Testing
Objective: To determine if an antibody directed against one aconitase isoform cross-reacts with the other.
Materials:
-
Recombinant human this compound and ACO2 proteins
-
Cell lysates from cell lines with known expression of this compound and ACO2 (e.g., HEK293T, HeLa)
-
This compound and/or ACO2 knockout/knockdown cell lysates (as negative controls)
-
Primary antibodies (anti-ACO1 and anti-ACO2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Protocol:
-
Load 20-30 ng of recombinant this compound and ACO2 proteins in separate lanes of an SDS-PAGE gel. In parallel, load 20-30 µg of cell lysates.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-ACO1) overnight at 4°C at the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Repeat the process with the other primary antibody (e.g., anti-ACO2).
Expected Results: An ideal antibody will show a strong band for its target protein and no detectable band for the other isoform. The use of knockout/knockdown lysates is the gold standard for confirming specificity.
Immunoprecipitation (IP) followed by Mass Spectrometry
Objective: To confirm the identity of the protein immunoprecipitated by the antibody.
Materials:
-
Cell lysate
-
Anti-ACO1 or anti-ACO2 antibody
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Protocol:
-
Pre-clear the cell lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with IP lysis buffer and then with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluate by mass spectrometry to identify the immunoprecipitated protein and any co-precipitating proteins.
Expected Results: The mass spectrometry data should overwhelmingly identify the target protein (either this compound or ACO2) with high confidence and minimal to no peptides from the other isoform.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental logic and the biological context of this compound and ACO2, the following diagrams are provided.
A Comparative Guide to IRP1 (ACO1) and IRP2 in Cellular Iron Sensing
For Researchers, Scientists, and Drug Development Professionals
Iron regulatory proteins 1 (IRP1) and 2 (IRP2) are the central post-transcriptional regulators of intracellular iron homeostasis in mammalian cells. They achieve this by binding to specific stem-loop structures known as iron-responsive elements (IREs) located in the untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in iron uptake, storage, and utilization. This binding controls the translation or stability of these target mRNAs, thereby maintaining a delicate balance of iron within the cell. While both IRP1 and IRP2 bind to IREs, they are distinct proteins with unique structural features, regulatory mechanisms, and physiological roles. This guide provides a comprehensive comparison of IRP1 and IRP2, summarizing key differences in their function and regulation, and presenting experimental data and protocols for their study.
Core Mechanisms of Iron Sensing and Regulation
The fundamental difference between IRP1 and IRP2 lies in their primary mechanism of sensing and responding to intracellular iron levels.
IRP1 (ACO1): The Bifunctional Switch
IRP1, also known as cytosolic aconitase (this compound), is a remarkable bifunctional protein that switches between two distinct activities.[1][2] In iron-replete cells, IRP1 assembles a cubane [4Fe-4S] iron-sulfur cluster in its active site.[3][4] This holo-IRP1 functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate.[1] In this form, it is unable to bind to IREs.[3]
Under iron-deficient conditions, the [4Fe-4S] cluster is disassembled, converting IRP1 into its apoprotein form. This conformational change exposes the RNA-binding cleft, allowing IRP1 to bind with high affinity to IREs.[3] This switch between enzymatic and RNA-binding activity is a direct and reversible mechanism for sensing intracellular iron status.
IRP2: The Degradation-Regulated Sensor
In contrast to the elegant switch of IRP1, IRP2's activity is primarily regulated through protein stability.[5] IRP2 does not assemble a stable iron-sulfur cluster and lacks aconitase activity.[6] Under iron-deficient conditions, IRP2 is stable and actively binds to IREs.
When intracellular iron levels rise, IRP2 is targeted for ubiquitination by an E3 ubiquitin ligase complex containing the F-box protein FBXL5, which itself is an iron-sensing protein.[7] This ubiquitination marks IRP2 for rapid degradation by the 26S proteasome.[5] This iron-dependent degradation is an irreversible process that requires de novo protein synthesis to replenish the IRP2 pool upon subsequent iron starvation.
Comparative Overview of IRP1 and IRP2
| Feature | IRP1 (this compound) | IRP2 |
| Primary Function | Bifunctional: Cytosolic Aconitase and RNA-binding protein | Dedicated RNA-binding protein |
| Iron Sensing Mechanism | Assembly/disassembly of a [4Fe-4S] iron-sulfur cluster | Iron-dependent ubiquitination and proteasomal degradation |
| Regulation by High Iron | Converts to cytosolic aconitase, loses RNA-binding activity | Rapidly degraded |
| Regulation by Low Iron | Converts to RNA-binding apoprotein | Stabilized |
| Aconitase Activity | Yes (in iron-replete state) | No |
| Regulation by Nitric Oxide (NO) | Slow, post-translational activation of RNA-binding activity | Slow induction requiring de novo protein synthesis |
| **Regulation by Oxidative Stress (H₂O₂) ** | Rapid, post-translational activation of RNA-binding activity | Largely unresponsive |
| Physiological Dominance | Predominant regulator in specific tissues (e.g., kidney, brown fat) and in response to certain stimuli like NO and oxidative stress.[8] | Dominant regulator of basal iron homeostasis in most tissues.[8] |
| Knockout Phenotype (Mouse) | Mild erythrocytosis, polycythemia, and pulmonary hypertension.[9] | Microcytic anemia, erythropoietic protoporphyria, and adult-onset neurodegeneration.[9] |
| Double Knockout Phenotype | Embryonic lethal, highlighting their essential and partially redundant functions.[9] | Embryonic lethal, highlighting their essential and partially redundant functions.[9] |
Signaling Pathways in Iron Sensing
The distinct regulatory mechanisms of IRP1 and IRP2 are summarized in the following signaling pathway diagrams.
Caption: Regulation of IRP1 by an iron-sulfur cluster switch.
Caption: Regulation of IRP2 by iron-dependent degradation.
Experimental Comparison of IRP1 and IRP2
Several key experimental techniques are employed to differentiate and quantify the activities of IRP1 and IRP2.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a fundamental technique to detect and quantify the RNA-binding activity of IRPs.[3][10] It relies on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
Experimental Workflow for EMSA:
Caption: A typical workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Detailed Protocol for Non-Radioactive EMSA: [11][12][13]
-
Probe Preparation: A short RNA oligonucleotide containing a high-affinity IRE sequence is synthesized with a 3' or 5' biotin label.
-
Cell Lysate Preparation: Cells are lysed in a non-denaturing buffer containing protease inhibitors and RNase inhibitors. The protein concentration of the cytosolic extract is determined.
-
Binding Reaction: In a microcentrifuge tube, combine the cell lysate (typically 5-20 µg of protein) with a binding buffer containing a non-specific competitor (e.g., heparin or yeast tRNA) to reduce non-specific binding. Add the biotinylated IRE probe (in picomolar to nanomolar concentrations). Incubate at room temperature for 15-30 minutes.
-
Electrophoresis: The binding reactions are loaded onto a native polyacrylamide gel (typically 6%) and electrophoresed in a cold room or with a cooling system to prevent protein denaturation.
-
Transfer and Detection: The RNA-protein complexes are transferred to a positively charged nylon membrane. The biotinylated probe is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate. The signal is captured using a CCD camera-based imager.
Aconitase Activity Assay
This assay specifically measures the enzymatic activity of IRP1 in its holo-protein form.[14][15]
-
Sample Preparation: Prepare cytosolic extracts from cells or tissues in a buffer that preserves aconitase activity.
-
Reaction Mixture: The assay is typically a coupled enzymatic reaction. In the first step, aconitase converts citrate to isocitrate. In the second step, isocitrate dehydrogenase (IDH) oxidizes isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH.
-
Measurement: The rate of NADPH formation is monitored by the increase in absorbance at 340 nm using a spectrophotometer. The aconitase activity is proportional to the rate of this absorbance change.
Pulse-Chase Analysis of IRP2 Degradation
This technique is used to determine the half-life of IRP2 and how it is affected by iron levels.[16][17][18]
Detailed Protocol: [16][17][18]
-
Pulse Labeling: Cells are incubated for a short period (e.g., 30 minutes) in a medium containing a radiolabeled amino acid, typically [³⁵S]methionine and [³⁵S]cysteine. This "pulse" labels all newly synthesized proteins, including IRP2.
-
Chase: The radioactive medium is removed and replaced with a medium containing an excess of unlabeled methionine and cysteine. This "chase" prevents further incorporation of the radiolabel into newly synthesized proteins.
-
Time Points and Treatment: At various time points during the chase, cells are harvested. Different experimental groups can be treated with an iron source (e.g., ferric ammonium citrate) or an iron chelator (e.g., desferrioxamine) during the chase period.
-
Immunoprecipitation and Analysis: IRP2 is immunoprecipitated from the cell lysates using a specific antibody. The immunoprecipitated proteins are then resolved by SDS-PAGE, and the amount of radiolabeled IRP2 at each time point is quantified by autoradiography and densitometry. The half-life of IRP2 is calculated from the rate of disappearance of the radioactive signal.
In Vitro Ubiquitination Assay
This assay is used to study the iron-dependent ubiquitination of IRP2.[5][19][20][21]
Detailed Protocol: [5][19][20][21]
-
Reaction Components: The assay is performed in a test tube containing purified recombinant E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, the E3 ubiquitin ligase complex (e.g., FBXL5), ubiquitin, ATP, and the IRP2 substrate.
-
Reaction: The components are incubated at 37°C to allow the enzymatic cascade of ubiquitination to occur. Reactions can be performed in the presence or absence of iron.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-IRP2 antibody or an anti-ubiquitin antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated IRP2 indicates a successful ubiquitination reaction.
Quantitative Data Summary
| Parameter | IRP1 | IRP2 | Reference |
| IRE Binding Affinity (Kd) | Varies depending on the specific IRE sequence. Generally in the low nanomolar range. For ferritin H-chain IRE, Kd is ~0.1-0.5 nM. | Binds to most consensus IREs with a similar high affinity to IRP1. For some IREs, IRP2 shows a slightly higher affinity. | [4][8][22] |
| Half-life (Iron-Replete Cells) | Stable (>24 hours) | Short (~30 minutes to a few hours) | [23] |
| Half-life (Iron-Deficient Cells) | Stable (>24 hours) | Long (>8 hours) | [23] |
Conclusion
IRP1 and IRP2, while sharing the crucial function of regulating cellular iron homeostasis through IRE binding, represent two distinct and elegant solutions to the challenge of iron sensing. IRP1 acts as a reversible switch, toggling between its roles as a metabolic enzyme and an RNA-binding protein in direct response to the availability of an iron-sulfur cluster. In contrast, IRP2 functions as a dedicated RNA-binding protein whose activity is controlled by a rapid and irreversible iron-dependent degradation pathway.
The existence of these two distinct regulatory systems allows for a more nuanced and robust control of iron metabolism, enabling cells to respond to a variety of physiological signals beyond just iron levels, such as oxidative stress and nitric oxide. Understanding the intricate differences between IRP1 and IRP2 is not only fundamental to our knowledge of cellular iron homeostasis but also holds significant potential for the development of novel therapeutic strategies for a range of diseases associated with dysregulated iron metabolism, from anemia and hemochromatosis to neurodegenerative disorders and cancer. The experimental approaches outlined in this guide provide the necessary tools for researchers to further dissect the complex interplay of these two master regulators of iron metabolism.
References
- 1. assaygenie.com [assaygenie.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and Kinetic Analyses of Iron Response Element (IRE)-mRNA Binding to Iron Regulatory Protein, IRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-dependent oxidation, ubiquitination, and degradation of iron regulatory protein 2: Implications for degradation of oxidized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic ablations of iron regulatory proteins 1 and 2 reveal why iron regulatory protein 2 dominates iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Studying Iron Regulatory Protein 1: An Important Protein in Human Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-radioactive mobility shift assay [fgsc.net]
- 12. ou.edu [ou.edu]
- 13. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Iron-Dependent Degradation of Apo-IRP1 by the Ubiquitin-Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Functional Redundancy of IRP1 and IRP2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iron Regulatory Protein 1 (IRP1) and Iron Regulatory Protein 2 (IRP2) are cytosolic RNA-binding proteins that are central to maintaining cellular iron homeostasis. They post-transcriptionally regulate the expression of key proteins involved in iron uptake, storage, and utilization by binding to iron-responsive elements (IREs) within target messenger RNAs (mRNAs). While both proteins share a high degree of sequence homology and bind to the same consensus IRE sequence, in vivo studies using knockout mouse models have revealed both redundant and distinct physiological roles. This guide provides a comprehensive comparison of the in vivo functions of IRP1 and IRP2, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Core Functional Differences and Redundancies
The generation of mice lacking either IRP1 (Irebp1 knockout) or IRP2 (Irebp2 knockout) has been instrumental in dissecting their individual contributions to systemic iron homeostasis. While single knockouts are viable, the embryonic lethality of the IRP1/IRP2 double knockout at the blastocyst stage underscores their essential and partially redundant functions in early development.[1][2]
IRP1 , in addition to its IRE-binding activity, can function as a cytosolic aconitase when it assembles a [4Fe-4S] cluster. In vivo, IRP1 plays a crucial role in regulating erythropoiesis and systemic iron balance, primarily through its specific translational repression of Hypoxia-Inducible Factor 2α (HIF2α) mRNA.[3][4][5]
IRP2 is the primary sensor of cellular iron status and is regulated by iron-dependent proteasomal degradation. It is the dominant regulator of iron metabolism in most tissues, controlling the expression of ferritin (iron storage) and transferrin receptor 1 (iron uptake).[6][7]
Quantitative Comparison of In Vivo Knockout Phenotypes
The following tables summarize the key quantitative data from studies on IRP1 and IRP2 knockout mice, providing a clear comparison of their distinct in vivo phenotypes.
Table 1: Hematological Parameters in IRP Knockout Mice
| Parameter | Wild-Type (WT) | IRP1-/- | IRP2-/- | IRP1+/-IRP2-/- |
| Hematocrit (%) | ~45 | Increased to ~60[1] | Decreased by 25-30%[1] | Further decreased vs. IRP2-/- |
| Hemoglobin (g/dL) | Normal | Increased | Decreased by 25-30%[1] | Further decreased vs. IRP2-/- |
| Mean Cell Volume (MCV) | Normal | Normal | Decreased (Microcytic)[1] | Further decreased vs. IRP2-/- |
| Serum Erythropoietin (EPO) | Normal | Significantly Increased | Normal or slightly decreased | - |
| Red Blood Cell Protoporphyrin IX | Normal | Normal | ~200-fold increase[3] | - |
Table 2: Tissue Iron and Protein Expression in IRP Knockout Mice
| Parameter | Wild-Type (WT) | IRP1-/- | IRP2-/- |
| Duodenum Iron | Normal | - | Increased[3] |
| Liver Iron | Normal | - | Increased[3] |
| Spleen Iron | Normal | - | Normal[3] |
| Kidney Iron | Normal | - | Increased[3] |
| Kidney HIF2α Protein | Basal | Increased | Normal |
| Duodenal Ferritin | Basal | - | Increased[5] |
| Splenic Ferritin | Basal | - | Increased |
| Erythroid Precursor TfR1 | High | Normal | Significantly Decreased[1] |
Signaling Pathways and Regulatory Mechanisms
The differential regulation of target mRNAs by IRP1 and IRP2 underlies their distinct in vivo phenotypes. The following diagrams illustrate these pathways.
Experimental Protocols
This section outlines the key experimental methodologies employed in the in vivo studies of IRP1 and IRP2.
Generation of IRP Knockout Mice
Objective: To create mouse models with targeted disruption of the Irebp1 (IRP1) or Irebp2 (IRP2) genes to study their in vivo function.
Methodology:
-
Homologous Recombination in Embryonic Stem (ES) Cells:
-
A targeting vector is constructed containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target exon(s) of the Irebp1 or Irebp2 gene.
-
The targeting vector is electroporated into mouse ES cells.
-
ES cells that have undergone homologous recombination are selected for using the selectable marker.
-
Correctly targeted ES cell clones are identified by Southern blotting or PCR analysis.
-
-
Generation of Chimeric Mice:
-
The targeted ES cells are injected into blastocysts from a donor mouse.
-
The chimeric blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse.
-
Chimeric offspring (containing cells from both the host blastocyst and the targeted ES cells) are identified by coat color.
-
-
Germline Transmission and Breeding:
-
Chimeric mice are bred with wild-type mice.
-
Offspring that have inherited the targeted allele (heterozygotes) are identified by genotyping (PCR of tail DNA).
-
Heterozygous mice are intercrossed to generate homozygous knockout mice (IRP1-/- or IRP2-/-).
-
References
- 1. embopress.org [embopress.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Fluorocitrate's Double-Edged Sword: A Comparative Analysis of its Effects on Cytosolic (ACO1) and Mitochondrial (ACO2) Aconitases
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of inhibitors with cellular enzymes is paramount. This guide provides a comprehensive comparison of the effects of fluorocitrate on cytosolic aconitase (ACO1), also known as Iron Regulatory Protein 1 (IRP1), and its mitochondrial counterpart, ACO2.
Fluorocitrate, a potent metabolic toxin, exerts its effects by targeting aconitases, crucial enzymes in the citric acid cycle and iron metabolism. While both this compound and ACO2 are susceptible to inhibition by fluorocitrate, their distinct cellular roles and the consequences of their inhibition differ significantly. This guide delves into the mechanism of inhibition, presents available quantitative data, outlines experimental protocols for assessing these effects, and visualizes the intricate signaling pathway of this compound/IRP1.
Mechanism of Inhibition: A Trojan Horse Strategy
Fluorocitrate itself is not the direct inhibitor. Its precursor, fluoroacetate, is converted within the cell to fluoroacetyl-CoA. This molecule then enters the citric acid cycle, where citrate synthase condenses it with oxaloacetate to form fluorocitrate. It is the (-)-erythro diastereomer of 2-fluorocitrate that acts as a mechanism-based inhibitor of aconitase.[1]
The enzyme initially processes fluorocitrate as its natural substrate, citrate. This leads to the formation of fluoro-cis-aconitate. Subsequently, through the enzymatic action of aconitase itself, a hydroxide ion is added and fluoride is eliminated, resulting in the formation of 4-hydroxy-trans-aconitate (HTn).[1] This product, HTn, is a tight-binding inhibitor that remains firmly lodged in the active site of the aconitase enzyme, effectively halting its catalytic activity.[1]
Quantitative Comparison of Fluorocitrate Inhibition
While both cytosolic and mitochondrial aconitases are known to be inhibited by fluorocitrate, obtaining a direct comparative measure of their inhibition constants (Ki) from existing literature is challenging. However, a Ki value for the inhibition of mitochondrial aconitase (ACO2) by fluorocitrate has been reported.
| Enzyme | Substrate | Inhibition Type | Ki Value (M) | Reference |
| Mitochondrial Aconitase (ACO2) | Citrate | Partially Competitive | 3.4 x 10-8 | [2] |
| Cytosolic Aconitase (this compound) | - | - | Not readily available | - |
It is important to note that while a specific Ki value for this compound is not provided, studies have shown that cytosolic aconitase activity is indeed sensitive to fluorocitrate inhibition. The absence of a readily available Ki value may reflect the greater focus on this compound's role as an RNA-binding protein (IRP1) in many studies.
The Dual Role of this compound: Enzyme and Iron Regulator
The inhibition of this compound has a unique and critical consequence due to its dual functionality. This compound is a bifunctional protein that acts as a cytosolic aconitase in its [4Fe-4S] cluster-bound state. However, under conditions of low cellular iron or in the presence of certain stressors, the iron-sulfur cluster is lost, and the protein undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1).
As IRP1, the protein binds to specific stem-loop structures in messenger RNAs (mRNAs) known as Iron Responsive Elements (IREs). This binding post-transcriptionally regulates the expression of key proteins involved in iron homeostasis:
-
Ferritin: IRP1 binding to the 5' UTR of ferritin mRNA blocks its translation, leading to decreased synthesis of this iron storage protein.
-
Transferrin Receptor 1 (TfR1): IRP1 binding to the 3' UTR of TfR1 mRNA stabilizes the transcript, leading to increased synthesis of this receptor responsible for iron uptake into the cell.
By inhibiting the aconitase activity of this compound, fluorocitrate does not directly induce its transformation into IRP1. However, the disruption of cytosolic citrate metabolism could indirectly influence the cellular redox state, which is known to affect the stability of the [4Fe-4S] cluster and thus IRP1 activity.
Experimental Protocols
To assess the inhibitory effects of fluorocitrate on this compound and ACO2, the following experimental approaches can be employed.
Aconitase Activity Assay (Colorimetric)
This assay measures the enzymatic conversion of citrate to isocitrate, which is then detected through a series of coupled reactions leading to a color change.
Materials:
-
Cell lysates or purified mitochondrial/cytosolic fractions
-
Fluorocitrate (inhibitor)
-
Aconitase Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Substrate solution (Citrate or Isocitrate)
-
Coupling enzymes (e.g., isocitrate dehydrogenase)
-
NADP+
-
Colorimetric probe (e.g., WST-1 or MTT)
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare cytosolic and mitochondrial fractions from cell or tissue samples through differential centrifugation.
-
Inhibitor Incubation: Pre-incubate the enzyme samples (cytosolic or mitochondrial fractions) with varying concentrations of fluorocitrate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (citrate).
-
Coupled Reaction: The product, isocitrate, is converted by isocitrate dehydrogenase, which reduces NADP+ to NADPH.
-
Color Development: The generated NADPH reduces the colorimetric probe, resulting in a color change.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader at multiple time points to determine the reaction rate.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. Further kinetic analysis can be performed to determine the Ki value.
IRP1 RNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the effect of cellular conditions on the ability of IRP1 to bind to IREs.
Materials:
-
Cytosolic extracts
-
Radiolabeled or fluorescently labeled IRE-containing RNA probe
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (autoradiography or fluorescence imaging)
Protocol:
-
Cell Treatment: Treat cells with fluorocitrate or other compounds of interest.
-
Extract Preparation: Prepare cytosolic extracts containing IRP1.
-
Binding Reaction: Incubate the cytosolic extracts with the labeled IRE probe.
-
Electrophoresis: Separate the protein-RNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands corresponding to the IRP1-IRE complex and the free probe. An increase in the intensity of the complex band indicates increased IRP1 binding activity.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the intricate processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of fluorocitrate inhibition of aconitase.
Caption: The dual role of this compound as an enzyme and an iron regulatory protein (IRP1).
Caption: Workflow for determining aconitase inhibition by fluorocitrate.
Conclusion
Fluorocitrate serves as a powerful tool for studying cellular metabolism and iron homeostasis through its potent inhibition of aconitases. While both this compound and ACO2 are targets, the consequences of their inhibition are distinct. The shutdown of mitochondrial ACO2 directly impacts the Krebs cycle and cellular energy production. In contrast, the inhibition of cytosolic this compound, while affecting cytosolic citrate metabolism, also has the potential to indirectly influence the intricate regulatory network of iron metabolism through its alter ego, IRP1. For researchers in drug development, recognizing this dual functionality of this compound is crucial when evaluating the on-target and off-target effects of compounds that may interact with this critical cellular protein. Further research to quantify the differential sensitivity of this compound and ACO2 to fluorocitrate and other inhibitors will provide a more complete picture of their respective roles in health and disease.
References
Validation of ACO1 as a Therapeutic Target in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of targeting cytosolic Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), in cancer. It includes supporting experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to this compound in Cancer
Cytosolic Aconitase (this compound) is a bifunctional protein. In its active form, it functions as an enzyme in the cytoplasm, catalyzing the isomerization of citrate to isocitrate. However, when cellular iron levels are low, this compound can lose its aconitase activity and transform into Iron Regulatory Protein 1 (IRP1). As IRP1, it plays a crucial role in maintaining iron homeostasis by binding to iron-responsive elements in messenger RNAs, thereby regulating the translation of proteins involved in iron uptake, storage, and utilization.
Recent research has identified a potential therapeutic window for targeting this compound in certain cancers. A significant portion of malignancies, such as T-cell lymphoblastic neoplasia and some melanomas, harbor deletions on chromosome 9p21. This deletion often targets the tumor suppressor gene CDKN2A, but can also lead to the coincidental loss of the neighboring this compound gene, resulting in a state of this compound deficiency. This "passenger deletion" creates a specific vulnerability in cancer cells that can be exploited therapeutically.
Therapeutic Strategy: Exploiting this compound Deficiency with Fluorocitrate
The primary strategy for targeting this compound-deficient cancers involves the use of fluorocitrate, a known inhibitor of aconitase activity. In cells with normal this compound levels, the inhibition of cytosolic aconitase can be compensated for. However, in cancer cells with a pre-existing this compound deficiency, further inhibition of the remaining aconitase activity by fluorocitrate proves to be synthetically lethal, leading to a significant decrease in cell viability.
Comparative Preclinical Data
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of targeting this compound with fluorocitrate in this compound-deficient cancer cell lines.
In Vitro Efficacy of Fluorocitrate in T-Cell Lymphoblastic Neoplasia (T-ALL) Cell Lines
| Cell Line | This compound Expression Level | IC50 of Fluorocitrate (µM) at 72h | Reference |
| PER-117 | Low | ~100 | [1] |
| JURKAT | Low | ~200 | [1] |
| SUP-T1 | Intermediate | >500 | [1] |
| HPB-ALL | High | >500 | [1] |
In Vitro Efficacy of Fluorocitrate in Melanoma Cell Lines
| Cell Line | This compound Copy Number Status | IC50 of Fluorocitrate (µM) at 72h | Reference |
| SK-MEL-19 | Partial Monosomy (Low this compound) | ~250 | [1] |
| SK-MEL-28 | Normal | >500 | [1] |
In Vivo Efficacy of Fluorocitrate in a T-ALL Xenograft Model
| Treatment Group | Tumor Growth Inhibition vs. Vehicle | Statistical Significance (p-value) | Reference |
| Fluorocitrate | Significant reduction at day 15 | p ≤ 0.05 | [2] |
Signaling Pathways and Experimental Workflows
This compound's Dual Role and the Impact of its Deficiency
Caption: Dual role of this compound and the therapeutic strategy in this compound-deficient cancer cells.
Experimental Workflow for Validating this compound as a Therapeutic Target
Caption: A streamlined workflow for the preclinical validation of this compound as a therapeutic target.
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cancer cell lines in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of fluorocitrate (e.g., 25-500 µM) for 24, 48, and 72 hours.[1]
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 560 nm with a reference wavelength of 750 nm using a microplate reader.[3]
-
Normalize the data to untreated control cells to determine the percentage of cell viability.
In Vivo Xenograft Study
-
Subcutaneously inject 5 x 10^6 SUP-T1 T-ALL cells (transduced with a luciferase reporter) into the flanks of athymic nude mice.[2]
-
Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer fluorocitrate (dose and schedule to be optimized, e.g., daily intraperitoneal injections) or vehicle control (e.g., PBS).
-
Monitor tumor growth by caliper measurements and bioluminescence imaging after D-luciferin injection at specified intervals (e.g., every 3-4 days).[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Aconitase Activity Assay
-
Harvest cells and prepare cytosolic and mitochondrial fractions by differential centrifugation.
-
Measure protein concentration in the lysates using a standard method (e.g., BCA assay).
-
Use a commercial aconitase activity assay kit (e.g., from Abcam or Sigma-Aldrich) following the manufacturer's instructions.
-
The assay typically involves the conversion of citrate to isocitrate by aconitase, which is then coupled to the reduction of NADP+ to NADPH by isocitrate dehydrogenase.
-
Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm.
-
One unit of aconitase activity is defined as the amount of enzyme that isomerizes 1 µmol of citrate to isocitrate per minute at a specific pH and temperature.[3]
Conclusion
The available preclinical data provides a strong rationale for targeting this compound in cancers with 9p21 deletions. The synthetic lethal approach using fluorocitrate has demonstrated efficacy in both in vitro and in vivo models of T-cell lymphoblastic neoplasia and melanoma. Further investigation is warranted to explore the broader applicability of this strategy in other this compound-deficient cancers and to develop more potent and specific inhibitors of this compound. This targeted approach holds promise for a personalized medicine strategy for patients with tumors harboring this specific genetic alteration.
References
A Comparative Guide to the ACO1 Interactome in Diverse Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
The Dual Role of ACO1: A Sensor of Cellular Iron Status
This compound can exist in two distinct functional states, dictated by the presence or absence of a [4Fe-4S] iron-sulfur cluster. This unique characteristic makes it a key sensor and regulator of cellular iron levels.
-
Cytosolic Aconitase: In iron-replete cells, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, an enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the isomerization of citrate to isocitrate.
-
Iron Regulatory Protein 1 (IRP1): Under conditions of iron deficiency, this compound exists as an apoprotein (lacking the [4Fe-4S] cluster) and functions as IRP1. In this form, it binds to specific RNA stem-loop structures known as iron-responsive elements (IREs) located in the untranslated regions of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism. This binding post-transcriptionally regulates the expression of these proteins to restore iron homeostasis.
This switch in function implies a dynamic and context-dependent interactome for this compound.
Known Protein Interactors of this compound/IRP1
While a direct comparative study is lacking, various studies have identified proteins that interact with this compound/IRP1. The following table summarizes some of these known interactors. The nature and strength of these interactions are likely to vary depending on the cellular context (e.g., iron status, cell type).
| Interacting Protein | Function of Interactor | Putative Cellular Context of Interaction | Experimental Method |
| Ferritin (FTH1, FTL) | Iron storage protein | Iron-depleted (as IRP1) | RNA-binding assays |
| Transferrin Receptor 1 (TFRC) | Iron uptake protein | Iron-depleted (as IRP1) | RNA-binding assays |
| MitoNEET (CISD1) | Fe-S cluster transfer protein | Iron-replete (as cytosolic aconitase) | Co-immunoprecipitation[1] |
| BRCA1 | DNA repair and tumor suppressor | DNA damage response | High-throughput screening[1] |
Visualizing the this compound/IRP1 Regulatory Pathway
The following diagram illustrates the central role of this compound/IRP1 in regulating iron metabolism, highlighting its functional switch and downstream effects based on cellular iron availability.
Experimental Protocol: Comparative Analysis of the this compound Interactome using Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
This protocol provides a detailed methodology for identifying and quantifying the protein interaction partners of this compound in two different cellular contexts (e.g., a cancer cell line and a corresponding non-tumorigenic cell line).
Objective: To identify and compare the proteins that interact with this compound in two distinct cell lines.
Experimental Design:
-
Cell Line 1: Cancer cell line (e.g., MCF-7 - breast cancer).
-
Cell Line 2: Non-tumorigenic cell line from the same tissue of origin (e.g., MCF-10A - non-tumorigenic breast epithelial cells).
-
Bait Protein: Endogenous this compound.
-
Control: Immunoprecipitation using a non-specific IgG antibody.
-
Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and label-free quantification (LFQ) for relative abundance comparison.
Materials:
-
MCF-7 and MCF-10A cell lines.
-
Appropriate cell culture media and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-ACO1 antibody (validated for immunoprecipitation).
-
Normal rabbit IgG (or species-matched control).
-
Protein A/G magnetic beads.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Reagents for SDS-PAGE and silver staining or Coomassie blue staining.
-
Reagents for in-gel tryptic digestion.
-
LC-MS/MS system.
Procedure:
-
Cell Culture and Lysis:
-
Culture MCF-7 and MCF-10A cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate equal amounts of protein lysate (e.g., 1-2 mg) with the anti-ACO1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
For in-gel digestion, elute by boiling in SDS-PAGE sample buffer, then run the eluate on a short SDS-PAGE gel.
-
Stain the gel with Coomassie blue or silver stain.
-
Excise the entire protein lane for each sample.
-
Perform in-gel tryptic digestion of the excised gel bands.
-
Extract the peptides and prepare them for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the this compound-IP samples compared to the IgG control for each cell line.
-
Filter the results to identify high-confidence interactors (e.g., proteins enriched in the this compound-IP compared to the IgG control with a statistically significant p-value).
-
Compare the list of interactors and their relative abundances between the MCF-7 and MCF-10A cell lines.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the comparative Co-IP/MS workflow.
Expected Outcomes and Interpretation
By comparing the this compound interactome in a cancer cell line versus a non-tumorigenic cell line, researchers can expect to identify proteins that are differentially associated with this compound. For instance:
-
In cancer cells, which often exhibit altered metabolism and iron homeostasis, one might find an enrichment of interactions with proteins involved in glycolysis, cell proliferation, or stress response pathways.
-
In non-tumorigenic cells, the interactome may be more representative of the canonical roles of this compound in the TCA cycle and basal iron regulation.
Differences in the abundance of shared interactors can also provide insights into the rewiring of cellular networks in disease states. This comparative approach can uncover novel functions of this compound in different cellular contexts and may reveal potential therapeutic targets for diseases where iron metabolism is dysregulated.
References
side-by-side comparison of different aconitase activity assay kits
For researchers, scientists, and drug development professionals investigating cellular metabolism, oxidative stress, and mitochondrial function, accurate measurement of aconitase activity is crucial. Aconitase, an iron-sulfur protein, is a key enzyme in the tricarboxylic acid (TCA) cycle and its activity is a sensitive indicator of oxidative damage. A variety of commercially available assay kits are designed to quantify aconitase activity in biological samples. This guide provides a side-by-side comparison of popular aconitase activity assay kits, presenting their key features, assay principles, and available performance data to aid in selecting the most suitable kit for your research needs.
Overview of Aconitase Activity Assays
Aconitase catalyzes the reversible isomerization of citrate to isocitrate, via the intermediate cis-aconitate. Commercial assay kits primarily employ two strategies to measure this activity:
-
Coupled Enzymatic Assays: These assays involve a two-step reaction. First, aconitase converts citrate to isocitrate. Then, isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate, which is coupled to the reduction of NADP+ to NADPH. The resulting increase in NADPH can be measured directly by absorbance at ~340 nm or can be used to reduce a probe, generating a colorimetric or fluorescent signal.
-
Direct Assay of cis-Aconitate Formation: This method directly measures the formation of the intermediate, cis-aconitate, from isocitrate by monitoring the increase in absorbance at 240 nm.
Quantitative Comparison of Aconitase Activity Assay Kits
The following table summarizes the key quantitative parameters of several commercially available aconitase activity assay kits. The data presented here is based on information provided by the manufacturers and has not been independently verified in a head-to-head comparison.
| Feature | Sigma-Aldrich (MAK337) | Abcam (ab83459) | BioAssay Systems (EICA-100) | Cayman Chemical (705502) | Abcam (ab109712) |
| Catalog Number | MAK337 | ab83459 | EICA-100 | 705502 | ab109712 |
| Assay Principle | Coupled Enzyme | Coupled Enzyme | Coupled Enzyme | Coupled Enzyme | Direct |
| Detection Method | Colorimetric (565 nm)[1] | Colorimetric (450 nm) | Colorimetric (565 nm)[2] | Colorimetric (340 nm)[3] | UV Absorbance (240 nm)[4] |
| Assay Range | 0.5 - 100 U/L[1] | Not specified | 0.5 - 100 U/L[2] | Not specified | Not specified |
| Sensitivity (LOD) | Not specified | Not specified | 0.5 U/L[2] | 1.7 U/ml[3] | Not specified |
| Precision (CV%) | Not specified | Not specified | Not specified | Not specified | Intra-Assay: < 10%, Inter-Assay: < 15%[5] |
| Sample Types | Cell Lysate, Tissue Homogenate, Serum[1] | Cell Lysate, Tissue Lysate | Cell Lysate, Tissue Homogenate, Serum[2] | Cell Lysates, Tissue Homogenates[3] | Cell Lysates, Tissue Homogenates[4] |
| Assay Time | ~30 minutes[1] | ~40 minutes | ~30 minutes[2] | Not specified | < 2 hours[6] |
Biochemical Pathway and Assay Principle
The following diagram illustrates the biochemical reaction catalyzed by aconitase and the principle of the widely used coupled enzymatic assay.
Aconitase reaction and coupled assay principle.
Experimental Protocols and Workflows
The general experimental workflows for the two main types of aconitase activity assays are outlined below. For detailed, step-by-step protocols, always refer to the specific kit manufacturer's instructions.
Coupled Enzymatic Assay Workflow
This workflow is typical for kits that measure the production of NADPH, either directly or through a colorimetric/fluorescent probe.
Workflow for a coupled aconitase assay.
Direct UV-Absorbance Assay Workflow
This workflow is characteristic of kits that directly measure the formation of cis-aconitate.
Workflow for a direct UV aconitase assay.
Concluding Remarks
The choice of an aconitase activity assay kit will depend on the specific requirements of the experiment, including the sample type, available equipment, and desired throughput. Coupled enzymatic assays with colorimetric or fluorescent readouts are generally more common and can be performed on standard plate readers. Direct UV-based assays, while potentially less susceptible to interference from other cellular components that may affect the coupled enzyme system, require a UV-transparent microplate and a plate reader capable of measuring absorbance at 240 nm.
References
- 1. Aconitase Assay Kit sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Validating the Effect of ACO1 Knockout on Cellular Iron Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Dual Role of ACO1 in Iron Metabolism
Aconitase 1 (this compound) is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis. In iron-replete cells, it functions as a cytosolic aconitase, an enzyme in the Krebs cycle that catalyzes the isomerization of citrate to isocitrate. However, under iron-deficient conditions, this compound undergoes a conformational change, losing its aconitase activity and transforming into Iron Regulatory Protein 1 (IRP1). As IRP1, it binds to specific mRNA stem-loop structures known as Iron Responsive Elements (IREs). This binding post-transcriptionally regulates the expression of key proteins involved in iron uptake, storage, and export, thereby orchestrating the cellular response to iron availability.[1][2][3]
The IRE/IRP Signaling Pathway
The interplay between IRP1 (this compound) and IREs is a critical regulatory axis in cellular iron metabolism.
Comparison of Models for Studying this compound Function
Validating the role of this compound in iron metabolism can be approached through various experimental models. The choice of model depends on the specific research question, available resources, and desired level of complexity.
| Model | Description | Advantages | Disadvantages | Expected Impact on Cellular Iron |
| This compound Knockout Mouse | A genetically engineered mouse model where the this compound gene is inactivated.[4] | Allows for the study of the systemic and long-term effects of this compound loss in a whole organism. | Embryonic lethality in double IRP1/IRP2 knockout indicates essential roles.[2] Phenotype can be complex and influenced by genetic background. | Indirect evidence suggests iron misregulation, including polycythemia and pulmonary hypertension.[2][5] |
| siRNA-mediated Knockdown | Transient reduction of this compound expression in cultured cells using small interfering RNA. | Rapid and cost-effective method for studying the acute effects of this compound depletion. High-throughput screening is possible. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a concern. Effects are transient. | Expected to mimic some aspects of the knockout, leading to altered expression of ferritin and transferrin receptor 1. |
| Chemical Inhibition | Use of small molecules, such as sodium oxalomalate, to inhibit this compound's aconitase activity. | Allows for temporal control of this compound inhibition. Can be applied to a wide range of cell types and in vivo models. | May have off-target effects. Does not distinguish between the enzymatic and RNA-binding functions of this compound. | Inhibition of aconitase activity may lead to cellular citrate accumulation and downstream metabolic effects, indirectly influencing iron homeostasis. |
Experimental Data from an this compound Knockout Mouse Model
Direct quantitative measurements of tissue iron concentrations in this compound knockout mice are not prominently reported in the literature. However, the phenotypic characterization of these mice provides strong evidence for disrupted iron homeostasis.
| Parameter | Wild-Type (WT) | This compound Knockout (this compound-/-) | Reference |
| Hematocrit | Normal | Increased (Polycythemia) | [2] |
| Pulmonary Arterial Pressure | Normal | Increased (Pulmonary Hypertension) | [2] |
| Erythropoiesis | Normal | Essential for erythropoiesis under iron-deficient conditions | [2] |
| Duodenal Ferroportin mRNA | Regulated by iron status | High levels | [1] |
| Duodenal DMT1 mRNA | Regulated by iron status | High levels | [1] |
Methodologies for Quantifying Cellular Iron
Several robust methods are available to quantify cellular iron levels. The choice of method depends on the required sensitivity, the form of iron to be measured (heme vs. non-heme, ferrous vs. ferric), and the available equipment.
| Method | Principle | Advantages | Disadvantages |
| Colorimetric (Ferrozine) Assay | Ferrozine forms a colored complex with ferrous iron (Fe2+), which can be quantified spectrophotometrically. | Simple, inexpensive, and suitable for high-throughput analysis.[4][6] | Lower sensitivity compared to other methods. Can be prone to interference from other metal ions. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Samples are atomized and ionized in a plasma, and the ions are separated and quantified based on their mass-to-charge ratio. | High sensitivity and specificity. Can measure total iron content and other elements simultaneously. | Requires specialized and expensive equipment. Sample preparation can be complex. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free iron atoms in a gaseous state. | High sensitivity and specificity for iron. | Requires specialized equipment. Not suitable for simultaneous multi-element analysis. |
Experimental Protocols
Quantification of Total Non-Heme Iron using a Colorimetric (Ferrozine-based) Assay
This protocol is adapted for use with cultured cells or tissue homogenates.
Materials:
-
Iron Assay Buffer (e.g., from a commercial kit or a solution of 0.1 M sodium acetate, pH 4.5)
-
Iron Reducer (e.g., a solution of ascorbic acid and/or hydroxylamine hydrochloride)
-
Iron Probe (e.g., a solution of ferrozine)
-
Iron Standard (a solution of known iron concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~560-593 nm
-
Protein precipitation solution (e.g., 10% trichloroacetic acid, TCA)
-
Homogenizer (for tissue samples)
Procedure:
-
Sample Preparation (Cultured Cells):
-
Harvest cells (e.g., 1-5 x 106 cells) and wash with ice-cold PBS.
-
Centrifuge to pellet the cells and discard the supernatant.
-
Lyse the cells in Iron Assay Buffer and homogenize or sonicate on ice.
-
Centrifuge the lysate at >10,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.
-
-
Sample Preparation (Tissue):
-
Weigh a small piece of tissue (e.g., 10-20 mg) and wash with ice-cold PBS.
-
Homogenize the tissue in 4-10 volumes of ice-cold Iron Assay Buffer.
-
Add an equal volume of protein precipitation solution (e.g., 10% TCA) to the homogenate.
-
Vortex and incubate on ice for 15-30 minutes.
-
Centrifuge at >10,000 x g for 10 minutes. Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL) by diluting the Iron Standard with Iron Assay Buffer.
-
-
Assay:
-
Add 50 µL of each standard and sample supernatant to separate wells of a 96-well plate.
-
Add 50 µL of Iron Reducer to each well.
-
Mix and incubate at room temperature for 30 minutes to reduce all ferric iron (Fe3+) to ferrous iron (Fe2+).
-
Add 100 µL of Iron Probe (Ferrozine solution) to each well.
-
Mix and incubate at room temperature for 60 minutes, protected from light. A purple color will develop.
-
Measure the absorbance at the appropriate wavelength (typically 560-593 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µg/mL standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the iron concentration of the samples from the standard curve.
-
Normalize the iron concentration to the protein concentration of the lysate/homogenate (determined by a separate protein assay, e.g., BCA or Bradford).
-
Experimental Workflow for Iron Quantification
Conclusion
Validating the effect of this compound knockout on cellular iron levels requires a multi-faceted approach. While direct quantification of cellular iron in this compound knockout models is not extensively documented, the pronounced phenotypes, such as polycythemia and altered expression of iron-responsive genes, provide compelling evidence of its critical role in iron homeostasis. By employing the experimental models and quantitative assays outlined in this guide, researchers can effectively investigate the intricate functions of this compound in maintaining cellular and systemic iron balance. The use of alternative methods like siRNA knockdown and chemical inhibition can further dissect the specific contributions of this compound's dual functions.
References
- 1. Frontiers | The IRP/IRE system in vivo: insights from mouse models [frontiersin.org]
- 2. Iron misregulation and neurodegenerative disease in mouse models that lack iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron-Related Parameters are Altered Between C57BL/6N and C57BL/6J Mus Musculus Wild-Type Substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Genetic Analysis of Iron Deficiency Effects on the Mouse Spleen - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Duality of Aconitase 1: A Comparative Guide to Apo-ACO1 and Holo-ACO1 Crystal Structures
For Immediate Release
A comprehensive analysis of the crystal structures of the bifunctional protein Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), in its apo and holo forms reveals a remarkable conformational switch that dictates its cellular role. This guide provides a detailed comparison of the apo-ACO1 and holo-ACO1 structures, offering valuable insights for researchers in cellular biology, structural biology, and drug development.
This compound is a key player in cellular iron homeostasis. In its holo form, containing a [4Fe-4S] iron-sulfur cluster, it functions as a cytosolic aconitase, an enzyme in the Krebs cycle. Conversely, in its iron-depleted apo form, it acts as an RNA-binding protein, regulating the translation of proteins involved in iron metabolism. This functional duality is governed by a significant structural rearrangement, as detailed below.
Quantitative Comparison of Crystal Structures
The following table summarizes the key crystallographic data for the human holo-ACO1 and the apo-ACO1 in complex with an Iron Responsive Element (IRE) RNA. Two different crystal forms for the holo-ACO1 are presented.
| Parameter | Holo-ACO1 (orthorhombic)[1] | Holo-ACO1 (monoclinic)[2] | Apo-ACO1-IRE Complex |
| PDB ID | 2B3X[1] | 2B3Y[2] | 2IPY |
| Resolution (Å) | 2.54[1] | 1.85 | 3.10 |
| R-value Work | 0.180[1] | 0.211 | 0.256 |
| R-value Free | 0.225[1] | 0.261 | 0.295 |
| Space Group | C222₁ | P2₁ | P2₁ |
| Unit Cell Dimensions (Å) | a=75.3, b=103.3, c=225.9 | a=63.9, b=215.5, c=64.0 | a=109.6, b=80.9, c=142.9 |
| α=90, β=90, γ=90 | α=90, β=72.0, γ=90 | α=90, β=92.0, γ=90 |
The Conformational Switch: From a Closed to an Open State
The transition between the holo and apo forms of this compound is characterized by a dramatic conformational change. The holo-ACO1 adopts a compact, "closed" conformation, with the [4Fe-4S] cluster buried at the interface of its domains.[3] Upon loss of the iron-sulfur cluster, the protein undergoes a significant rearrangement, resulting in an "open," L-shaped conformation in the apo-form.[3] This structural transition exposes a previously concealed RNA-binding site, allowing apo-ACO1 to bind to IREs in target mRNAs. The binding of IRE further stabilizes this open conformation.
The following diagram illustrates the functional switch of this compound in response to cellular iron levels.
Experimental Protocols
The determination of the crystal structures of both apo-ACO1 and holo-ACO1 involved distinct experimental strategies to accommodate their unique properties.
Holo-ACO1 (Cytosolic Aconitase) Crystallization
The crystallization of the iron-sulfur cluster-containing holo-ACO1 requires anaerobic conditions to prevent the oxidation and degradation of the cluster.
-
Protein Expression and Purification: Recombinant human IRP1 is expressed in E. coli and purified to homogeneity.
-
Crystallization: The hanging-drop vapor-diffusion method is employed in an anaerobic glove box.[4]
-
Protein Concentration: The purified protein is concentrated to approximately 10-20 mg/ml.
-
Reservoir Solution: A sparse-matrix screening approach is used to identify initial crystallization conditions.[4] A typical condition involves a buffer (e.g., Tris-HCl pH 8.1), a precipitant (e.g., 20% (w/v) PEG 4000), and an alcohol (e.g., 20% (v/v) 2-propanol).[4]
-
Droplet Composition: The drop consists of a 1:1 ratio of the protein solution and the reservoir solution.
-
-
Crystal Harvesting and Cryo-protection: Crystals are harvested and flash-cooled in liquid nitrogen using a cryoprotectant solution, often containing glycerol, to prevent ice formation during X-ray data collection.[4]
Apo-ACO1 (IRP1) Crystallization
The apo-form of this compound is more flexible and has been successfully crystallized in a complex with an IRE RNA, which stabilizes its conformation.
-
Protein and RNA Preparation: Recombinant apo-IRP1 is purified, and the ferritin IRE RNA is synthesized.
-
Complex Formation: The purified apo-IRP1 and the IRE RNA are mixed to form a stable complex.
-
Crystallization: The hanging-drop vapor-diffusion method is used.
-
Initial Screening: A sparse-matrix screening is performed to identify initial crystallization conditions.
-
Optimized Conditions: Well-formed crystals are obtained in conditions containing ammonium phosphate at a constant temperature.
-
-
Crystal Harvesting and Cryo-protection: Crystals are soaked in a cryoprotectant solution containing a mixture of erythritol and xylitol before being flash-cooled in liquid nitrogen.
The general workflow for protein crystallography is depicted in the diagram below.
References
Unveiling the Dynamic Interactome of ACO1: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions of Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is critical. This bifunctional protein plays a pivotal role in cellular iron homeostasis and energy metabolism, switching its function based on intracellular iron levels. This guide provides a comparative framework for identifying the binding partners of this compound in its two distinct functional states, supported by established experimental protocols and data presentation formats.
This compound's remarkable ability to function as both a cytosolic enzyme and an RNA-binding protein makes its interactome a dynamic landscape. In iron-replete cells, this compound assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, a key enzyme in the Krebs cycle. Conversely, under iron-deficient conditions, it exists as an apoprotein (IRP1) that binds to iron-responsive elements (IREs) in specific messenger RNAs (mRNAs), thereby regulating the translation of proteins involved in iron uptake, storage, and utilization.[1][2][3][4] This functional dichotomy suggests that the cohort of proteins interacting with this compound is dramatically different in these two states.
A comparative proteomics approach, contrasting the this compound interactome under iron-replete and iron-depleted conditions, is essential to fully elucidate its regulatory networks. While a direct head-to-head comparative study with quantitative data on this compound binding partners is not yet available in published literature, this guide outlines the expected protein interactions and provides the methodologies to perform such an investigation.
Comparative Analysis of this compound Binding Partners
To effectively compare the this compound interactome in its two functional states, a quantitative proteomics workflow is necessary. This typically involves techniques such as co-immunoprecipitation (co-IP) followed by mass spectrometry (MS). The use of stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification methods allows for the precise measurement of differences in the abundance of co-precipitated proteins between iron-replete and iron-depleted cell populations.
The following table summarizes the anticipated classes of this compound binding partners in each state, based on its known biological functions.
| Functional State of this compound | Cellular Condition | Expected Interacting Protein Classes | Rationale for Interaction |
| Cytosolic Aconitase | Iron-Replete | Enzymes of the Krebs cycle and related metabolic pathways | As an active aconitase, this compound may form transient complexes with other metabolic enzymes to facilitate substrate channeling and metabolic efficiency. |
| Chaperone proteins | Chaperones may be involved in the proper folding and assembly of the [4Fe-4S] cluster into the this compound protein. | ||
| Proteins involved in iron-sulfur cluster biogenesis | The machinery responsible for synthesizing and transferring the [4Fe-4S] cluster is expected to interact with this compound to maintain its enzymatic activity. | ||
| Iron Regulatory Protein 1 (IRP1) | Iron-Depleted | RNA-binding proteins and components of the translational machinery | In its RNA-binding form, IRP1 interacts with IREs on target mRNAs. It is likely to associate with other proteins that regulate mRNA stability and translation.[5] |
| Ribosomal proteins | As a regulator of translation, IRP1 may interact with components of the ribosome to modulate protein synthesis. | ||
| Proteins involved in RNA processing and decay | IRP1's binding to mRNAs can influence their stability, suggesting interactions with proteins of the RNA decay machinery. |
Experimental Protocols
To identify and quantify the differential binding partners of this compound, a robust experimental workflow is required. The following protocols for co-immunoprecipitation followed by quantitative mass spectrometry are standard in the field.
Cell Culture and Isotopic Labeling (for SILAC-based approach)
-
Culture two populations of a human cell line (e.g., HEK293T or HeLa) in parallel.
-
For the "heavy" labeled population, use SILAC DMEM supplemented with L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).
-
For the "light" labeled population, use the same medium with standard L-lysine and L-arginine.
-
Grow cells for at least six doublings to ensure complete incorporation of the labeled amino acids.
-
To induce iron-depleted conditions, treat the "heavy" labeled cells with an iron chelator such as deferoxamine (DFO) for 12-24 hours.
-
To ensure iron-replete conditions, supplement the "light" labeled cells with ferric ammonium citrate.
Co-Immunoprecipitation (Co-IP) of Endogenous this compound
-
Harvest and lyse cells from both "heavy" (iron-depleted) and "light" (iron-replete) populations in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with a specific anti-ACO1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to the lysates and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
Protein Digestion and Mass Spectrometry
-
Combine the eluates from the "heavy" and "light" samples in a 1:1 ratio.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Data Analysis
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins from the MS data.
-
The software will calculate the "heavy/light" ratios for each identified protein, indicating the relative abundance of that protein in the this compound interactome under iron-depleted versus iron-replete conditions.
-
Proteins with a significantly altered heavy/light ratio are considered differential binding partners.
Visualizing the Workflow and Pathways
To better illustrate the experimental design and the biological context of this compound's dual functionality, the following diagrams are provided.
Figure 1. Experimental workflow for comparative proteomic analysis of this compound binding partners using SILAC.
Figure 2. Dual functionality of this compound is dependent on cellular iron status.
References
- 1. Reactome | this compound binds 4Fe-4S [reactome.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Aconitase 1/ACO1 General Information | Sino Biological [sinobiological.com]
- 4. Crystal structure of human iron regulatory protein 1 as cytosolic aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the iron regulatory protein-1 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ACO1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Aconitase 1 (ACO1), an iron-sulfur protein. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding this compound and its Associated Hazards
This compound, also known as cytoplasmic aconitase or Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that contains a reactive iron-sulfur ([4Fe-4S]) cluster.[1][2] This cluster is sensitive to oxygen and can be disassembled under oxidative stress, releasing iron and sulfide.[1][3] While this compound itself is a protein and biodegradable, the primary considerations for its disposal revolve around the inactivation of its biological activity and the safe handling of its constituent parts upon denaturation.
Quantitative Data on this compound Components
The following table summarizes the key components of this compound and their associated concentrations in a typical laboratory setting, which are generally low and do not pose a significant environmental hazard when disposed of in small quantities according to the procedures outlined below.
| Component | Typical Concentration in Protein Solution | Notes |
| This compound Protein | 1-10 mg/mL | A biodegradable polypeptide chain. |
| Iron (Fe) | Micromolar (µM) range | An essential element, but in its free form can participate in Fenton reactions, generating reactive oxygen species.[3][4] |
| Sulfide (S²⁻) | Micromolar (µM) range | Upon release and protonation, can form hydrogen sulfide (H₂S), a toxic gas. However, at the low concentrations present in typical laboratory samples of this compound, the amount of H₂S generated upon acidification would be negligible and would not pose a significant hazard. |
| Buffer Components | Varies (e.g., Tris, HEPES, NaCl) | The hazards associated with buffer components should be considered separately based on their specific Safety Data Sheets (SDS). For standard non-hazardous buffers, the disposal procedure for the protein solution is appropriate. If the buffer contains hazardous materials (e.g., sodium azide), the entire solution must be treated as hazardous chemical waste. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe inactivation and disposal of this compound solutions.
Objective: To safely dispose of this compound by denaturing the protein, thereby inactivating it and disrupting the iron-sulfur cluster, followed by appropriate disposal as non-hazardous aqueous waste or as chemical waste, depending on institutional policies.
Materials:
-
This compound protein solution
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution or 6 M Guanidine Hydrochloride solution
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
-
Appropriate waste containers (e.g., labeled carboy for aqueous waste or designated hazardous waste container)
-
pH indicator strips
Procedure:
-
Risk Assessment: Before beginning, consult your institution's specific guidelines for laboratory waste disposal. While this protocol is based on general safety principles, local regulations may vary.
-
Wear Appropriate PPE: At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn.
-
Inactivation/Denaturation:
-
To the this compound protein solution, add a denaturing agent. The two common options are:
-
SDS: Add 10% SDS solution to a final concentration of 1% (e.g., add 1 mL of 10% SDS to 9 mL of this compound solution).
-
Guanidine Hydrochloride: Add 6 M Guanidine Hydrochloride to the protein solution to a final concentration of at least 4 M.
-
-
Gently mix the solution and allow it to stand for at least 30 minutes at room temperature. This will ensure the complete denaturation of the protein and the disassembly of the iron-sulfur cluster.
-
-
Neutralization (if necessary):
-
Check the pH of the resulting solution using a pH indicator strip.
-
If the solution is acidic or basic due to buffer components, neutralize it to a pH between 6.0 and 8.0 by adding a small amount of a suitable neutralizing agent (e.g., dilute HCl or NaOH).
-
-
Disposal:
-
Option 1: Aqueous Waste (for non-hazardous buffers): If your institution's policies permit, and the original buffer was non-hazardous, the neutralized, denatured protein solution can be disposed of down the sanitary sewer with copious amounts of running water.[5][6] This is generally acceptable for small quantities (less than 1 liter) of protein solutions.
-
Option 2: Chemical Waste: If your institution's policy is to treat all laboratory-generated solutions as chemical waste, or if the buffer contains hazardous components, collect the denatured protein solution in a designated, properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[7][8][9]
-
-
Decontamination:
-
Thoroughly rinse all glassware and equipment that came into contact with the this compound solution with a suitable laboratory detergent and water.
-
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, you can ensure the safe and responsible disposal of this compound in your laboratory, contributing to a culture of safety and environmental stewardship. Always prioritize your institution's specific guidelines and perform a thorough risk assessment before handling any chemical or biological material.
References
- 1. Rust and redemption: iron–sulfur clusters and oxygen in human disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron–sulfur protein - Wikipedia [en.wikipedia.org]
- 3. Iron-sulfur cluster biosynthesis and trafficking - Impact on human disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guidance for Handling Aconitase 1 (ACO1)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Aconitase 1 (ACO1), ensuring laboratory safety and procedural integrity.
Aconitase 1 (this compound) is a cytosolic, bifunctional protein that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the regulation of iron metabolism. As a recombinant protein utilized in research, adherence to proper safety protocols is paramount to protect laboratory personnel and maintain a safe research environment. While this compound is not classified as a hazardous biological agent, responsible handling necessitates the implementation of standard laboratory biosafety practices.
This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your research endeavors involving this compound.
Biosafety Level and Standard Practices
Work involving well-characterized, non-infectious, and non-toxic recombinant proteins like this compound is appropriate for Biosafety Level 1 (BSL-1) containment.[1][2][3][4] BSL-1 is suitable for work with agents not known to consistently cause disease in healthy adult humans and that present minimal potential hazard to laboratory personnel and the environment.[1][3][5] The core of BSL-1 containment lies in the strict adherence to standard microbiological practices.[5][6][7]
Operational Plan: Step-by-Step Guidance for Handling this compound
-
Laboratory Access:
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, after removing gloves, and before leaving the laboratory.[1][5][6]
-
Avoid eating, drinking, smoking, handling contact lenses, and applying cosmetics in the laboratory.[5][6] Food should be stored in designated areas outside the laboratory.[5]
-
-
Handling Procedures:
-
Work Area Decontamination:
-
Decontaminate work surfaces with an appropriate disinfectant (e.g., 10% bleach solution) at the end of each workday and immediately after any spills.[6]
-
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential personal protective equipment for the routine handling of this compound under BSL-1 conditions.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A buttoned lab coat should be worn to protect street clothes from contamination.[1] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn when handling this compound. Change gloves if they become contaminated or their integrity is compromised. Do not wear gloves outside the laboratory.[5][7] |
| Eye Protection | Safety Glasses | Wear safety glasses with side shields to protect against potential splashes.[5] |
| Face Protection | Face Shield | A face shield may be required in addition to safety glasses if there is a significant risk of splashes. |
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of materials contaminated with this compound is critical to prevent unintended environmental release.
Liquid Waste Disposal:
-
Decontamination: Treat liquid waste containing this compound with a final concentration of 10% bleach.
-
Incubation: Allow the treated waste to sit for at least 30 minutes to ensure complete inactivation.
-
Disposal: After decontamination, the liquid waste can typically be poured down a laboratory sink with copious amounts of water. Always adhere to local and institutional regulations for chemical waste disposal.
Solid Waste Disposal:
-
Collection: Place all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) into a designated biohazard waste container lined with an autoclave bag.
-
Decontamination: Autoclave the collected solid waste to decontaminate it.
-
Disposal: Once decontaminated, the waste can be disposed of in the regular trash, in accordance with institutional guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound protein in a BSL-1 laboratory.
References
- 1. Basics of Biosafety Level 1 | Office of Clinical and Research Safety [vumc.org]
- 2. Biosafety level - Wikipedia [en.wikipedia.org]
- 3. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 4. consteril.com [consteril.com]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 7. biosafety.utk.edu [biosafety.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
